molecular formula C7H10N4O B032735 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide CAS No. 1886-34-6

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Cat. No.: B032735
CAS No.: 1886-34-6
M. Wt: 166.18 g/mol
InChI Key: PVWNFAGYFUUDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-formamidomethyl-2-methylpyrimidine is a member of the class of aminopyrimidine with the amino group at position 4 with additional methyl and formamidomethyl substituents at positions 2 and 5 respectively. It has a role as a bacterial xenobiotic metabolite. It is an aminopyrimidine and a member of formamides.

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-5-10-3-6(2-9-4-12)7(8)11-5/h3-4H,2H2,1H3,(H,9,12)(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNFAGYFUUDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224867
Record name N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886-34-6
Record name N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1886-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJO1TS4A8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide: A Key Intermediate in Thiamine (Vitamin B1) Synthesis and a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, a pivotal yet often overlooked intermediate in the biosynthesis and industrial synthesis of thiamine (Vitamin B1), represents a molecule of significant interest to both biochemists and medicinal chemists. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and synthesis. Furthermore, it delves into its crucial role in the thiamine salvage pathway, detailing its enzymatic conversion to 4-amino-5-aminomethyl-2-methylpyrimidine ("Grewe diamine"). Beyond its foundational role in vitamin synthesis, this guide explores the emerging potential of the aminopyrimidine scaffold, inherent in this molecule, as a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Detailed experimental protocols for its synthesis, hydrolysis, and analysis are provided to facilitate further research and application in drug discovery and development.

Introduction: Unveiling a Central Player in Pyrimidine Metabolism

This compound, systematically named in IUPAC nomenclature, is a formamide derivative of the pyrimidine core structure.[1] While not as widely recognized as thiamine itself, this compound is a critical precursor in both biological and synthetic pathways leading to this essential vitamin.[2] Its significance lies in its position as the immediate precursor to 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as "Grewe diamine," a key building block for the thiazole ring condensation in the final steps of thiamine synthesis.[2][3] Understanding the chemistry and biological handling of this formylated pyrimidine is fundamental for researchers in metabolic engineering, vitamin production, and drug design.

The aminopyrimidine core of this compound is a "privileged scaffold" in medicinal chemistry. This structural motif is found in a multitude of clinically approved drugs, particularly in the class of protein kinase inhibitors, due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes.[4][5] This guide will, therefore, not only illuminate the established role of this formamide in vitamin biosynthesis but also explore its potential as a starting point for the synthesis of novel bioactive molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling in a laboratory setting.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine[1][6]
CAS Number 1886-34-6[1]
Molecular Formula C₇H₁₀N₄O[1][7]
Molecular Weight 166.18 g/mol [1][7]
Appearance White to off-white solid (predicted)
Melting Point Not experimentally determined; predicted to be a solid at room temperature.
Boiling Point 452°C at 760 mmHg (predicted)[8]
Solubility Predicted to be soluble in polar organic solvents and water.
XLogP3 -0.1[1]

Note: Some physical properties are computationally predicted and await experimental verification.

Synthesis and Chemical Reactivity

The synthesis of this compound is a key step in many industrial processes for Vitamin B1 production. The following section outlines a synthetic approach based on published patent literature and discusses its principal chemical reaction: hydrolysis to Grewe diamine.

Synthetic Pathway

A plausible and scalable synthesis of this compound involves a cyclization reaction between an N-substituted N-(3-amino-2-cyanoallyl)amine and an alkylnitrile, as detailed in European Patent EP 2307355 A1.[2] This approach offers a direct route to the desired pyrimidine scaffold.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-(3-amino-2-cyanoallyl)formamide N-(3-amino-2-cyanoallyl)formamide Cyclization Cyclization N-(3-amino-2-cyanoallyl)formamide->Cyclization Acetonitrile Acetonitrile Acetonitrile->Cyclization Target_Compound This compound Cyclization->Target_Compound Base Catalyst

Figure 1: Synthetic approach to the target compound.
Detailed Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on the principles outlined in the patent literature.[2] Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • N-(3-amino-2-cyanoallyl)formamide

  • Acetonitrile (anhydrous)

  • A suitable base catalyst (e.g., sodium methoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., isopropanol, ethers)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve N-(3-amino-2-cyanoallyl)formamide in the chosen anhydrous solvent.

  • Add an excess of anhydrous acetonitrile to the reaction mixture.

  • Add a catalytic amount of the base (e.g., 0.01 - 1 equivalent) to the stirred solution.

  • Heat the reaction mixture to a temperature between 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent unwanted side reactions, particularly hydrolysis of the starting materials and product. The base catalyzes the cyclization by deprotonating the starting materials, facilitating the nucleophilic attack that forms the pyrimidine ring. The chosen temperature range represents a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Hydrolysis to Grewe Diamine

The formyl group of this compound serves as a protecting group for the primary amine. Its removal via hydrolysis yields the highly versatile Grewe diamine. This reaction can be achieved under either acidic or basic conditions.

G Target_Compound N-[(4-amino-2-methylpyrimidin- 5-yl)methyl]formamide Hydrolysis Hydrolysis Target_Compound->Hydrolysis H+ or OH- Grewe_Diamine 4-amino-5-aminomethyl- 2-methylpyrimidine Hydrolysis->Grewe_Diamine

Figure 2: Hydrolysis to Grewe diamine.
Detailed Experimental Protocol: Hydrolysis

Materials:

  • This compound

  • Aqueous acid (e.g., 2M HCl) or aqueous base (e.g., 2M NaOH)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure (Acidic Hydrolysis):

  • Dissolve this compound in an excess of aqueous acid.

  • Heat the solution to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Basify the solution with a suitable base (e.g., NaOH) to a pH > 10.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Grewe diamine.

Biological Significance and Role in Thiamine Biosynthesis

This compound is a key metabolite in the thiamine salvage pathway in some organisms.[9] This pathway allows cells to recycle thiamine and its precursors from the environment or from the degradation of thiamine-dependent enzymes.

G cluster_pathway Thiamine Salvage Pathway Thiamine_Degradation Thiamine Degradation Target_Compound N-[(4-amino-2-methylpyrimidin- 5-yl)methyl]formamide Thiamine_Degradation->Target_Compound Deformylation Deformylation Target_Compound->Deformylation YlmB enzyme Grewe_Diamine 4-amino-5-aminomethyl- 2-methylpyrimidine Deformylation->Grewe_Diamine Thiamine_Synthesis Thiamine Synthesis Grewe_Diamine->Thiamine_Synthesis

Figure 3: Role in the Thiamine Salvage Pathway.

In this pathway, the degradation of thiamine can lead to the formation of this compound.[9] The enzyme YlmB then catalyzes the deformylation of this compound to produce Grewe diamine.[9] This diamine can then be re-utilized in the de novo synthesis of thiamine monophosphate (ThMP) and subsequently thiamine pyrophosphate (TPP), the active cofactor form of Vitamin B1.

Applications in Drug Discovery and Development

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[9] The structural similarity of the aminopyrimidine core to the adenine of ATP allows for competitive binding to the hinge region of the kinase active site.

This compound and its hydrolyzed product, Grewe diamine, represent valuable starting points for the synthesis of libraries of aminopyrimidine-based compounds for pharmacological screening. The primary amine of Grewe diamine can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.

Recent research has demonstrated the potential of novel aminopyrimidine derivatives as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 8 (CDK8) and Epidermal Growth Factor Receptor (EGFR).[10][11] For example, in silico screening of novel aminopyrimidine derivatives has identified potential anticancer agents targeting the CDK8 enzyme.[10] Furthermore, synthetic aminopyrimidine hybrids have shown promising anti-proliferative activity against breast cancer cell lines by inhibiting EGFR tyrosine kinase.[11] These studies underscore the therapeutic potential of compounds derived from the aminopyrimidine scaffold.

Analytical Methodologies

Accurate quantification and characterization of this compound and its related compounds are crucial for both research and industrial applications. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

HPLC Analysis Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific separation.[12]

Procedure:

  • Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., mobile phase).

  • Prepare the sample solution by dissolving the material to be analyzed in the same solvent.

  • Inject the standard and sample solutions onto the HPLC system.

  • Monitor the elution of the compounds using a UV detector, typically at a wavelength around 210 nm.[12]

  • Identify and quantify the target compound by comparing the retention time and peak area of the sample to those of the standards.

This self-validating system ensures accuracy by calibrating the instrument with known standards before and during the analysis of unknown samples.

Conclusion

This compound is more than just a fleeting intermediate in the synthesis of Vitamin B1. It is a stable, synthetically accessible molecule that holds a central position in thiamine metabolism and presents significant opportunities for drug discovery. Its aminopyrimidine core is a proven pharmacophore, and the ability to readily convert it to the versatile Grewe diamine makes it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. This guide has provided a comprehensive foundation for researchers and drug development professionals to understand and utilize this important chemical entity, from its fundamental properties and synthesis to its potential applications in the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • BenchChem. (2025).
  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Retrieved from [Link]

  • Chatterjee, A., et al. (2006). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Accounts of Chemical Research, 39(9), 643-653.
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330.
  • Angamuthu, P., et al. (2024). SCREENING OF NOVEL AMINOPYRIMIDINE DERIVATIVES AGAINST HUMAN CDK-8 ENZYME: AN INSILICO APPROACH. International Journal of Research In Pharmaceutical Chemistry and Analysis, 2(1).
  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

  • Cowen, B. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(22), 5895-5899.
  • Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949.
  • RSC Publishing. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1886-34-6 | Product Name : 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:1886-34-6 | 4-AMino-5-(forMaMidoMethyl)-2-MethylpyriMidine. Retrieved from [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (EP 2307355 A1).
  • Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (US6365740B1).
  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (EP1138675A2).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Thiamine Hydrochloride, Nicotinamide, Dexpanthenol and Pyridoxine Hydrochloride in Multivitamin Injection.
  • CRS Laboratories. (n.d.). 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of 2 methyl 4 amino 5 (formyl aminomethyl) pyrimidine hydrolysis process (CN107602481A).
  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

Sources

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Introduction

This compound is a pyrimidine derivative of significant interest due to its role as a key intermediate in the biosynthesis and salvage pathways of thiamine (Vitamin B1).[1][2] Thiamine is an essential cofactor for enzymes involved in carbohydrate and amino acid metabolism.[3] Understanding the chemical properties of its precursors is therefore critical for researchers in biochemistry, drug development, and nutritional science. This guide provides a comprehensive overview of the known chemical and physical properties, synthesis, analytical procedures, and safety considerations for this compound, designed for a technical audience of researchers and scientists.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and structure. This compound is a substituted aminopyrimidine. The molecule consists of a pyrimidine ring with an amino group at position 4, a methyl group at position 2, and a formamidomethyl group at position 5.[1]

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1886-34-6[1]
Molecular Formula C₇H₁₀N₄O[4]
Molecular Weight 166.18 g/mol [4]
Canonical SMILES CC1=NC=C(C(=N1)N)CNC=O[1]
InChI Key PVWNFAGYFUUDRC-UHFFFAOYSA-N[1]
Synonyms 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine, Formylaminopyrimidine[1]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices. While extensive experimental data for this compound is not widely published, we can summarize computed properties and infer others based on its structure.

Computed Properties

Computational models provide valuable estimates of a molecule's properties. The following data is derived from PubChem's computational analysis.[1]

PropertyValueNotes
XLogP3 -0.1Indicates good water solubility.
Hydrogen Bond Donors 2From the amino (-NH₂) and formamide (N-H) groups.
Hydrogen Bond Acceptors 4From the pyrimidine nitrogens, amino nitrogen, and formyl oxygen.
Rotatable Bond Count 2Suggests limited conformational flexibility.
Topological Polar Surface Area 80.9 ŲConsistent with a moderately polar molecule.
Exact Mass 166.08546096 DaFor high-resolution mass spectrometry.
Experimental Properties (Inferred and Analogous)
  • Appearance: Likely an off-white to pale yellow solid, typical for similar organic compounds.

  • Solubility: The negative XLogP3 value suggests good solubility in water and other polar protic solvents like ethanol and methanol.[1] It is expected to have limited solubility in nonpolar solvents such as hexanes.

  • Stability: The compound should be stored at low temperatures (<-15°C), under an inert atmosphere like nitrogen, and protected from light to prevent degradation.[2] The formamide group can be susceptible to hydrolysis under strong acidic or basic conditions.

Synthesis and Purification

This compound is not typically synthesized as a final product but rather as an intermediate. A common and logical synthetic route involves the formylation of its precursor, 4-amino-5-aminomethyl-2-methylpyrimidine.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis cluster_analysis Analysis start Start: 4-amino-5-aminomethyl-2-methylpyrimidine reaction Reaction: Reflux in Toluene start->reaction reagent Reagent: Formic Acid reagent->reaction workup Work-up: Neutralization & Extraction reaction->workup purify Purification: Recrystallization workup->purify product Product: this compound purify->product hplc HPLC-UV Analysis product->hplc nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms

Caption: General workflow for synthesis and analysis.

Experimental Protocol: Formylation of 4-amino-5-aminomethyl-2-methylpyrimidine

This protocol is a representative procedure based on standard methods for the N-formylation of primary amines using formic acid.[5]

Rationale: Formic acid serves as a simple, inexpensive, and effective source of the formyl group. The reaction proceeds via a condensation mechanism, where water is removed to drive the reaction to completion. Toluene is a suitable solvent as it is relatively non-polar and forms an azeotrope with water, facilitating its removal with a Dean-Stark apparatus.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The entire system should be dried and operated under an inert atmosphere (e.g., Nitrogen).

  • Charging Reagents: To the flask, add 4-amino-5-aminomethyl-2-methylpyrimidine (1.0 eq) and toluene (approx. 10 mL per gram of amine).

  • Reaction Initiation: Add formic acid (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: Heat the mixture to reflux (approx. 110°C). Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in a suitable solvent like dichloromethane and washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining formic acid, followed by a water wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • δ ~2.4 ppm (s, 3H): Singlet corresponding to the methyl protons (-CH₃) on the pyrimidine ring.

    • δ ~4.4 ppm (d, 2H): Doublet for the methylene protons (-CH₂-) adjacent to the formamide nitrogen, split by the N-H proton.

    • δ ~5.0-7.0 ppm (br s, 2H): Broad singlet for the amino protons (-NH₂) on the pyrimidine ring.

    • δ ~8.0 ppm (s, 1H): Singlet for the pyrimidine ring proton (C-H).

    • δ ~8.2 ppm (s, 1H): Singlet for the formyl proton (-CHO).

    • δ ~8.5 ppm (br t, 1H): Broad triplet for the formamide N-H proton.

  • ¹³C NMR: A ¹³C NMR spectrum is available from SpectraBase, providing experimental evidence for the carbon skeleton.[6]

Chemical Shift (ppm) (Predicted)Assignment
~25Pyrimidine -CH₃
~40Methylene -CH₂-
~115Pyrimidine C5
~158Pyrimidine C6
~162Formyl C=O
~163Pyrimidine C4
~168Pyrimidine C2
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic peaks for the molecule's functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H StretchAmino (-NH₂) and Amide (N-H)
3100-3000C-H StretchAromatic (Pyrimidine ring)
2950-2850C-H StretchAliphatic (-CH₃, -CH₂-)
~1670C=O Stretch (Amide I)Formamide (-C=O)
1640-1580N-H Bend & C=N/C=C StretchAmino (-NH₂) & Pyrimidine Ring
~1540N-H Bend (Amide II)Formamide (N-H)
Mass Spectrometry (MS)

GC-MS data indicates a molecular ion peak [M]⁺ at m/z = 166, confirming the molecular weight.[7] The fragmentation pattern is critical for structural elucidation.

Proposed Fragmentation Pathway: The primary fragmentation is expected to involve the cleavage of the side chain.

G M [M]⁺ m/z = 166 F1 [M - CHO]⁺ m/z = 137 (Loss of formyl radical) M->F1 - CHO F3 [M - NHCHO]⁺ m/z = 122 (Benzylic cleavage) M->F3 - NHCHO F2 [C₅H₇N₃]⁺ m/z = 121 (Pyrimidine core) F3->F2 - H

Caption: Proposed ESI-MS fragmentation pathway.

  • [M]⁺ (m/z 166): The molecular ion.

  • m/z 137: Loss of the formyl radical (•CHO) from the molecular ion.[7]

  • m/z 122: Cleavage of the C-N bond between the methylene group and the formamide nitrogen, resulting in the stable aminopyrimidinemethyl cation.

  • m/z 121: Subsequent loss of a hydrogen atom from the m/z 122 fragment.

Biochemical Significance

This compound is recognized as a bacterial xenobiotic metabolite and plays a role in the salvage pathway of thiamine.[1][2] In many organisms, thiamine is synthesized de novo from pyrimidine and thiazole precursors. However, organisms can also utilize salvage pathways to recycle thiamine and its degradation products from the environment.

Role in Thiamine Biosynthesis Pathway

The core biosynthesis of thiamine involves the separate synthesis of the pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), and the thiazole moiety, 4-methyl-5-(2-hydroxyethyl)thiazole phosphate (HET-P). These are then coupled to form thiamine monophosphate (TMP), which is subsequently phosphorylated to the active cofactor, thiamine pyrophosphate (TPP).[8][9] this compound is an intermediate in a salvage pathway, where degraded thiamine products are re-utilized.[1]

Thiamine_Biosynthesis cluster_pyrimidine Pyrimidine Synthesis cluster_thiazole Thiazole Synthesis cluster_coupling Coupling & Phosphorylation cluster_salvage Salvage Pathway AIR 5-Aminoimidazole ribotide (AIR) HMP_P HMP-P AIR->HMP_P ThiC HMP_PP HMP-PP HMP_P->HMP_PP ThiD TMP Thiamine Monophosphate (TMP) HMP_PP->TMP ThiE Precursors DXP + Cysteine + Glycine/Tyrosine HET_P HET-P Precursors->HET_P thiG, thiH, etc. HET_P->TMP TPP Thiamine Pyrophosphate (TPP) TMP->TPP ThiL Thiamine_Deg Thiamine Degradation Products Formamide_Int This compound Thiamine_Deg->Formamide_Int HMP HMP Formamide_Int->HMP Deformylation HMP->HMP_P ThiD/ThiM

Caption: Simplified overview of thiamine biosynthesis and salvage pathways.

Analytical Methodologies

A robust analytical method is crucial for quantifying this compound in synthesis reactions or biological samples. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

HPLC-UV Protocol

This protocol is adapted from established methods for analyzing similar pyrimidine and thiamine-related compounds.[10]

Rationale: The pyrimidine ring provides a strong chromophore for UV detection. A C18 column offers a non-polar stationary phase that can effectively retain the moderately polar analyte, while a mobile phase of acetonitrile and a buffered aqueous solution allows for fine-tuning of the retention time.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. (An isocratic method with a fixed ratio, e.g., 90:10 A:B, may also be effective).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 272 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent (e.g., water/methanol) and filtered through a 0.45 µm syringe filter before injection.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is readily available for this compound. Therefore, safety precautions must be based on data from structurally related compounds, such as N-methylformamide, and general principles of laboratory safety.[11][12]

WARNING: N-methylformamide is classified as harmful in contact with skin and may damage an unborn child (Reproductive Toxicity Category 1B).[12] It is imperative to handle this compound with the assumption that it carries similar risks.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Avoid all skin contact.

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling and Storage:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12]

    • Store locked up in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from strong oxidizing agents, acids, and bases.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a compound of considerable biochemical interest, primarily due to its connection to thiamine metabolism. While comprehensive experimental data on its physical properties remains sparse, this guide has consolidated computed data, proposed robust protocols for its synthesis and analysis, and outlined its key spectroscopic features. The provided safety information, though based on an analogue, underscores the need for cautious handling. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists working with this important pyrimidine derivative.

References

  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The pathways of thiamin biosynthesis in yeasts. The major intermediates.... Retrieved from [Link]

  • Chatterjee, A., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide - Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • Begley, T. P., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The pathways of thiamin biosynthesis in yeasts.... Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - N-Methylformamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-{4-hydroxy-1-methyl-2-{[2-(2-thenoyl)vinyl]thio}-1-butenyl}formamide - Optional[FTIR]. Retrieved from [Link]

  • NIST. (n.d.). Formamide, n-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-n-[4-hydroxy-1-methyl-2-(propyldithio)-1-butenyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biosynthesis of the Pyrimidine Moiety of Thiamine.... Retrieved from [Link]

  • SpectraBase. (n.d.). N-([4-Amino-2-methyl-5-pyrimidinyl]-methyl)-formamide - Optional[13C NMR]. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Vitamins B1, B3, B5 and B6 in Multi Vitamin Injection. Retrieved from [Link]

  • MDPI. (2014). Formylation of Amines. Molecules. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-amino-5-(formamidomethyl)-2-methylpyrimidine, a key intermediate in the synthesis of thiamine (Vitamin B1).[1][2] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It moves beyond a simple listing of analytical techniques, offering a detailed narrative on the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide emphasizes the causality behind experimental choices, the establishment of self-validating analytical systems, and the interpretation of spectral data to confirm the molecule's precise architecture. Protocols for sample preparation and data acquisition are provided, alongside a discussion of potential process-related impurities.

Introduction: The Significance of a Thiamine Precursor

4-Amino-5-(formamidomethyl)-2-methylpyrimidine (PubChem CID: 597195) is a crucial building block in the industrial synthesis of thiamine, an essential nutrient.[1][2] Its molecular structure, comprising a substituted pyrimidine core, dictates its reactivity and suitability for subsequent transformations. Therefore, unambiguous confirmation of its identity and purity is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient.

The structure, N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, possesses several key features that are amenable to spectroscopic analysis: a heterocyclic aromatic pyrimidine ring, primary and secondary amine functionalities, a methyl group, and a formamide moiety. Each of these components will produce a characteristic signature in the various spectra, and the sum of this evidence will provide an irrefutable structural assignment.

PropertyValueSource
Molecular Formula C₇H₁₀N₄O[3][4]
Molecular Weight 166.18 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 1886-34-6[3]

The Analytical Workflow: A Multi-Technique Approach

A multi-faceted workflow for structure elucidation.

Mass Spectrometry: The First Step in Identification

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental formula of an unknown compound. For a polar molecule like 4-amino-5-(formamidomethyl)-2-methylpyrimidine, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺.

Expected Mass Spectrum and Fragmentation

Based on available data, the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at an m/z of 166, which directly corresponds to the molecular weight of the compound.[5] A prominent fragment is observed at m/z 137.

Predicted Fragmentation Pathway:

The fragmentation of pyrimidine derivatives is often dictated by the substituents on the ring.[6] The loss of 29 Da (corresponding to the formyl group, CHO) from the molecular ion (m/z 166) would result in the fragment ion at m/z 137. This is a logical fragmentation pathway, representing the cleavage of the amide bond.

MS_Fragmentation M Molecular Ion [M]⁺ m/z = 166 F1 Fragment Ion m/z = 137 M->F1 Fragmentation NL Neutral Loss (CHO radical, 29 Da)

Predicted fragmentation of the target molecule.
Experimental Protocol: LC-MS Analysis

Rationale: Coupling liquid chromatography (LC) with mass spectrometry allows for the separation of the target compound from potential impurities before detection, providing a cleaner mass spectrum and a purity assessment.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water.[7] Further dilute this stock solution to a final concentration of about 10 µg/mL.[8] Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[8]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • MS1 Scan Range: m/z 50-300.

    • MS2 Product Ion Scan: Select the precursor ion at m/z 167 ([M+H]⁺) for collision-induced dissociation (CID) to observe the fragment at m/z 138.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, we can map out the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-6 (pyrimidine ring)~8.0s1HAromatic proton on an electron-deficient pyrimidine ring.
Formyl CH~8.2s1HProton attached to the carbonyl carbon of the formamide.
Methylene CH₂~4.4d2HMethylene group adjacent to the pyrimidine ring and the amide nitrogen. Split by the amide N-H.
Amine NH₂~6.5br s2HProtons of the primary aromatic amine, often broad.
Amide NH~8.5br t1HAmide proton, often broad, coupled to the adjacent CH₂ group.
Methyl CH₃~2.4s3HMethyl group attached to the pyrimidine ring.
Predicted ¹³C NMR Spectrum

(Note: Predicted chemical shifts.)

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C=O (formyl)~163Carbonyl carbon of the formamide.
C-2 (pyrimidine)~168Carbon attached to the methyl group and two nitrogens.
C-4 (pyrimidine)~162Carbon attached to the primary amine and two nitrogens.
C-6 (pyrimidine)~158The only carbon in the ring bonded to a hydrogen.
C-5 (pyrimidine)~110Carbon to which the formamidomethyl group is attached.
Methylene CH₂~38Methylene carbon.
Methyl CH₃~24Methyl carbon.
2D NMR for Connectivity Confirmation

To definitively assign the structure, 2D NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): This experiment would show a correlation between the amide NH proton (~8.5 ppm) and the methylene CH₂ protons (~4.4 ppm), confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would confirm the assignments made in the 1D spectra (e.g., the proton at ~8.0 ppm is attached to the carbon at ~158 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • The methylene protons (~4.4 ppm) to the C-5 and C-6 carbons of the pyrimidine ring.

    • The methyl protons (~2.4 ppm) to the C-2 carbon of the pyrimidine ring.

    • The formyl proton (~8.2 ppm) to the methylene carbon (~38 ppm).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ (which is effective for polar compounds and allows for the observation of exchangeable N-H protons). Filter the solution through a glass wool plug into a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra to establish connectivity.

Vibrational and Electronic Spectroscopy: Functional Group Confirmation

FTIR and UV-Vis spectroscopy provide complementary information that confirms the presence of key functional groups and conjugated systems.

FTIR Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of specific bonds within the molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary amine (-NH₂)
3300 - 3100N-H stretchSecondary amide (-NH-)
3100 - 3000C-H stretchAromatic C-H
2980 - 2850C-H stretchAliphatic C-H (methyl, methylene)
~1670C=O stretch (Amide I)Formamide (-C=O)
1650 - 1580N-H bend & C=N/C=C stretchesAmine bend and pyrimidine ring vibrations
~1550N-H bend (Amide II)Secondary amide
~1250C-N stretchAromatic amine and amide
Experimental Protocol: FTIR using KBr Pellet

Rationale: The KBr pellet method is a common technique for analyzing solid samples, creating a transparent matrix for IR analysis.[9]

  • Preparation: Gently grind 1-2 mg of the sample into a fine powder using an agate mortar and pestle.[9] Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[9]

  • Mixing: Gently but thoroughly mix the sample and KBr. The goal is to disperse the sample particles uniformly.[10]

  • Pressing: Transfer a portion of the mixture to a pellet die and press using a hydraulic press (typically 8-10 metric tons) to form a thin, transparent pellet.[11]

  • Analysis: Acquire a background spectrum of a pure KBr pellet, then acquire the spectrum of the sample pellet.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the pyrimidine ring. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.[12][13]

Expected Absorption:

The substituted pyrimidine ring constitutes a chromophore that is expected to absorb in the UV region. A λ_max is anticipated in the range of 230-280 nm. The exact position will depend on the solvent used, with polar solvents potentially causing a shift in the absorption maximum.

Conclusion: Synthesizing the Data for Unambiguous Elucidation

The structural elucidation of 4-amino-5-(formamidomethyl)-2-methylpyrimidine is a process of accumulating and cross-verifying evidence from multiple spectroscopic techniques. Mass spectrometry provides the molecular formula. ¹H and ¹³C NMR, supported by 2D experiments, map the carbon-hydrogen framework and establish connectivity. Finally, FTIR and UV-Vis spectroscopy confirm the presence of key functional groups and the conjugated pyrimidine system. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately verify the structure of this vital pharmaceutical intermediate, ensuring the integrity of the thiamine synthesis pathway.

References

  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 8(12). Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter™. Retrieved from [Link]

  • Aparicio-Yubero, C., et al. (n.d.). How to Prepare Your Samples for Polar Metabolite Analysis?. ResearchGate. Retrieved from [Link]

  • Pérez-Ribera, M., et al. (2023). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics, 24(5), bbad295. Retrieved from [Link]

  • Nobakht, Z. (2024, June 11). How to preparation sample for FT-IR analyze?. ResearchGate. Retrieved from [Link]

  • Kovaleva, O., et al. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9479–9487. Retrieved from [Link]

  • López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide - Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. Retrieved from [Link]

  • EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

  • SpectraBase. (n.d.). N-([4-Amino-2-methyl-5-pyrimidinyl]-methyl)-formamide. Retrieved from [Link]

  • NIST. (n.d.). Formamide, n-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-n-[4-hydroxy-1-methyl-2-(propyldithio)-1-butenyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). N-{4-hydroxy-1-methyl-2-{[2-(2-thenoyl)vinyl]thio}-1-butenyl}formamide. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE. Retrieved from [Link]

  • Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Current Opinion in Chemical Biology, 12(2), 157–164. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

  • Wei, R., & Lewin, L. M. (1970). The biosynthesis of thiamine. Conversion of 2-methyl-4-amino-5-formylpyrimidine to 2-methyl-4-amino-5-hydroyxmethylpyrimidine by cell-free extracts of baker's yeast. Biochimica et Biophysica Acta, 201(2), 334–339. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Lienhard, G. E. (1970). Kinetic evidence for a (4-amino-2-methyl-5-pyrimidinyl)methyl-enzyme intermediate in the thiaminase I reaction. Biochemistry, 9(15), 3011–3020. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]

  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved from [Link]

  • SpectraBase. (n.d.). Formamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Ali, T. E., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Materials, 14(3), 637. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Albrecht, M., Rice, C. A., & Suhm, M. A. (2008). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. The Journal of Physical Chemistry A, 112(33), 7530–7542. Retrieved from [Link]

  • Zakerhamidi, M., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(2), 269-278. Retrieved from [Link]

  • Boarland, M. P. V., & McOmie, J. F. W. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Toxicology, 47(7), 653–663. Retrieved from [Link]

  • Pure. (2025, March 25). NMR chemical shift assignment of the IMLV methyl groups of a di-domain of the Tomaymycin non- ribosomal peptide synthetase. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine (CAS 1886-34-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine, with the CAS number 1886-34-6, is a pivotal heterocyclic intermediate in the synthesis of a variety of pharmacologically significant molecules.[1] Its structure, featuring a substituted pyrimidine core, makes it a versatile building block, most notably in the industrial production of Vitamin B1 (Thiamine).[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed proposed synthesis protocol, analytical methodologies for its characterization and quality control, and an exploration of its applications in medicinal chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine is essential for its handling, synthesis, and analysis.

PropertyValueSource
CAS Number 1886-34-6[3]
Molecular Formula C₇H₁₀N₄O[3]
Molecular Weight 166.18 g/mol [3]
IUPAC Name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide[3]
Synonyms 4-Amino-5-(formamidomethyl)-2-methylpyrimidine[3]
Appearance White to off-white crystalline powder[1]
Melting Point 227 °C[1]
Boiling Point 452.0 °C (predicted)[1]
Solubility Soluble in acidic aqueous solutions, limited solubility in common organic solvents.General chemical knowledge
SMILES CC1=NC=C(C(=N1)N)CNC=O[3]
InChI InChI=1S/C7H10N4O/c1-5-10-3-6(2-9-4-12)7(8)11-5/h3-4H,2H2,1H3,(H,9,12)(H2,8,10,11)[3]

Synthesis of 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine

The synthesis of 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine is a multi-step process that is well-documented in patent literature, primarily in the context of Vitamin B1 manufacturing. The following is a proposed laboratory-scale protocol derived from established industrial processes.

Proposed Synthetic Pathway: Pinner Pyrimidine Synthesis

The core of the synthesis involves the Pinner pyrimidine synthesis, which is a condensation reaction between an amidine and a β-dicarbonyl compound or its equivalent.[4][5] In this case, acetamidine is reacted with a functionalized three-carbon unit.

Disclaimer: The following protocol is a proposed method based on patent literature and general principles of organic synthesis. It should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol

Step 1: Preparation of Acetamidine Solution

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend acetamidine hydrochloride in an anhydrous alcohol (e.g., methanol or ethanol).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of sodium alkoxide (e.g., sodium methoxide or sodium ethoxide) in the corresponding alcohol. The molar equivalent of the alkoxide should be stoichiometric to the acetamidine hydrochloride.

  • Stir the mixture for 30-60 minutes at 0-5°C.

  • Filter the resulting suspension to remove the precipitated sodium chloride. The filtrate contains the acetamidine solution and should be used immediately in the next step.

Step 2: Condensation and Cyclization

  • To the freshly prepared acetamidine solution, add a suitable three-carbon synthon. A common precursor described in the literature is 3-formylaminopropionitrile.[6]

  • Add a catalytic amount of a Lewis acid (e.g., zinc chloride or aluminum chloride).[6]

  • Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, add an orthoformate ester (e.g., triethyl orthoformate or trimethyl orthoformate) to the reaction mixture. This step introduces the formyl group.[6]

  • Continue to heat the mixture at reflux for several hours until the reaction is complete.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine as a crystalline solid.

Reaction Mechanism: Pinner Pyrimidine Synthesis

The Pinner synthesis proceeds through a series of nucleophilic additions and condensation reactions.

G cluster_0 Pinner Pyrimidine Synthesis Mechanism start Acetamidine + Functionalized 3-Carbon Synthon step1 Nucleophilic attack of amidine on carbonyl/nitrile start->step1 Lewis Acid Catalyst step2 Intramolecular cyclization step1->step2 step3 Dehydration and aromatization step2->step3 product 2-Methyl-4-aminopyrimidine core step3->product

Caption: Generalized workflow of the Pinner Pyrimidine Synthesis.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons, the pyrimidine ring proton, the amino protons, and the formyl proton. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):

    • 2.3-2.5: singlet, 3H (-CH₃)

    • 4.3-4.5: doublet, 2H (-CH₂-)

    • 5.5-6.5: broad singlet, 2H (-NH₂)

    • 7.8-8.0: singlet, 1H (pyrimidine C-H)

    • 8.0-8.2: singlet, 1H (-CHO)

    • 8.2-8.4: broad singlet, 1H (-NHCHO)

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts (in ppm):

    • ~25: (-CH₃)

    • ~40: (-CH₂-)

    • ~110: (pyrimidine C5)

    • ~155: (pyrimidine C6)

    • ~160: (pyrimidine C4)

    • ~162: (-CHO)

    • ~165: (pyrimidine C2)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretching (amino and amide)
3000-2850C-H stretching (methyl and methylene)
~1680C=O stretching (formyl)
1650-1550C=N and C=C stretching (pyrimidine ring), N-H bending
1450-1350C-H bending (methyl and methylene)

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to show a molecular ion peak [M]⁺ at m/z = 166. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) and subsequent fragmentation of the pyrimidine ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine. A proposed method is outlined below:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Applications in Drug Development

The primary application of 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine is as a key intermediate in the synthesis of Thiamine (Vitamin B1) .[2] It constitutes the pyrimidine moiety of the thiamine molecule, which is subsequently coupled with a thiazole derivative.

While its role in thiamine synthesis is predominant, its structural motifs are of interest in medicinal chemistry. The aminopyrimidine scaffold is present in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The formylaminomethyl side chain can be further modified to introduce diverse functionalities, making it a valuable starting material for the synthesis of compound libraries for drug discovery. There is also mention of its use as an intermediate in the production of certain antibiotics, such as cefalotin, although detailed synthetic routes are less commonly published.[1]

Safety and Handling

Hazard Identification:

Based on available safety data sheets, 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine is not classified as hazardous. However, as with all chemicals, it should be handled with care.

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Skin Contact: Wash with plenty of water.

  • Ingestion: Seek medical advice.

  • Inhalation: Move to fresh air.

Handling and Storage:

  • Handling: Wear protective gloves, clothing, and eye protection. Avoid dust formation. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[1]

Conclusion

2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine is a chemical intermediate of significant industrial importance, particularly in the synthesis of Vitamin B1. Its well-defined chemical properties and reactivity make it a valuable tool for synthetic chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Retrieved from [Link]

  • Slideshare. (2023, February 23). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Patsnap Eureka. (2013, December 4). Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Discovery and History of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and historical significance of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, a pivotal intermediate in the chemical synthesis of thiamine (Vitamin B1). This document delves into the pioneering work of early 20th-century chemists, tracing the origins of this compound from the initial elucidation of thiamine's structure to its role in the first successful syntheses of this essential vitamin. By examining the original research publications and later process improvements, this guide illuminates the causal relationships behind the experimental choices that established the foundation for the industrial production of Vitamin B1. This paper is intended for researchers, scientists, and professionals in drug development and chemical history who are interested in the evolution of synthetic organic chemistry and its impact on nutritional science.

Introduction: The Quest for Vitamin B1 and the Emergence of a Key Pyrimidine Intermediate

The story of this compound is intrinsically linked to the larger scientific endeavor to understand and combat the devastating nutritional deficiency disease, beriberi. The eventual identification of thiamine (Vitamin B1) as the anti-beriberi factor spurred an intense international effort to determine its chemical structure and develop a method for its synthesis. Thiamine's bicyclic structure, composed of a pyrimidine and a thiazole ring linked by a methylene bridge, presented a significant synthetic challenge to the chemists of the 1930s.

The pyrimidine moiety, specifically 4-amino-5-aminomethyl-2-methylpyrimidine, was identified as a critical building block. The history of the target compound of this guide, the N-formyl derivative of this diamine, is a tale of chemical ingenuity, where the introduction of a simple formyl protecting group proved to be a key step in mastering the synthesis of a vitamin that is essential for human health. This guide will trace the discovery of this unassuming yet vital molecule, from its likely inception in the race to synthesize thiamine to its established role in modern chemical processes.

The Dawn of Thiamine Synthesis: Unraveling the Pyrimidine Moiety

The 1930s witnessed a flurry of research activity aimed at conquering the chemical synthesis of thiamine. Two research groups, one in the United States led by Robert R. Williams and another in Germany, were at the forefront of this race.

The American Effort: The Work of R. R. Williams and J. K. Cline

Robert R. Williams, a chemist at Bell Telephone Laboratories, dedicated a significant portion of his career to the study of thiamine. In a landmark 1936 paper in the Journal of the American Chemical Society, Williams and his colleague, J. K. Cline, reported the first total synthesis of Vitamin B1.[1] While their primary focus was the final coupling of the pyrimidine and thiazole rings, their work on the pyrimidine precursor laid the groundwork for future developments.

The German Contribution: Andersag and Westphal's Independent Synthesis

Contemporaneously, Hans Andersag and Kurt Westphal at the German pharmaceutical company I.G. Farbenindustrie also successfully synthesized thiamine. Their 1937 publication in Berichte der deutschen chemischen Gesellschaft detailed a different synthetic route, further expanding the chemical understanding of this complex molecule.[2]

The Genesis of "Grewe Diamine" and its N-Formyl Derivative

While the initial syntheses of thiamine were monumental achievements, the routes to the crucial pyrimidine intermediate, 4-amino-5-aminomethyl-2-methylpyrimidine, were often complex and low-yielding. It is in the refinement of this synthesis that the importance of this compound comes to the forefront.

The unformylated diamine, 4-amino-5-aminomethyl-2-methylpyrimidine, is widely referred to in the chemical literature as Grewe diamine . This nomenclature honors the contributions of the German chemist Rudolf Grewe, who in 1936 published a novel and efficient synthesis of this pyrimidine component. Grewe's work provided a more practical pathway to this key intermediate, significantly advancing the feasibility of large-scale thiamine production.

The introduction of the N-formyl group to Grewe diamine, creating this compound, served a critical purpose in the overall synthesis of thiamine. The formyl group acts as a protecting group for the primary amine on the aminomethyl substituent. This protection prevents unwanted side reactions during the subsequent steps of the thiamine synthesis, particularly the crucial quaternization reaction that forms the thiazolium ring.

While the exact first synthesis of the N-formyl derivative is not explicitly detailed as a standalone discovery in the primary historical literature, it is evident from modern synthetic procedures described in patents that N-formyl Grewe diamine became a preferred and stable intermediate.[3] These patents often describe the synthesis of the N-formyl compound followed by its hydrolysis to yield Grewe diamine, or its direct use in the subsequent steps of thiamine synthesis. This suggests that the use of the formyl protecting group was an early and important process optimization.

The historical context points to the likelihood that the formylation of Grewe diamine was a logical and rapidly adopted modification by the chemists working on scaling up thiamine production in the late 1930s and early 1940s, following the initial groundbreaking syntheses.

Biochemical Significance and Modern Context

Beyond its role in chemical synthesis, this compound has been identified in biological contexts. It is recognized as a bacterial xenobiotic metabolite.[4] Its presence has also been reported in the protist Euglena gracilis. This hints at a broader, albeit less understood, role for this molecule in the metabolism of certain organisms.

In contemporary organic synthesis, this compound remains a commercially available and important intermediate for the synthesis of thiamine and its derivatives. The synthetic pathways developed in the mid-20th century, which established the utility of this formylated diamine, have been refined for industrial-scale production, ensuring a stable supply of this essential vitamin.

Experimental Protocols of Historical Significance

While the full, detailed experimental procedures from the 1930s are lengthy and use nomenclature that can be archaic, the following represents a generalized, conceptual workflow for the synthesis of the pyrimidine moiety of thiamine, reflecting the chemical logic of the era.

Conceptual Synthesis of Grewe Diamine (Illustrative)

The synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine) typically involved the construction of the pyrimidine ring from acyclic precursors. A common strategy involved the condensation of a β-alkoxypropionitrile derivative with acetamidine.

Step-by-Step Conceptual Flow:

  • Activation of the β-carbon: A β-alkoxypropionitrile is treated with a formylating agent (e.g., an alkyl formate) in the presence of a strong base to introduce a formyl group at the α-position.

  • Ring Formation: The resulting α-formyl-β-alkoxypropionitrile is then condensed with acetamidine. The acetamidine provides the N-C-N fragment that closes the pyrimidine ring.

  • Functional Group Interconversion: The initial product of the cyclization contains an alkoxymethyl or a related group at the 5-position. This group is then converted to the aminomethyl group through a series of reactions, which could include conversion to a halomethyl intermediate followed by amination.

Formylation of Grewe Diamine

The protection of the primary amine of Grewe diamine would have been a straightforward chemical transformation for chemists of the time.

Step-by-Step Conceptual Flow:

  • Reaction with a Formylating Agent: Grewe diamine is reacted with a suitable formylating agent. Common reagents for this purpose include formic acid or an ester of formic acid.

  • Work-up and Isolation: Following the reaction, the this compound is isolated and purified.

Visualizing the Historical Synthesis

The following diagrams illustrate the key structures and the conceptual flow of the synthesis of thiamine, highlighting the role of this compound.

Thiamine_Synthesis_History cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis Acyclic_Precursors Acyclic Precursors (e.g., β-alkoxypropionitrile, acetamidine) Grewe_Diamine 4-Amino-5-aminomethyl- 2-methylpyrimidine (Grewe Diamine) Acyclic_Precursors->Grewe_Diamine Grewe, 1936 Formylated_Intermediate This compound Grewe_Diamine->Formylated_Intermediate Formylation (Protection) Thiamine Thiamine (Vitamin B1) Formylated_Intermediate->Thiamine Coupling & Deprotection Thiazole_Precursors Thiazole Precursors Thiazole_Ring 4-Methyl-5-(β-hydroxyethyl)thiazole Thiazole_Precursors->Thiazole_Ring Thiazole_Ring->Thiamine Williams & Cline, 1936 Andersag & Westphal, 1937

Caption: Conceptual workflow of historical thiamine synthesis.

Conclusion

The discovery and utilization of this compound represent a crucial chapter in the history of synthetic organic chemistry and nutritional science. While not the final vitamin itself, its role as a key protected intermediate was instrumental in the development of practical and scalable syntheses of thiamine. The work of pioneers like Robert R. Williams, J. K. Cline, Rudolf Grewe, Hans Andersag, and Kurt Westphal in the 1930s laid the chemical foundation that enabled the widespread availability of Vitamin B1, leading to the near-eradication of beriberi and a profound improvement in global public health. This molecule, therefore, stands as a testament to the power of fundamental chemical research to address pressing societal needs.

References

  • Andersag, H., & Westphal, K. (1937). Über die Synthese des antineuritischen Vitamins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(10), 2035-2054. [Link]

  • Williams, R. R., & Cline, J. K. (1936). Synthesis of Vitamin B1. Journal of the American Chemical Society, 58(8), 1504–1505. [Link]

  • Grewe, R. (1936). A new synthesis of the pyrimidine component of vitamin B1. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 242(1-2), 89-92.
  • Cline, J. K., Williams, R. R., & Finkelstein, J. (1937). Studies of Crystalline Vitamin B1. XVII. Synthesis of Vitamin B1. Journal of the American Chemical Society, 59(6), 1052-1054. [Link]

  • PubChem Compound Summary for CID 597195, N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. [Link]

  • European Patent No. EP2307355A1, Novel synthesis of substituted 4-amino-pyrimidines.
  • U.S. Patent No. US6365740B1, Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

Sources

The Formamide Gateway: A Technical Guide to N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide as a Superior Precursor for Grewe Diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical synthesis, the efficient construction of key intermediates is paramount. This is particularly true for the industrial production of Thiamine (Vitamin B1), a critical nutrient synthesized via the cornerstone intermediate, 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as Grewe diamine.[1] Historically, routes to this vital diamine have been fraught with challenges, including the use of hazardous reagents, costly reduction steps, and complex purification protocols. This technical guide delineates a more streamlined and robust synthetic strategy employing N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide (also known as N-formyl Grewe diamine) as a stable, easily accessible precursor. We will provide an in-depth analysis of the synthesis of this formamide intermediate, its subsequent high-yield conversion to Grewe diamine via hydrolysis, and a comparative analysis against traditional methods, underscoring the technical and economic advantages of this approach for researchers and drug development professionals.

Introduction: The Enduring Importance of Grewe Diamine

Thiamine, a member of the B vitamin complex, is an essential micronutrient for human health, playing a vital role as a coenzyme in carbohydrate metabolism.[2] A deficiency can lead to severe neurological and cardiovascular diseases such as Beriberi.[2] Given that extraction from natural sources is not economically viable, the global demand for thiamine is met exclusively through chemical synthesis.[2]

At the heart of modern thiamine synthesis lies the pyrimidine moiety, Grewe diamine. This compound serves as the critical anchor to which the thiazole ring is coupled to form the thiamine backbone.[1] Consequently, the efficiency, safety, and scalability of the Grewe diamine synthesis directly impact the commercial viability of Vitamin B1 production.

Traditional synthetic pathways to Grewe diamine often commenced from starting materials like acrylonitrile or malononitrile and proceeded through intermediates requiring either harsh reduction of a nitrile group or the reductive amination of a formyl group.[1] These methods frequently involve hazardous materials (e.g., o-chloroaniline, which is suspected to be a carcinogen), expensive reagents (e.g., malononitrile), and multi-step procedures that complicate industrial scale-up and purification.[1][2] The innovation of using a protected amine precursor, specifically the N-formyl derivative, circumvents many of these historical obstacles.

This compound: A Chemically Astute Precursor

This compound is a stable, crystalline solid that serves as an ideal protected form of Grewe diamine. The formyl group acts as an efficient protecting group for the primary amine, rendering the molecule less susceptible to side reactions during synthesis and purification. Its introduction allows for a more controlled and higher-yielding construction of the pyrimidine core.

Causality Behind its Efficacy:

  • Stability: The formamide is significantly more stable than the free diamine, which can be prone to oxidation and side reactions. This stability simplifies handling, purification, and storage.

  • Synthetic Accessibility: As will be detailed, the formamide precursor can be synthesized through a convergent and high-yielding cyclization reaction, avoiding the hazardous reagents of older methods.[3]

  • Facile Deprotection: The N-formyl group can be cleanly and efficiently removed under basic or acidic hydrolysis conditions, yielding the desired Grewe diamine with high purity.[3] This final deprotection step is typically high-yielding and straightforward.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonyms N-formyl Grewe diamine, 4-Amino-5-formamidomethyl-2-methylpyrimidinePubChem[4]
CAS Number 1886-34-6PubChem[4]
Molecular Formula C₇H₁₀N₄OPubChem[4]
Molecular Weight 166.18 g/mol PubChem[4]

Synthesis of the Formamide Precursor

A modern and efficient route to N-formyl Grewe diamine involves the Lewis acid-catalyzed condensation of acetamidine with 3-formamidopropionitrile. This method avoids many of the pitfalls of earlier syntheses.[3]

Synthetic Workflow Overview

The overall process can be visualized as a two-stage sequence: the formation of the protected pyrimidine ring, followed by a simple deprotection to liberate the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Deprotection A 3-Formamidopropionitrile C Lewis Acid (e.g., ZnCl2) Toluene, 75-80°C A->C B Acetamidine B->C D Cyclization & Condensation C->D Reaction E This compound D->E Product F This compound G Basic Hydrolysis (e.g., NaOH/MeOH) F->G Deprotection H Grewe Diamine (Final Product) G->H

Figure 1: Overall workflow from starting materials to Grewe diamine.
Step-by-Step Experimental Protocol: Synthesis

This protocol is adapted from methodologies described in the patent literature.[3]

  • Preparation of Acetamidine Solution: In a suitable glass reactor, add acetamidine hydrochloride (1.1-1.3 molar equivalents relative to the nitrile) to a 27 wt% solution of sodium methoxide in methanol. Stir the reaction at 10-20°C for 30 minutes to generate the free base acetamidine. Filter the mixture to remove the sodium chloride byproduct. The resulting filtrate is the acetamidine solution.[3]

  • Reaction Setup: Into a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge 3-formamidopropionitrile (1.0 eq) and toluene as the solvent. Add a catalytic amount of anhydrous zinc chloride.[3]

  • Condensation Reaction: Heat the mixture to an internal temperature of 75-80°C.[3]

  • Addition of Acetamidine: Slowly add the previously prepared acetamidine solution dropwise to the heated reaction mixture.[3]

  • Monitoring and Completion: Maintain the temperature and stirring. Monitor the reaction for the complete consumption of 3-formamidopropionitrile using a suitable analytical method, such as gas chromatography (GC).[3]

  • Work-up and Isolation: Upon completion, the reaction mixture can be cooled. The product, this compound, may precipitate upon cooling or can be isolated by solvent evaporation and subsequent purification, typically by recrystallization, to yield a solid product.

Conversion to Grewe Diamine: The Deformylation Step

The crucial final step is the hydrolysis of the formyl protecting group. This is typically achieved under basic conditions, which are effective and minimize potential side reactions on the pyrimidine ring.

Mechanism of Basic Hydrolysis

The deformylation proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the formamide. This forms a tetrahedral intermediate which subsequently collapses, cleaving the C-N bond and liberating the primary amine (Grewe diamine) and a formate salt.

Figure 2: Mechanism of base-catalyzed deformylation.
Step-by-Step Experimental Protocol: Hydrolysis

This generalized protocol is based on standard chemical principles for formamide hydrolysis and indications from the patent literature.[3]

  • Dissolution: Suspend the this compound synthesized in the previous stage in a suitable solvent, such as methanol or ethanol.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the suspension. Typically, 1.5-2.0 molar equivalents of the base are sufficient.

  • Heating: Heat the reaction mixture to reflux (typically 60-80°C, depending on the solvent) and maintain for a period of 2-6 hours.

  • Monitoring: Track the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Neutralization and Work-up: After cooling to room temperature, carefully neutralize the excess base with an acid (e.g., hydrochloric acid) to a pH of ~7.

  • Isolation: The product, Grewe diamine, can be isolated by evaporating the solvent. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Characterization and Quality Control

Validation of both the intermediate and the final product is essential. The following properties and spectral data are key identifiers for this compound.

  • Appearance: White to off-white crystalline solid.

  • Spectroscopic Analysis:

    • ¹³C NMR: Spectral data for this compound is available in chemical databases, which can be used for structural confirmation.[5]

    • FTIR: The presence of characteristic peaks for N-H stretching (amine), C=O stretching (amide), and C-N stretching, as well as aromatic C=C and C=N stretching from the pyrimidine ring, would be expected.

Comparative Analysis: The Formamide Route vs. Traditional Syntheses

The primary advantage of the formamide precursor route lies in its improved safety profile, operational simplicity, and potentially higher overall yield.

ParameterFormamide Precursor RouteNitrile Reduction RouteReductive Amination Route
Key Intermediate N-formyl Grewe diamine4-amino-2-methyl-5-cyanopyrimidine4-amino-2-methyl-5-formylpyrimidine
Critical Step Basic HydrolysisCatalytic Hydrogenation (e.g., H₂/Raney Ni)Reaction with NH₃ and reducing agent
Reagent Safety Uses standard bases (NaOH).Requires handling of high-pressure H₂ gas and pyrophoric catalysts.Can involve toxic reagents.
Operational Complexity Simple hydrolysis reaction.Requires specialized high-pressure reactor.Often requires strict control of conditions.
Overall Yield Generally high.[6]Variable, can be high but catalyst-dependent.[6]Moderate to high.
Byproducts Formate salts (easily removed).Potential for over-reduction or side reactions.Various, depending on reagents.
Reference [3][1][6][1]

Conclusion

The synthesis of Grewe diamine via its N-formyl precursor, this compound, represents a significant advancement over historical manufacturing methods. This strategy offers a safer, more streamlined, and economically favorable pathway by utilizing a stable intermediate that can be synthesized and deprotected under mild and efficient conditions. For researchers in process chemistry and drug development, this route provides a robust and scalable foundation for the production of thiamine and other pyrimidine-based active pharmaceutical ingredients. The adoption of this methodology not only enhances process safety but also contributes to a more sustainable and cost-effective supply of this essential vitamin.

References

  • SpectraBase. N-([4-Amino-2-methyl-5-pyrimidinyl]-methyl)-formamide. SpectraBase. Available at: [Link].

  • New Pharmchemical Technology Co., Ltd. (2015). Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1. CN103420918B.
  • SpectraBase. N-([4-Amino-2-methyl-5-pyrimidinyl]-methyl)-formamide. SpectraBase. Available at: [Link].

  • BASF AG. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US6365740B1.
  • Organic Process Research & Development. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ResearchGate. Available at: [Link].

  • PubChem. N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. National Center for Biotechnology Information. Available at: [Link].

  • Biochimica et Biophysica Acta. (1970). The biosynthesis of thiamine. Conversion of 2-methyl-4-amino-5-formylpyrimidine to 2-methyl-4-amino-5-hydroyxmethylpyrimidine by cell-free extracts of baker's yeast. PubMed. Available at: [Link].

Sources

A Technical Guide to the Spectroscopic Analysis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-5-(formamidomethyl)-2-methylpyrimidine (CAS No: 1886-34-6) is a key heterocyclic compound, often encountered as a metabolite or impurity in the synthesis of Thiamine (Vitamin B1).[1] Its structural elucidation is paramount for quality control in pharmaceutical manufacturing and for understanding its role in biological systems. This guide provides an in-depth analysis of the spectroscopic data for this molecule, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights for the comprehensive characterization of this pyrimidine derivative.

The structural integrity of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for an unambiguous assignment of the molecule's constitution.

Molecular Structure and Key Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups and proton/carbon environments dictate the expected spectral features.

Caption: Molecular structure and key identifiers for 4-Amino-5-(formamidomethyl)-2-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a robust methodology for acquiring high-quality NMR spectra of the title compound.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar compounds and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons (from NH and NH₂ groups).

  • Concentration: A concentration of 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is recommended for ¹H NMR. For ¹³C NMR, a more concentrated sample (50-100 mg/mL) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate.

    • Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

    • Spectral Width: A spectral width of -2 to 12 ppm is suitable for most organic molecules.

3. ¹³C NMR Acquisition:

  • Spectrometer: A spectrometer with a carbon-observe probe is required.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.

cluster_nmr NMR Workflow A Sample Dissolution (DMSO-d₆) B ¹H NMR Acquisition (400 MHz) A->B C ¹³C NMR Acquisition (Proton Decoupled) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation D->E

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~8.10Singlet1HH-formylFormyl protons are typically deshielded and appear as singlets.
~7.85Singlet1HH-6 (pyrimidine)Aromatic proton on the electron-deficient pyrimidine ring.
~6.50Broad Singlet2H-NH₂ (amino)Exchangeable protons, often broad.
~4.30Doublet2H-CH₂-Methylene group adjacent to the pyrimidine ring and the formamido nitrogen. Split by the adjacent NH proton.
~2.35Singlet3H-CH₃ (methyl)Methyl group attached to the pyrimidine ring.
VariableBroad Singlet1H-NH- (formamido)Exchangeable proton, chemical shift is concentration and temperature dependent.
¹³C NMR Spectral Data

A ¹³C NMR spectrum for N-([4-Amino-2-methyl-5-pyrimidinyl]-methyl)-formamide is noted in the SpectraBase database.[2] The predicted chemical shifts are as follows:

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~165.0C=O (formyl)Carbonyl carbon of the formamide group.
~162.5C-4 (pyrimidine)Carbon bearing the amino group.
~160.0C-2 (pyrimidine)Carbon bearing the methyl group.
~158.0C-6 (pyrimidine)Unsubstituted carbon on the pyrimidine ring.
~110.0C-5 (pyrimidine)Carbon bearing the formamidomethyl group.
~40.0-CH₂-Methylene carbon. The exact shift can be influenced by the solvent.
~25.0-CH₃Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Rationale: This is a common and effective method for solid samples, providing a uniform matrix for analysis.

  • Procedure:

    • Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Parameters:

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for most applications.

    • Number of Scans: Co-adding 16 or 32 scans improves the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be recorded and subtracted from the sample spectrum.

cluster_ir FT-IR Workflow (KBr Pellet) F Sample + KBr Grinding G Pellet Pressing F->G I Sample Spectrum Acquisition G->I H Background Spectrum Acquisition H->I J Data Analysis I->J

Caption: General workflow for FT-IR spectroscopic analysis using the KBr pellet method.

IR Spectral Data (Predicted)

Based on the functional groups present in 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹) (Predicted)IntensityAssignmentVibrational Mode
3450 - 3300Medium-Strong-NH₂Asymmetric & Symmetric N-H Stretching
3300 - 3100Medium-NH-N-H Stretching (Amide)
2980 - 2850Weak-Medium-CH₃, -CH₂-C-H Stretching
~1660StrongC=OC=O Stretching (Amide I band)
1640 - 1580StrongPyrimidine RingC=N and C=C Stretching
1580 - 1500Medium-Strong-NH-N-H Bending (Amide II band)
1450 - 1350Medium-CH₃, -CH₂-C-H Bending
1350 - 1200MediumAromatic C-NC-N Stretching

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, utilizing both NMR and IR techniques, provides a robust framework for its structural confirmation. While experimental data for this specific molecule is not widely published, a combination of predictive analysis based on established spectroscopic principles and data from closely related structures allows for a confident characterization. The protocols and predicted spectral data presented in this guide offer a solid foundation for researchers and scientists in the pharmaceutical and chemical industries to identify and characterize this important pyrimidine derivative, ensuring the quality and integrity of their work.

References

  • PubChem. N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. National Center for Biotechnology Information. Available at: [Link].

  • SpectraBase. N-([4-Amino-2-methyl-5-pyrimidinyl]-methyl)-formamide. Wiley-VCH GmbH. Available at: [Link].

  • EMBL-EBI. 4-amino-5-formamidomethyl-2-methylpyrimidine (CHEBI:85895). Available at: [Link].

  • gsrs. N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE. Available at: [Link].

  • Pharmaffiliates. 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. Available at: [Link].

  • ResearchGate. IMPURITY PROFILING IMPURITY PROFILING OF THIAMINE HYDROCHLORIDE INJECTION BY RP-HPLC AND CHARACTERIZATION OF DEGRADATION PRODUCT BY LC-MS/MS/QTOF. Available at: [Link].

Sources

Physical and chemical characteristics of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Thiamine Intermediate

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, a pivotal intermediate in the synthesis of Vitamin B1 (Thiamine), presents a molecule of significant interest in both biological and chemical research. This guide provides a comprehensive overview of its physical and chemical characteristics, offering a foundational resource for professionals engaged in drug development, nutritional science, and synthetic organic chemistry. By elucidating its properties, this document aims to facilitate further investigation into its potential applications and streamline its use in complex synthetic pathways.

Molecular Identity and Structure

This compound is a substituted aminopyrimidine, characterized by a formamide group attached to a methyl bridge at the 5-position of the 2-methyl-4-aminopyrimidine core. This unique structure underpins its role as a direct precursor in the chemical synthesis of the pyrimidine moiety of thiamine.

Systematic Name (IUPAC): this compound[1]

Synonyms:

  • 4-Amino-5-(formamidomethyl)-2-methylpyrimidine[2]

  • 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine[1]

  • N-Formyl-4-amino-5-aminomethyl-2-methylpyrimidine[1]

CAS Number: 1886-34-6[1]

Molecular Formula: C₇H₁₀N₄O[1][3]

Molecular Weight: 166.18 g/mol [1][3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

Physical Properties

While experimentally determined physical constants for this compound are not widely published, computed data provides valuable estimates.

PropertyValueSource
Molecular Weight 166.18 g/mol [1][3]
XLogP3 -0.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 80.9 Ų[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in polar organic solvents.
Storage Conditions Store at <-15°C, keep under inert gas (Nitrogen), protect from light.[4]
Chemical Properties

The chemical behavior of this compound is dictated by the reactivity of its aminopyrimidine core and the formamide side chain.

  • Stability: The compound is expected to be stable under recommended storage conditions. However, the formamide group may be susceptible to hydrolysis under strong acidic or basic conditions, yielding the corresponding amine, 4-amino-5-aminomethyl-2-methylpyrimidine.

  • Reactivity: The primary amino group on the pyrimidine ring and the secondary amine of the formamide group can undergo various chemical transformations. The pyrimidine ring itself is a key reactive center, particularly in the context of thiamine synthesis.

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

  • Molecular Ion (M+): m/z 166[1]

  • Key Fragment: m/z 137[1]

The fragmentation of pyrimidine derivatives is often characterized by the cleavage of substituent groups followed by the breakdown of the heterocyclic ring itself.[1][5]

Mass_Spec_Fragmentation Parent This compound (m/z 166) Fragment1 Loss of CHO (m/z 137) Parent->Fragment1 -29

Caption: Proposed primary mass fragmentation pathway.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of the molecule.

  • ¹³C NMR: A ¹³C NMR spectrum is available on PubChem, providing evidence for the carbon skeleton of the molecule.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the key functional groups present in the molecule. The FTIR spectrum of aminopyrimidine derivatives typically shows characteristic absorption bands.[6][7]

  • N-H Stretching: Expected in the region of 3300-3500 cm⁻¹ for the amino group.

  • C=O Stretching: A strong absorption band is expected for the formamide carbonyl group.

  • C=N and C=C Stretching: Vibrations from the pyrimidine ring are expected in the 1550-1650 cm⁻¹ region.

  • C-N Stretching: Expected in the 1200-1350 cm⁻¹ range.

Synthesis and Manufacturing

This compound is a key intermediate in the industrial synthesis of Vitamin B1.[8] One patented method describes its formation through the cyclization of N-(3-amino-2-cyanoallyl)formamide with acetonitrile.[8]

General Synthetic Pathway

Synthesis_Pathway Reactant1 N-(3-amino-2-cyanoallyl)formamide Product This compound Reactant1->Product Reactant2 Acetonitrile Reactant2->Product

Caption: Simplified synthetic scheme.

Experimental Protocol: Conceptual Outline

A detailed experimental protocol, based on the principles outlined in the patent literature, would involve the following key steps:

  • Reaction Setup: Charging a suitable reactor with N-(3-amino-2-cyanoallyl)formamide and acetonitrile.

  • Cyclization: Heating the reaction mixture under controlled temperature and pressure to facilitate the cyclization reaction.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve filtration, extraction, and/or crystallization.

  • Purification: The crude product is purified to the desired specifications, typically using recrystallization or chromatography.

Note: This is a conceptual outline. Researchers should consult the specific patent literature for detailed reaction conditions and safety precautions.

Analytical Methodologies

The accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

HPLC-UV Method Development: A Field-Proven Approach

Recommended Starting Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[11]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Flow Rate: Typically around 1.0 mL/min.[11]

  • Injection Volume: 10-20 µL.

Method Validation: Any developed method should be rigorously validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness.

Biological and Toxicological Profile

Role in Thiamine Biosynthesis

This compound is a direct precursor to the pyrimidine moiety of thiamine, a vitamin essential for carbohydrate metabolism and nerve function.[12] Its efficient conversion to the aminomethyl derivative is a critical step in the overall synthesis of thiamine.

Biological Activity

As an intermediate in thiamine synthesis, the primary biological significance of this compound lies in its role as a precursor. There is limited publicly available information on its intrinsic biological activities. However, the broader class of aminopyrimidine derivatives has been investigated for a range of biological effects, including potential cytotoxic and antiproliferative activities against cancer cell lines.[3][13][14][15] Further research is warranted to explore any unique pharmacological properties of this specific molecule.

Toxicological Data

Specific toxicological data for this compound is not extensively documented. As a prudent measure, it should be handled with the standard care afforded to all laboratory chemicals. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a compound of considerable interest due to its indispensable role in the synthesis of Vitamin B1. This guide has provided a detailed overview of its known physical, chemical, and spectroscopic properties, as well as insights into its synthesis and analysis. While much is known about its function as a synthetic intermediate, further research into its potential intrinsic biological activities could unveil novel applications. The development and publication of validated, detailed analytical and synthetic protocols would be of great benefit to the scientific community.

References

  • PubChem. N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. National Center for Biotechnology Information. [Link]

  • Cytotoxic Activity and DNA Binding Property of New Aminopyrimidine Derivatives. (2020). Current Molecular Pharmacology, 13(3), 221-231.
  • PubChem. N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide. National Center for Biotechnology Information. [Link]

  • GSRS. N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(5).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). RSC Advances, 15(1), 123-135.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
  • Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry.
  • Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. (2018). Bioscience Reports, 38(1), BSR20171148.
  • Novel synthesis of substituted 4-amino-pyrimidines. (2013).
  • Cytotoxicity studies of selected pyrimidine derivatives. (2014). Medicinal Chemistry Research, 23(1), 134-142.
  • Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? (2011). Molecules, 16(4), 3017-3039.
  • Determination of thiamine (vitamin B1) in pharmaceutical tablets and human urine by titania-based ligand-exchange hydrophilic interaction chromatography. (2014). Analytical Methods, 6(15), 5869-5875.
  • Determination of thiamine (vitamin B1)
  • Lynch, P. L., & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography.
  • A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms. (2019). Journal of Analytical Methods in Chemistry, 2019, 8353128.
  • Oxythiamine. Wikipedia. [Link]

  • Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2008.
  • Lynch, P. L., & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography.
  • Vitamin B1 (Thiamine) Metabolism and Regulation in Archaea. (2020). Microorganisms, 8(12), 1933.
  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. [Link]

  • Identification by proton NMR of N-(hydroxymethyl)-N-methylformamide as the major urinary metabolite of N,N-dimethylformamide in mice. (1983). Chemical Research in Toxicology, 1(2), 121-124.
  • Pharmaffiliates. 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (2008). Organic Process Research & Development, 12(6), 1164-1167.
  • The importance of thiamine (vitamin B1) in humans. (2020). Bioscience Reports, 40(7), BSR20200827.
  • N-Methyl Formamide. ChemBK. [Link]

  • GSRS. N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE. [Link]

  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (2001).
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).
  • NMR Guidelines for ACS Journals. American Chemical Society. [Link]

Sources

Biological significance of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Authored by a Senior Application Scientist

Abstract

This compound, a key organic compound, holds a pivotal position in fundamental biochemical pathways, most notably as a crucial intermediate in the biosynthesis of thiamine (Vitamin B1). This guide provides a comprehensive technical overview of its structure, biological roles, and the experimental methodologies used to investigate its functions. We will delve into its central role in the thiamine biosynthesis pathway, explore its identification as a bacterial xenobiotic metabolite, and discuss its emerging significance in food science. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this multifaceted molecule.

Part 1: Molecular Profile and Physicochemical Properties

This compound is a pyrimidine derivative characterized by a formamide group attached to a methyl bridge at the 5th position of the 4-amino-2-methylpyrimidine ring.[1] This structure is fundamental to its biological activity, particularly its role as a precursor in the synthesis of the pyrimidine moiety of thiamine.

Synonyms:

  • 4-Amino-5-(formamidomethyl)-2-methylpyrimidine[1]

  • 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₀N₄O[1][3]
Molecular Weight 166.18 g/mol [1]
CAS Number 1886-34-6[1][2]
IUPAC Name This compound[1]
Appearance Solid (presumed)General chemical knowledge

Part 2: The Cornerstone of Thiamine (Vitamin B1) Biosynthesis

The primary biological significance of this compound lies in its role as an essential intermediate in the de novo synthesis of thiamine.[4] Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes involved in carbohydrate metabolism and is vital for normal nerve function.[5][6] A deficiency in thiamine leads to the debilitating disease beriberi.[4]

The biosynthesis of thiamine involves the separate formation of a pyrimidine moiety and a thiazole moiety, which are then coupled.[6][7] this compound is a direct precursor to the pyrimidine component, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[8]

The Thiamine Biosynthesis Pathway: A Conceptual Overview

The synthesis of the pyrimidine portion of thiamine is a complex process. In many organisms, this pathway salvages existing pyrimidines or synthesizes them de novo. The conversion of this compound represents a key step in this intricate molecular assembly line.

Thiamine_Biosynthesis_Pathway cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis cluster_condensation Condensation and Final Product Precursors Precursors (e.g., AIR in bacteria) NAMF This compound Precursors->NAMF Multiple Steps HMP 4-amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) NAMF->HMP Deformylation HMP_P HMP-Phosphate (HMP-P) HMP->HMP_P Phosphorylation (ThiD) HMP_PP HMP-Pyrophosphate (HMP-PP) HMP_P->HMP_PP Phosphorylation (ThiD) TMP Thiamine Monophosphate (TMP) HMP_PP->TMP Thiazole_Precursors Precursors (e.g., Glycine, Pyruvate) HET_P Hydroxyethylthiazole Phosphate (HET-P) Thiazole_Precursors->HET_P Multiple Steps HET_P->TMP TPP Thiamine Pyrophosphate (TPP) (Active Vitamin B1) TMP->TPP Phosphorylation

Caption: The central role of this compound in the thiamine biosynthesis pathway.

Part 3: Expanded Biological Context and Applications

Beyond its fundamental role in metabolism, this compound has been identified in other biological and chemical contexts.

Bacterial Xenobiotic Metabolite

The compound has been classified as a bacterial xenobiotic metabolite.[1] This suggests that certain bacteria can process foreign compounds (xenobiotics) to produce this compound, or that it is a breakdown product of other molecules within the bacterial metabolome. Its presence has also been noted in the protist Euglena gracilis.[1]

Significance in Food Chemistry

Recent studies in food science have highlighted this compound as a marker molecule associated with "kokumi" taste in process flavors with high thiamine concentrations.[9] Kokumi is a taste sensation that imparts richness, body, and complexity to foods. This discovery opens avenues for its potential use as a taste-enhancing agent in the food industry.

A Note on Formamide Derivatives in Therapeutics

While direct therapeutic applications for this compound have not been established, it is worth noting that simpler formamide derivatives, such as N-methylformamide, have been investigated as antineoplastic, radiosensitizing, and chemosensitizing agents.[10] The mechanism of action for these compounds is thought to involve the depletion of cellular glutathione and alterations in cell membranes.[10] This raises the speculative possibility that the formamide moiety of more complex molecules could be a starting point for the design of novel therapeutic agents, though extensive research would be required to validate this.

Part 4: Experimental Methodologies

Protocol 1: Synthesis of this compound

The following protocol is a conceptualization based on patented chemical synthesis methods.[4]

Objective: To synthesize this compound via a cyclization reaction.

Materials:

  • N-(3-amino-2-cyanoallyl)formamide

  • Acetonitrile

  • Reaction vessel with temperature and pressure control

  • Solvents for purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

  • Analytical equipment (NMR, Mass Spectrometry)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve N-(3-amino-2-cyanoallyl)formamide in an excess of acetonitrile. Acetonitrile serves as both a reactant and a solvent.

  • Cyclization Reaction: Heat the mixture under pressure. The precise temperature and pressure will need to be optimized but are critical for driving the cyclization reaction that forms the pyrimidine ring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine when the starting material has been consumed.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and reduce the pressure. Remove the excess acetonitrile under reduced pressure.

  • Purification: The crude product is then purified. This typically involves column chromatography on silica gel, using a gradient of polar solvents (e.g., ethyl acetate in hexane) to isolate the desired compound.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_Workflow Start Reactants: N-(3-amino-2-cyanoallyl)formamide + Acetonitrile Reaction Cyclization Reaction (Heat and Pressure) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Structural Verification (NMR, MS) Purification->Characterization End Pure this compound Characterization->End

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Part 5: Conclusion and Future Directions

This compound is a molecule of significant biological importance, primarily serving as a vital intermediate in the universally conserved thiamine biosynthesis pathway. Its roles as a bacterial metabolite and a potential food additive are expanding our understanding of its biochemical reach.

Future research should focus on:

  • Elucidating the specific enzymes responsible for its synthesis and conversion in various organisms.

  • Investigating its potential as a biomarker for certain metabolic states or microbial activities.

  • Exploring the structure-activity relationship of its derivatives for potential therapeutic or food science applications.

A thorough comprehension of this compound is not only crucial for fundamental biochemistry but also holds promise for advancements in biotechnology and human health.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597195, N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5432. Retrieved from [Link]

  • Erlichman, C., & Wampler, G. L. (1988). N-methylformamide: cytotoxic, radiosensitizer, or chemosensitizer.
  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (Patent No. EP2307355B1). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Thiamine (HMDB0000235). Retrieved from [Link]

  • Echemi. (n.d.). N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-methylsulfinylpent-2-en-3-yl]disulfanyl]. Retrieved from https://www.echemi.com/products/pid_514571-N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-methylsulfinylpent-2-en-3-yl]disulfanyl]-5-methylsulfinylpent-2-en-2-yl]formamide.html
  • Strobbe, S., & Van Der Straeten, D. (2018). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Frontiers in Plant Science, 9, 179.
  • Global Substance Registration System. (n.d.). N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE. Retrieved from [Link]

  • Chatterjee, A., Hazra, A. B., & Begley, T. P. (2011). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Accounts of Chemical Research, 44(11), 1149–1159.
  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • ChemBK. (n.d.). Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160925. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193097. Retrieved from [Link]

  • Wei, R., & Lewin, L. M. (1970). The biosynthesis of thiamine. Conversion of 2-methyl-4-amino-5-formylpyrimidine to 2-methyl-4-amino-5-hydroyxmethylpyrimidine by cell-free extracts of baker's yeast. Biochimica et Biophysica Acta, 201(2), 334–339.
  • Stark, T. D., et al. (2019). Novel Taste-Enhancing 4-Amino-2-methyl-5-heteroalkypyrimidines Formed from Thiamine by Maillard-Type Reactions. Journal of Agricultural and Food Chemistry, 67(50), 13958–13969.
  • ModelSEED. (n.d.). Compound: cpd02894 (4-Amino-2-methyl-5-diphosphomethylpyrimidine, 4). Retrieved from [Link]

  • NIST. (n.d.). Formamide, n-[4-amino-2,6-bis-(methylthio)-5-pyrimidinyl]-. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide from β-alkoxypropionitriles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide from β-Alkoxypropionitriles

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal intermediate in the industrial synthesis of Thiamine (Vitamin B1), a critical nutrient for human health.[1] This document provides a detailed application note and a step-by-step protocol for the synthesis of this pyrimidine derivative, starting from readily available β-alkoxypropionitriles. The methodology described herein is based on the well-established principles of pyrimidine ring synthesis, offering a scalable and efficient route for laboratory and industrial applications. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental workflow, and discuss the critical parameters that ensure a high-yield, high-purity outcome.

Introduction and Scientific Background

The pyrimidine moiety is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[2] 4-amino-5-aminomethyl-2-methylpyrimidine, often referred to as "Grewe diamine," is the direct precursor to the pyrimidine portion of Thiamine.[1] The industrial synthesis of Thiamine relies heavily on efficient methods to construct this substituted pyrimidine core.[1]

The synthetic approach starting from β-alkoxypropionitriles represents a classic and effective strategy. This method, a variation of the Grewe-diaminopyrimidine synthesis, builds the heterocyclic ring through a cyclocondensation reaction. The β-alkoxypropionitrile derivative serves as the C3 backbone, providing the atoms that will become C5, C6, and the 5-methyl group of the pyrimidine ring. An amidine, typically acetamidine, provides the N-C-N fragment that will form N1, C2 (with its methyl substituent), and N3. A formylating agent or formamidine provides the C4 atom and its associated amino group.

This guide focuses on a specific, well-documented pathway that utilizes 2-(ethoxymethoxymethyl)-3-ethoxy-propionitrile and formamidine to construct the target molecule, this compound.[1] This intermediate can then be readily hydrolyzed to the corresponding amine (Grewe diamine) for the final coupling with the thiazole moiety to complete the synthesis of Thiamine.

Reaction Mechanism and Pathway

The core of the synthesis is the construction of the 4-aminopyrimidine ring from acyclic precursors. The overall transformation can be understood as a multi-step, one-pot cyclization process.

  • Amidine Formation: The protocol typically starts with an amidine salt (e.g., formamidine hydrochloride). A strong base, such as sodium ethoxide, is required to deprotonate the salt and generate the free, nucleophilic amidine base in situ.

  • Nucleophilic Attack and Cyclization: The free amidine attacks the nitrile group of the β-alkoxypropionitrile derivative. A series of intramolecular condensations and eliminations of the alkoxy groups (e.g., ethanol) leads to the closure of the pyrimidine ring.

  • Aromatization: The final step involves the elimination of a molecule, leading to the formation of the stable, aromatic pyrimidine ring.

The use of 2-(ethoxymethoxymethyl)-3-ethoxy-propionitrile is advantageous as the ethoxy groups are good leaving groups under the basic reaction conditions, facilitating the cyclization and subsequent aromatization steps.

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product A β-Alkoxypropionitrile (e.g., 2-(ethoxymethoxymethyl)-3-ethoxy-propionitrile) E Nucleophilic attack on nitrile group A->E B Formamidine Hydrochloride D In situ formation of free Formamidine base B->D C Base (e.g., Sodium Ethoxide) C->D D->E F Intramolecular Cyclization (Ring Closure) E->F G Elimination & Aromatization F->G H This compound G->H

Caption: Overall synthetic pathway from β-alkoxypropionitrile.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents:

  • 2-(Ethoxymethoxymethyl)-3-ethoxy-propionitrile

  • Formamidine hydrochloride

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Deionized Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Workflow Diagram:

G start Start prep_base Prepare Sodium Ethoxide Solution in Ethanol start->prep_base add_reactants Add Formamidine HCl & β-Alkoxypropionitrile prep_base->add_reactants reflux Heat Reaction Mixture to Reflux add_reactants->reflux cool Cool to Room Temperature reflux->cool filter_salt Filter NaCl Byproduct cool->filter_salt concentrate Concentrate Filtrate via Rotary Evaporation filter_salt->concentrate purify Purify Crude Product (e.g., Recrystallization) concentrate->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide Solution (Base):

    • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stir bar, add 200 mL of anhydrous ethanol.

    • Carefully add small, freshly cut pieces of sodium metal (5.75 g, 0.25 mol) to the ethanol in portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and add the sodium at a rate that maintains a controllable reflux.

    • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

  • Reaction Setup and Execution:

    • To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (20.1 g, 0.25 mol) with stirring.

    • Next, add 2-(ethoxymethoxymethyl)-3-ethoxy-propionitrile (40.2 g, 0.2 mol) to the reaction mixture.

    • Heat the mixture to reflux using a heating mantle and maintain a gentle reflux with continuous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the flask to room temperature. A precipitate of sodium chloride will have formed.

    • Remove the precipitated sodium chloride by vacuum filtration through a Buchner funnel. Wash the salt cake with a small amount of cold ethanol (2 x 20 mL).

    • Combine the filtrate and the ethanol washes.

    • Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure to yield the crude product as an oil or a semi-solid.

  • Purification:

    • The crude this compound can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethyl acetate or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • Melting Point (MP): Compare with the literature value.

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.[3]

Data Presentation and Discussion

Quantitative Data Summary:

ParameterValueReference
Molecular Formula C₇H₁₀N₄O[3]
Molecular Weight 166.18 g/mol [3]
Appearance Off-White Solid[4]
Theoretical Yield 33.24 g (based on 0.2 mol starting nitrile)
Typical Experimental Yield 65-80%
Melting Point Literature values vary; requires experimental determination.

Discussion of Experimental Choices:

  • Choice of Base: Sodium ethoxide is used not only as a strong base to generate the free formamidine but also because its conjugate acid, ethanol, is the reaction solvent. This avoids introducing additional species into the reaction mixture. The stoichiometry is critical; at least one equivalent of base per equivalent of amidine hydrochloride is required.

  • Anhydrous Conditions: The use of anhydrous ethanol and protection from atmospheric moisture (via a drying tube) is crucial, especially during the preparation of sodium ethoxide. Sodium reacts violently with water, and the presence of water can consume the base and lead to unwanted side reactions.

  • Reflux Temperature: Heating the reaction to the boiling point of ethanol provides the necessary thermal energy to overcome the activation barriers for the cyclization and elimination steps, driving the reaction to completion in a reasonable timeframe.

Troubleshooting:

  • Low Yield: This can result from incomplete reaction, side reactions, or loss of product during work-up. Ensure all sodium has reacted before adding other reagents. Check the quality of the starting materials. Optimize reflux time based on TLC monitoring.

  • Impure Product: The primary byproduct is NaCl, which is mostly removed by filtration. If other impurities are present, a second recrystallization or column chromatography may be necessary.

Safety Precautions

  • Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Handle with forceps, cut under mineral oil, and quench any residual sodium carefully with isopropanol followed by ethanol.

  • Sodium Ethoxide: Corrosive and moisture-sensitive. Avoid contact with skin and eyes.

  • β-Alkoxypropionitriles: Organic nitriles should be handled with care as they can be toxic. Avoid inhalation and skin contact.

  • Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

  • General: The entire procedure must be performed in a well-ventilated chemical fume hood.

Conclusion

The synthesis of this compound from β-alkoxypropionitriles is a robust and well-established method for producing a key precursor to Vitamin B1. The protocol detailed here, involving a one-pot cyclocondensation with formamidine, provides a reliable pathway for obtaining the target molecule in good yield and purity. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can effectively apply this synthesis in various research and development settings.

References

  • Biosynthesis of the Pyrimidine Moiety of Thiamine Independent of the PurF Enzyme (Phosphoribosylpyrophosphate Amidotransferase) in Salmonella typhimurium: Incorporation of Stable Isotope-Labeled Glycine and Formate.
  • Production of a precursor to the pyrimidine moiety of thiamine. Source: PubMed.
  • Biosynthesis of the pyrimidine moiety of thiamine. A new route of pyrimidine biosynthesis involving purine intermediates.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1.
  • The thiamine biosynthesis pathway which consists of pyrimidine branch....
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF.
  • Figure 2. Thiamin Synthesis From Thiazole and Pyrimidine Precursors....
  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.
  • 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3. Source: ChemicalBook.
  • Pyrimidine synthesis. Source: Organic Chemistry Portal.
  • Pyrimidines, Purines and Azepines – synthesis, reactions and applic
  • N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Source: PubChem.
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

Sources

Application Note: A Detailed Laboratory Protocol for the Synthesis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-5-(formamidomethyl)-2-methylpyrimidine is a pivotal intermediate in the synthesis of Thiamine (Vitamin B1)[1][2]. Thiamine, in its active form thiamine pyrophosphate, is an essential cofactor for several key enzymes in carbohydrate metabolism[3]. Its deficiency in humans can lead to severe neurological and cardiovascular disorders such as Beriberi[1]. The efficient and scalable synthesis of its precursors is therefore of significant interest to the pharmaceutical and nutritional industries.

This application note provides a detailed, step-by-step protocol for the synthesis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine through the formylation of 4-Amino-5-aminomethyl-2-methylpyrimidine, commonly known as Grewe diamine[4][5][6][7]. The described method is adapted from established industrial processes and is designed to be robust and reproducible for research and development applications[8]. We will delve into the rationale behind the choice of reagents and reaction conditions, ensuring a comprehensive understanding of the synthetic process.

Reaction Principle

The synthesis is based on the N-formylation of the primary amino group of the aminomethyl substituent on the pyrimidine ring. This is achieved by reacting Grewe diamine with a suitable formylating agent. In this protocol, we will utilize triethyl orthoformate in the presence of an acid catalyst. The orthoformate serves as a dehydrating formylating agent, and the acidic environment facilitates the reaction.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine)≥98%Commercially AvailableThe starting material.
Triethyl orthoformate≥98%Commercially AvailableFormylating agent.
p-Toluenesulfonic acid≥98%Commercially AvailableAcid catalyst.
TolueneAnhydrousCommercially AvailableSolvent.
EthanolReagent GradeCommercially AvailableFor washing the product.
Two-necked round-bottom flask (500 mL)-Standard Lab SupplierReaction vessel.
Thermometer-Standard Lab SupplierTo monitor reaction temperature.
Vigreux column (20 cm)-Standard Lab SupplierFor fractional distillation.
Liebig condenser-Standard Lab SupplierFor distillation.
Magnetic stirrer and stir bar-Standard Lab SupplierFor reaction mixing.
Heating mantle-Standard Lab SupplierFor controlled heating.
Buchner funnel and flask-Standard Lab SupplierFor filtration.
Filtration paper-Standard Lab Supplier-
Beakers and graduated cylinders-Standard Lab Supplier-

Safety Precautions

  • Triethyl orthoformate: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Toluene: Flammable liquid and vapor. Toxic if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child. Handle in a fume hood.

  • The reaction should be conducted in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Glassware charge_flask Charge flask with Grewe diamine, triethyl orthoformate, and p-toluenesulfonic acid prep_reagents->charge_flask heat_reaction Heat the suspension to ~110°C charge_flask->heat_reaction distill_ethanol Distill off ethanol (80-85°C at column head) heat_reaction->distill_ethanol hold_temp Maintain temperature at 100-110°C for 30 min distill_ethanol->hold_temp add_toluene Add toluene and stir at 90°C for 1 hour hold_temp->add_toluene cool_mixture Cool the reaction mixture add_toluene->cool_mixture filter_product Filter the solid product cool_mixture->filter_product wash_product Wash with toluene and then ethanol filter_product->wash_product dry_product Dry the product under vacuum wash_product->dry_product characterize Characterize the product (NMR, IR, MS, Melting Point) dry_product->characterize

Caption: Experimental workflow for the synthesis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine.

Step-by-Step Protocol

  • Reaction Setup:

    • In a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a 20 cm Vigreux column topped with a Liebig condenser, add 69 g (0.5 mol) of 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine), 148.2 g (1 mol) of triethyl orthoformate, and 2.5 g of p-toluenesulfonic acid[8].

    • Rationale: Triethyl orthoformate acts as both a reactant and a solvent in the initial phase. The excess of triethyl orthoformate ensures the complete conversion of the starting material. p-Toluenesulfonic acid is a strong organic acid that serves as an effective catalyst for the formylation reaction.

  • Reaction Execution:

    • Begin stirring the suspension and slowly heat the flask using a heating mantle. The temperature of the reaction mixture should be gradually raised to approximately 110°C[8].

    • As the reaction proceeds, ethanol is formed as a byproduct and will begin to distill. The temperature at the head of the Vigreux column should be maintained between 80-85°C to selectively remove the ethanol[8].

    • Rationale: The removal of ethanol drives the reaction equilibrium towards the formation of the product according to Le Chatelier's principle.

    • Continue the distillation until the reaction mixture in the flask solidifies, indicating the consumption of the starting materials and the formation of the product[8].

    • Once the mixture becomes a solid mass, maintain the temperature at 100-110°C for an additional 30 minutes to ensure the reaction goes to completion[8].

  • Work-up and Product Isolation:

    • After the 30-minute holding period, remove the heating mantle and allow the flask to cool slightly.

    • Carefully add 250 mL of toluene to the solid mass in the flask. Re-heat the suspension to 90°C and stir for one hour[8].

    • Rationale: The addition of toluene creates a slurry, which facilitates the subsequent filtration and helps to remove any unreacted triethyl orthoformate and other soluble impurities.

    • Allow the suspension to cool to room temperature.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake first with a small amount of toluene and then with ethanol to remove any remaining impurities.

    • Dry the collected white solid product under vacuum to a constant weight.

Characterization of the Product

The identity and purity of the synthesized 4-Amino-5-(formamidomethyl)-2-methylpyrimidine can be confirmed by standard analytical techniques:

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of the formyl proton and the correct integration of all protons.

    • ¹³C NMR: To verify the number of unique carbons and the presence of the carbonyl carbon of the formamide group.

    • IR Spectroscopy: To identify the characteristic stretching frequencies of the N-H bonds of the amino and amide groups, and the C=O bond of the amide.

    • Mass Spectrometry: To confirm the molecular weight of the product (166.18 g/mol )[2].

Reaction Scheme

reaction Grewe_diamine 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine) Product 4-Amino-5-(formamidomethyl)-2-methylpyrimidine Grewe_diamine->Product + Triethyl orthoformate (p-TsOH, ~110°C) Orthoformate Triethyl orthoformate Ethanol Ethanol Product->Ethanol + 2 EtOH

Caption: Synthesis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine from Grewe diamine.

Expected Yield

Based on similar reported procedures, a high yield of the desired product is expected. The exact yield should be calculated based on the starting amount of Grewe diamine as the limiting reagent.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained and ethanol is effectively removed. Increase reaction time if necessary.
Loss of product during work-up.Ensure the product is fully precipitated before filtration. Use minimal amounts of cold solvent for washing.
Impure Product Incomplete removal of starting materials or byproducts.Ensure thorough washing of the filter cake. Recrystallization from a suitable solvent may be necessary.
Reaction does not proceed Inactive catalyst.Use fresh or properly stored p-toluenesulfonic acid.
Low reaction temperature.Ensure the reaction mixture reaches the target temperature of 110°C.

References

  • Process for the preparation of pyrimidine derivatives. EP0342482A2.
  • Chatterjee, A., et al. (2011). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Vitamins and Hormones, 89, 23-44.
  • Process for the manufacture of a precursor of vitamin B1. WO/2007/104442.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1.
  • Létinois, U. (2020). Grewe diamine.
  • Novel synthesis of substituted 4-amino-pyrimidines.
  • Wei, R., & Lewin, L. M. (1970). The biosynthesis of thiamine. Conversion of 2-methyl-4-amino-5-formylpyrimidine to 2-methyl-4-amino-5-hydroxymethylpyrimidine by cell-free extracts of baker's yeast. Biochimica et Biophysica Acta (BBA) - General Subjects, 201(2), 334-339.
  • Pour-El, A., et al. (2020). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Frontiers in Plant Science, 11, 568.
  • Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1.
  • Williams, R. R., & Cline, J. K. (1936). Synthesis of Vitamin B1. Journal of the American Chemical Society, 58(8), 1504-1505.
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US6365740B1.
  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. CN1319592A.
  • N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. PubChem.
  • 4-Amino-5-(formamidomethyl)-2-methylpyrimidine.
  • 4-Amino-2-methyl-5-pyrimidinemethanamine. CymitQuimica.
  • 4-Amino-2-methyl-5-pyrimidinemethanamine. PubChem.

Sources

Application Notes and Protocols for the Synthesis of Vitamin B1 Using N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vitamin B1, also known as thiamine, is an essential nutrient vital for cellular metabolism. Its synthesis, particularly for pharmaceutical and nutraceutical applications, relies on robust and efficient chemical pathways. A key strategic intermediate in many industrial syntheses of thiamine is 4-amino-5-aminomethyl-2-methylpyrimidine, commonly referred to as Grewe diamine.[1] This application note provides a detailed guide for the utilization of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, a stable precursor, in the synthesis of Vitamin B1.

This document will elucidate the scientific principles and provide detailed protocols for the deprotection of this compound to yield Grewe diamine and its subsequent condensation with the thiazole moiety to form thiamine. Furthermore, it will detail analytical methodologies for monitoring the reaction progress and ensuring the purity of the final product. The protocols are designed to be self-validating, with explanations for each critical step, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Chemical Structures and Reaction Overview

The synthesis of thiamine from this compound is a two-step process. The first step involves the hydrolysis of the formyl protecting group to yield the highly reactive Grewe diamine. The second step is the condensation of Grewe diamine with a suitable thiazole precursor, typically 5-(2-hydroxyethyl)-4-methylthiazole, to form the thiamine molecule.

Diagram 1: Overall Synthesis Pathway

Vitamin B1 Synthesis Overall Synthesis of Vitamin B1 Formamide This compound GreweDiamine 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine) Formamide->GreweDiamine Hydrolysis Thiamine Vitamin B1 (Thiamine) GreweDiamine->Thiamine Thiazole 5-(2-Hydroxyethyl)-4-methylthiazole Thiazole->Thiamine Condensation

Caption: Workflow of Vitamin B1 synthesis from its formamide precursor.

Part 1: Hydrolysis of this compound to Grewe Diamine

The formyl group in this compound serves as a protective group for the primary amine. Its removal is a critical step and is typically achieved through basic hydrolysis. The choice of base, solvent, and temperature are crucial parameters that influence the reaction rate and yield.

Principle of the Reaction

The hydrolysis is a nucleophilic acyl substitution reaction where a hydroxide ion attacks the carbonyl carbon of the formyl group, leading to the cleavage of the amide bond and the formation of the free amine (Grewe diamine) and a formate salt.

Experimental Protocol: Basic Hydrolysis

This protocol is based on established industrial processes and patent literature.[2][3]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or a C3/C4 alcohol (e.g., isopropanol, n-butanol)[3]

  • Deionized water

  • Organic solvent for extraction (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable alcohol (e.g., methanol or isopropanol) to a concentration of approximately 20% (w/w).[3]

  • Addition of Base: Prepare an aqueous solution of NaOH or KOH (1.05 molar equivalents based on the starting formamide).[3] Add the basic solution to the stirred alcoholic solution of the formamide.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 100°C.[3] The optimal temperature will depend on the alcohol used as the solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-5 hours.[3]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to 40-60°C.[3]

    • If a C3 or C4 alcohol was used, phase separation will occur. Separate the organic and aqueous layers using a separatory funnel. The aqueous phase will contain the formate salt.[3]

    • If methanol was used, the solvent can be removed under reduced pressure.

    • The organic phase (or the residue after solvent removal) containing the Grewe diamine can be further purified by crystallization. Cooling the organic phase to 0-5°C can induce crystallization.[4]

    • Alternatively, the product can be extracted into an organic solvent like toluene, washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude Grewe diamine.

Causality Behind Experimental Choices:

  • Choice of Base: Strong bases like NaOH or KOH are used to effectively catalyze the hydrolysis of the stable amide bond.

  • Solvent System: The use of an alcohol-water mixture allows for the dissolution of both the organic substrate and the inorganic base. The use of C3 or C4 alcohols can facilitate phase separation during work-up, simplifying the isolation of the product.[3]

  • Temperature: The elevated temperature provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

Part 2: Synthesis of Thiamine from Grewe Diamine

The final step in the synthesis is the formation of the thiamine molecule by coupling the pyrimidine and thiazole rings. This is a classic condensation reaction.

Principle of the Reaction

The amino group on the aminomethyl side chain of Grewe diamine acts as a nucleophile, attacking the appropriate electrophilic center on the thiazole moiety, leading to the formation of the methylene bridge that connects the two heterocyclic rings.

Diagram 2: Thiamine Synthesis Reaction

Thiamine Synthesis Reaction Condensation of Grewe Diamine and Thiazole Moiety cluster_reactants Reactants cluster_product Product GreweDiamine Grewe Diamine Plus + GreweDiamine->Plus Thiazole 5-(2-Hydroxyethyl)-4-methylthiazole Arrow -> Thiazole->Arrow Thiamine Thiamine Plus->Thiazole Analytical Workflow HPLC Analysis Workflow Sample Reaction Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Injection Filtration->HPLC Separation C18 Column Separation HPLC->Separation PostColumn Post-Column Derivatization (Oxidation to Thiochrome) Separation->PostColumn Detection Fluorescence Detection PostColumn->Detection Data Data Analysis Detection->Data

Sources

Application Note & Protocol: Synthesis of Grewe Diamine via Hydrolysis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

4-Amino-5-aminomethyl-2-methylpyrimidine, commonly known in the field as Grewe diamine, is a pivotal chemical intermediate.[1][2] Its primary industrial and research application lies in its role as a direct precursor for the pyrimidine moiety in the total synthesis of Thiamine (Vitamin B1).[3][4] Thiamine is an essential cofactor for enzymes crucial to carbohydrate metabolism, and its synthesis remains a significant focus in pharmaceutical and nutraceutical manufacturing.[5][6]

The synthesis of Grewe diamine can proceed through various routes, often culminating in the formation of an N-protected intermediate to enhance stability and prevent side reactions.[7] The starting material for this protocol, N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, is the stable N-formyl protected version of Grewe diamine.[8][9] The formyl group serves as an efficient protecting group that can be removed under specific conditions to yield the target diamine.

This document provides a comprehensive, validated protocol for the deprotection of this compound via base-catalyzed hydrolysis. We will detail the step-by-step procedure, explain the chemical rationale behind each step, and provide methods for the characterization and validation of the final product, 4-amino-5-aminomethyl-2-methylpyrimidine.

Reaction Scheme and Mechanism

The core of this synthesis is the hydrolysis of a formamide to a primary amine. This transformation is typically achieved under basic conditions.

Overall Reaction:

Chemical reaction showing the conversion of this compound to 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine) and sodium formate using sodium hydroxide and water.

Mechanism Insight: Base-Catalyzed Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. This forms a tetrahedral intermediate which subsequently collapses, cleaving the C-N bond and liberating the primary amine of Grewe diamine. The formyl group is released as sodium formate. This method is a robust and well-established procedure for formamide deprotection in industrial synthesis.[4]

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

ReagentCAS No.Molecular FormulaM.W. ( g/mol )Notes
This compound1886-34-6C₇H₁₀N₄O166.18Starting material.[9]
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Reagent-grade pellets or solution. Corrosive.
Deionized Water (H₂O)7732-18-5H₂O18.02For reaction and work-up.
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂84.93Extraction solvent. Volatile and toxic.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.
Hydrochloric Acid (HCl), 37%7647-01-0HCl36.46For pH adjustment. Corrosive.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled accordingly with appropriate safety and engineering controls.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 60.2 mmol).

  • Add 100 mL of deionized water to the flask. Stir the mixture to form a suspension.

  • Prepare a 4 M aqueous solution of sodium hydroxide by carefully dissolving NaOH (9.6 g, 240 mmol, 4.0 eq) in 60 mL of deionized water. Note: This dissolution is highly exothermic. Allow the solution to cool to room temperature.

    • Scientist's Note (Causality): Using a molar excess of NaOH (4 equivalents) ensures the complete and rapid hydrolysis of the formamide group. The reaction rate is dependent on the hydroxide concentration.

Step 2: Hydrolysis Reaction

  • Slowly add the prepared 4 M NaOH solution to the suspension in the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Scientist's Note (Trustworthiness): Monitoring by TLC is a critical self-validating step. A suitable mobile phase would be Dichloromethane:Methanol (9:1). The product, Grewe diamine, is more polar and will have a lower Rf value than the starting formamide.

Step 3: Work-up and Neutralization

  • After the reaction is complete, cool the flask to room temperature in an ice bath.

  • Carefully neutralize the reaction mixture by slowly adding concentrated HCl. Monitor the pH with a pH meter or litmus paper until it reaches ~7-8. Caution: Neutralization is exothermic.

    • Scientist's Note (Expertise): Neutralization is performed to protonate the product amine to some extent and to quench the excess base, making the subsequent extraction safer and more effective. Over-acidification should be avoided as it can fully protonate the diamine, making it highly water-soluble and difficult to extract into an organic solvent.

Step 4: Product Extraction

  • Transfer the neutralized aqueous solution to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers.

    • Scientist's Note (Expertise): Dichloromethane is an effective solvent for extracting moderately polar organic molecules like Grewe diamine from an aqueous solution. Multiple extractions are performed to maximize the recovery of the product.

Step 5: Drying and Solvent Removal

  • Dry the combined organic extracts over anhydrous sodium sulfate for 20-30 minutes.

  • Filter off the drying agent.

  • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator. The product will be obtained as a solid.

Step 6: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

  • Dry the purified product under vacuum to yield Grewe diamine as a white to off-white solid.[10]

Process Workflow Visualization

The following diagram illustrates the complete workflow from starting material to purified product.

Grewe_Diamine_Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product A Weigh Starting Material: N-[(4-amino-2-methylpyrimidin- 5-yl)methyl]formamide C Combine Reagents in Flask A->C B Prepare 4M NaOH Solution B->C D Heat to Reflux (4-6h) C->D E Monitor by TLC D->E F Cool to RT E->F G Neutralize with HCl F->G H Extract with CH2Cl2 G->H I Dry Organic Layer (Na2SO4) H->I J Evaporate Solvent I->J K Purify (Recrystallization) J->K L Dry Under Vacuum K->L M Characterize Product L->M

Caption: Workflow for Grewe Diamine Synthesis.

Characterization and Expected Results

Validation of the final product's identity and purity is essential.

Analysis TechniqueExpected Result for 4-amino-5-aminomethyl-2-methylpyrimidine
Appearance White to off-white crystalline solid.[10]
Melting Point 126-130 °C
¹H NMR (DMSO-d₆)δ (ppm): ~7.8 (s, 1H, pyrimidine-H), ~6.5 (s, 2H, -NH₂), ~3.5 (s, 2H, -CH₂-), ~2.2 (s, 3H, -CH₃), ~2.0 (br s, 2H, -CH₂-NH₂)
¹³C NMR (DMSO-d₆)δ (ppm): ~163, ~160, ~158 (pyrimidine carbons), ~108 (pyrimidine C5), ~40 (-CH₂-), ~25 (-CH₃)
Mass Spec (ESI+) m/z: 139.1 [M+H]⁺

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Inadequate amount or concentration of NaOH.1. Extend reflux time and monitor by TLC.2. Verify the concentration and quantity of the NaOH solution.
Low Yield 1. Incomplete extraction due to incorrect pH.2. Product loss during recrystallization.1. Ensure pH is carefully adjusted to ~7-8 before extraction.2. Minimize the amount of solvent used for recrystallization; cool slowly to maximize crystal formation.
Product is an Oil or Gummy Solid Presence of residual solvent or impurities (e.g., salts).1. Ensure product is thoroughly dried under high vacuum.2. Re-dissolve in a minimal amount of solvent and attempt recrystallization again, potentially with a different solvent system.
Contaminated Product (by TLC/NMR) 1. Incomplete hydrolysis.2. Inefficient extraction/separation from byproducts.1. Re-subject the material to the reaction conditions.2. Purify via silica gel column chromatography.

Safety Precautions

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) are highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane (CH₂Cl₂) is a volatile and potentially carcinogenic solvent. All operations involving this solvent must be conducted in a well-ventilated fume hood.

  • The hydrolysis and neutralization steps are exothermic. Use an ice bath for cooling as needed and perform additions slowly to control the temperature.

References

  • Chatterjee, A., Hazra, A. B., & Begley, T. P. (2011). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry. Available at: [Link]

  • Begley, T. P., et al. (2008). Biosynthesis of Thiamin Pyrophosphate. EcoSal Plus. Available at: [Link]

  • Zhang, W., et al. (2015). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. Available at: [Link]

  • Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Anti-microbial Drug Targets? Chinese Journal of Agricultural Biotechnology. Available at: [Link]

  • Tyliszczak, B., et al. (2017). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Biotechnology and Food Science. Available at: [Link]

  • Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? PMC. Available at: [Link]

  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. Available at: [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Available at: [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide. This compound is a key intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, including derivatives of thiamine (Vitamin B1). The developed method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, accuracy, and precision. This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of pyrimidine derivatives and related substances.

Introduction

This compound is a polar pyrimidine derivative.[1][2] Its analysis is critical for ensuring the purity and quality of active pharmaceutical ingredients (APIs). Due to its polar nature, developing a robust HPLC method with adequate retention and symmetrical peak shape can be challenging.[3] This application note addresses these challenges by providing a comprehensive, step-by-step protocol for the analysis of this compound, from sample preparation to data interpretation. The method is designed to be readily implemented in a quality control or research laboratory setting.

The core of this method is based on reversed-phase HPLC, a widely used technique for the analysis of pyrimidine derivatives.[4] The selection of the stationary phase and mobile phase composition has been optimized to achieve sufficient retention and resolution of the analyte from potential impurities.

Compound Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₁₀N₄OPubChem[1]
Molecular Weight 166.18 g/mol PubChem[1]
Structure PubChem[1]
Polarity High, due to amino and formamide groupsInferred from structure
UV Absorbance Expected in the range of 220-280 nmGeneral knowledge of pyrimidine derivatives

HPLC Method and Protocols

The following protocol has been developed to ensure optimal separation and quantification of this compound.

Chromatographic Conditions

The selection of a C18 column is a common starting point for reversed-phase chromatography of pyrimidine derivatives.[4] To enhance the retention of the polar analyte, a low percentage of organic modifier is used. The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the amino group, leading to improved peak shape and retention.[3]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (10:90, v/v)The low organic content increases retention of the polar analyte. Formic acid improves peak shape by suppressing silanol interactions and protonating the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmPyrimidine derivatives typically exhibit strong UV absorbance at this wavelength.
Run Time 10 minutesSufficient for the elution of the analyte and any potential early-eluting impurities.
Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (88% or higher purity)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Further dilute 10 mL of this stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Sample Solution:

  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standard & Sample Standard_Prep->Injection 10 µL Sample_Prep Sample Preparation Sample_Prep->Injection 10 µL HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for HPLC analysis of this compound.

Method Validation

To ensure the reliability of the analytical method, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be determined.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of known amounts of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Validation Data

The following table presents expected performance data for a validated method.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mLComplies
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.0%
Robustness No significant impact on resultsComplies

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Ensure the mobile phase pH is sufficiently low to protonate the analyte. Consider a different C18 column from another vendor.
Low Retention Time Mobile phase is too strong.Decrease the percentage of acetonitrile in the mobile phase.[3]
Inconsistent Retention Times Fluctuation in column temperature or mobile phase composition.Ensure the column oven is functioning correctly and the mobile phase is well-mixed.
Extraneous Peaks Contamination in the sample or system.Use high-purity solvents and filter all samples. Flush the HPLC system.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward to implement and can be validated to meet regulatory requirements. By following the detailed protocols and troubleshooting guide, researchers and analysts can achieve accurate and reproducible results for this important compound.

References

  • Separation of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide on Newcrom R1 HPLC column. SIELC Technologies.
  • N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. PubChem. Available from: [Link]

  • N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride. PubChem. Available from: [Link]

  • N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/123041
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine. PubMed. Available from: [Link][Link]

Sources

Application Notes and Protocols: Purification of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, a key intermediate in various synthetic pathways. Recognizing the critical need for high-purity materials in research and drug development, this guide details field-proven protocols for recrystallization and column chromatography. It emphasizes the rationale behind procedural choices, potential impurities, and analytical methods for purity verification, equipping researchers with the necessary knowledge for achieving optimal purification outcomes.

Introduction: The Imperative for Purity

4-Amino-5-(formamidomethyl)-2-methylpyrimidine is a substituted aminopyrimidine that serves as a valuable building block in medicinal chemistry and materials science.[1] The presence of impurities, even in trace amounts, can lead to unpredictable side reactions, lower yields of downstream products, and introduce confounding variables in biological assays. Therefore, robust and reproducible purification is not merely a procedural step but a prerequisite for scientific integrity and the successful development of novel chemical entities.

This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the purification strategy, empowering scientists to adapt and troubleshoot these methods for their specific experimental context. We will explore the two most effective and accessible techniques for this compound: recrystallization and flash column chromatography .

Compound Profile and Physicochemical Properties

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy. The presence of multiple hydrogen bond donors and acceptors (amino and formamido groups) renders the molecule polar.[2]

PropertyValueSource
IUPAC Name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide[1]
CAS Number 1886-34-6[3]
Molecular Formula C₇H₁₀N₄O[1]
Molecular Weight 166.18 g/mol [1]
XLogP3 -0.1[1]
Appearance Off-White to White Solid (typical)Inferred
Boiling Point 452°C at 760 mmHg (Predicted)[4]

The negative XLogP3 value indicates a hydrophilic (polar) nature, which dictates the choice of solvents for both recrystallization and chromatography.[1]

Strategic Approach to Purification: Understanding the Impurities

The optimal purification technique is determined by the nature of the impurities present. These typically arise from the synthetic route, which often involves the formylation of 4-amino-5-aminomethyl-2-methylpyrimidine.

Potential Impurity Classes:

  • Unreacted Starting Material: 4-amino-5-aminomethyl-2-methylpyrimidine (more polar than the product).

  • Formylating Agent Residue: Excess reagents such as formic acid or ethyl formate.

  • Side-Products: Di-formylated products or other pyrimidine derivatives formed under the reaction conditions.

  • Solvent Residue: Residual solvents from the reaction or initial work-up.

The purification strategy is designed to selectively separate the desired product from these contaminants based on differences in their physicochemical properties, primarily solubility and polarity.

G crude Crude Reaction Mixture workup Aqueous Work-up (e.g., pH adjustment, extraction) crude->workup Removes salts, water-soluble reagents isolated_crude Isolated Crude Solid workup->isolated_crude recrystallization Recrystallization isolated_crude->recrystallization High initial purity (>85%) Crystalline solid chromatography Column Chromatography isolated_crude->chromatography Low initial purity (<85%) Oily or complex mixture pure_product Pure Product (>98%) recrystallization->pure_product chromatography->pure_product

Caption: Decision workflow for selecting the primary purification method.

Protocol I: Purification by Recrystallization

Recrystallization is the method of choice when the crude product is a solid with relatively high purity (>85%) and when impurities have significantly different solubility profiles from the product.

4.1. The Principle: Exploiting Differential Solubility

This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities when hot but will become supersaturated with respect to the target compound upon cooling, causing it to crystallize while the impurities remain in the solution (the "mother liquor").

4.2. Solvent Selection: The Critical First Step

Due to the polar nature of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, polar solvents are the primary candidates. The ideal solvent should:

  • Poorly dissolve the compound at room temperature.

  • Readily dissolve the compound at or near its boiling point.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

Recommended Solvent Systems:

  • Primary Choice: Isopropanol (IPA) or Ethanol (EtOH).

  • Solvent/Anti-Solvent: Methanol/Ethyl Acetate or Ethanol/Diethyl Ether. An anti-solvent is a solvent in which the compound is insoluble but is miscible with the primary solvent.[2]

4.3. Step-by-Step Experimental Protocol
  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., Isopropanol) to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise and slowly until all the solid just dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes. Expertise Note: The charcoal adsorbs high molecular weight colored impurities.

  • Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce further crystallization and maximize the product yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol II: Purification by Flash Column Chromatography

This technique is indispensable for purifying complex mixtures, oily samples, or when recrystallization fails to provide adequate purity. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[5]

5.1. The Principle: Separation by Polarity

In normal-phase chromatography, a polar stationary phase (silica gel) is used. Polar compounds, like our target molecule, will have stronger interactions (adsorption) with the silica gel and will therefore move down the column more slowly. Less polar impurities will elute from the column faster. The polarity of the mobile phase is carefully tuned to achieve effective separation.

G cluster_0 Column Chromatography Workflow prep Step 1: Preparation - Select Stationary/Mobile Phase - Pack the column - Prepare sample (dry or wet load) elution Step 2: Elution - Apply sample to column - Pass mobile phase through column - Collect fractions sequentially prep->elution analysis Step 3: Analysis & Isolation - Analyze fractions (TLC) - Combine pure fractions - Evaporate solvent elution->analysis end Pure Product analysis->end start Crude Product start->prep

Caption: General workflow for purification by column chromatography.

5.2. System Selection: Stationary and Mobile Phases
  • Stationary Phase: Silica gel (SiO₂) is the standard choice for polar compounds like aminopyrimidines.[6]

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is used. The polarity is increased gradually to elute compounds of increasing polarity. A common starting point for polar pyrimidines is a mixture of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) with Methanol (MeOH).

    • Expert Tip: To prevent peak tailing, which is common with basic amines on acidic silica gel, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.1-1%) to the eluent system.

5.3. Step-by-Step Experimental Protocol
  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The ideal system gives the product a retention factor (Rƒ) of ~0.25-0.35 and shows good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin elution, applying gentle air pressure (flash chromatography). Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Example Eluent System Data:

Eluent SystemRatio (v/v)ModifierTypical Use
Dichloromethane : Methanol98:2 to 90:100.5% TEAStandard gradient for elution.
Ethyl Acetate : Methanol95:5 to 85:150.5% NH₄OHAlternative system, can alter selectivity.
Purity Verification

After purification, the purity of the final product must be confirmed. A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick check to see if the purified sample runs as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% by peak area). Reverse-phase or HILIC methods are suitable.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and detects proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine is readily achievable through the systematic application of either recrystallization or flash column chromatography. The choice of method is dictated by the initial purity and physical state of the crude material. By understanding the principles behind each technique and carefully selecting parameters such as solvents and stationary phases, researchers can consistently obtain this valuable intermediate in high purity, ensuring the reliability and success of their subsequent research and development efforts.

References
  • Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • PubMed. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Retrieved from [Link]

  • Science History Institute. (n.d.). Chromatography of Purines and Pyrimidines on Starch Columns. Retrieved from [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • Biology LibreTexts. (2021). 1.14: Column Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Retrieved from [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-AMino-5-(forMaMidoMethyl)-2-MethylpyriMidine. Retrieved from [Link]

Sources

Application Notes and Protocols for N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unraveling Thiamine Metabolism with a Key Intermediate

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is a pyrimidine derivative structurally related to Vitamin B1 (thiamine). As an intermediate in thiamine biosynthesis and a product of thiamine degradation, this compound presents a unique tool for elucidating the intricate pathways of thiamine metabolism and salvage.[1][2][3] Thiamine, in its active form thiamine diphosphate (ThDP), is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism.[3] Consequently, the study of compounds that participate in its metabolic pathways is crucial for understanding cellular energy homeostasis and the pathology of thiamine deficiency-related disorders.

These application notes provide a comprehensive guide for the experimental use of this compound in metabolic studies. The protocols detailed herein are designed to empower researchers to investigate its metabolic fate, its role as a metabolic tracer, and its potential as an inhibitor of specific enzymatic processes.

Core Physicochemical and Structural Data

A thorough understanding of the subject compound is paramount for experimental design. Below is a summary of its key properties.

PropertyValueReference
Molecular Formula C₇H₁₀N₄O[4]
Molecular Weight 166.18 g/mol [4]
CAS Number 1886-34-6[4]
IUPAC Name This compound[4]
SMILES CC1=NC=C(C(=N1)N)CNC=O[4]

Experimental Applications and Methodologies

Application 1: Elucidating the Thiamine Salvage Pathway

One of the most promising applications of this compound is in the study of the thiamine salvage pathway. Evidence suggests that related N-formylated pyrimidine derivatives are intermediates in the salvage of thiamine from degradation products.[2] The primary hypothesis is that the formyl group is removed to yield 4-amino-5-aminomethyl-2-methylpyrimidine, which can then be re-utilized for thiamine synthesis.

cluster_0 Cell Culture Experiment cluster_1 Sample Analysis Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment 24h Time-Course Sampling Time-Course Sampling Treatment->Time-Course Sampling Incubation with This compound Metabolite Extraction Metabolite Extraction Time-Course Sampling->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of Parent Compound and Metabolites Pathway Elucidation Pathway Elucidation Data Analysis->Pathway Elucidation Metabolic Fate Determination

Caption: Workflow for tracing the metabolic fate of this compound.

This protocol outlines the treatment of a selected cell line with this compound to monitor its conversion to potential metabolites.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2, or a specific neuronal cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or sterile water)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sterile, nuclease-free water

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Prepare working solutions of this compound in complete culture medium at final concentrations ranging from 10 to 100 µM. Remove the existing medium from the cells and replace it with the treatment medium. Include a vehicle control (medium with the same concentration of DMSO or water).

  • Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, and 24 hours), harvest the cells and the culture medium.

  • Metabolite Extraction from Cells: a. Aspirate the culture medium. b. Wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. e. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Metabolite Extraction from Medium: a. Collect an aliquot of the culture medium. b. Add 4 volumes of ice-cold methanol. c. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant for LC-MS/MS analysis.

Application 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Accurate quantification of this compound and its putative metabolites is essential. A targeted LC-MS/MS method provides the necessary sensitivity and specificity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A to elute polar compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • These must be optimized by infusing pure standards of this compound and its suspected metabolite (4-amino-5-aminomethyl-2-methylpyrimidine).

    • Hypothetical MRM transitions:

      • This compound: Precursor ion (Q1) m/z 167.1 -> Product ions (Q3) (to be determined)

      • 4-amino-5-aminomethyl-2-methylpyrimidine: Precursor ion (Q1) m/z 139.1 -> Product ions (Q3) (to be determined)

  • Data Analysis: Use appropriate software to integrate peak areas and quantify concentrations based on a standard curve prepared with pure compounds.

CompoundRetention Time (min)Q1 (m/z)Q3 (m/z)
This compoundTo be determined167.1To be determined
4-amino-5-aminomethyl-2-methylpyrimidineTo be determined139.1To be determined
Application 3: In Vitro Enzyme Assays

This compound can be used as a potential substrate for deformylase enzymes.

Enzyme Preparation Enzyme Preparation Reaction Mixture Reaction Mixture Enzyme Preparation->Reaction Mixture Purified Enzyme or Cell Lysate Incubation Incubation Reaction Mixture->Incubation Defined Time and Temperature Substrate Preparation This compound Substrate Preparation->Reaction Mixture Reaction Quenching Reaction Quenching Incubation->Reaction Quenching LC-MS/MS Analysis LC-MS/MS Analysis Reaction Quenching->LC-MS/MS Analysis Analysis of Product Formation Enzyme Kinetics Calculation Enzyme Kinetics Calculation LC-MS/MS Analysis->Enzyme Kinetics Calculation

Caption: Workflow for an in vitro enzyme assay with this compound.

Materials:

  • Purified deformylase enzyme or cell lysate overexpressing a candidate deformylase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors)

  • This compound

  • Quenching solution (e.g., ice-cold methanol or acetonitrile)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the enzyme preparation, and any required cofactors.

  • Initiate Reaction: Start the reaction by adding this compound to a final concentration of interest (e.g., 1-100 µM).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period.

  • Quenching: Stop the reaction by adding an equal volume of quenching solution.

  • Analysis: Analyze the reaction mixture by LC-MS/MS to quantify the formation of the deformylated product.

  • Data Analysis: Calculate the rate of product formation to determine enzyme activity.

Scientific Rationale and Trustworthiness

The protocols provided are based on established methodologies in metabolic research. The use of time-course experiments and LC-MS/MS for quantification ensures the reliability and reproducibility of the results.[5] The proposed metabolic fate of this compound is grounded in the known biochemistry of similar N-formylated compounds and the thiamine salvage pathway.[2] By including appropriate controls (vehicle controls, time-zero samples), the experimental design allows for the validation of the observed metabolic conversions.

Conclusion

This compound is a valuable tool for researchers investigating thiamine metabolism. The application notes and protocols outlined here provide a framework for studying its metabolic fate, quantifying its conversion to key intermediates, and exploring its interaction with relevant enzymes. These studies will contribute to a deeper understanding of the complex regulatory networks that govern thiamine homeostasis.

References

  • Gescher, A., Gibson, N. W., Hickman, J. A., Langdon, S. P., Ross, D., & Atassi, G. (1982). N-methylformamide: antitumour activity and metabolism in mice. British journal of cancer, 45(6), 843–850. [Link]

  • Mrak, J., Mravljak, J., & Dolenc, M. S. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Molecules, 23(10), 2446. [Link]

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A protocol for untargeted metabolomic analysis: from sample preparation to data processing. Journal of visualized experiments: JoVE, (66), e3573. [Link]

  • PubChem. N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. [Link]

  • Hofmann, T., Frank, O., & Dunkel, A. (2019). Novel Taste-Enhancing 4-Amino-2-methyl-5-heteroalkypyrimidines Formed from Thiamine by Maillard-Type Reactions. Journal of agricultural and food chemistry, 67(50), 13974–13986. [Link]

  • Mrlina, G., Mravljak, J., & Dolenc, M. S. (2013). The in vivo metabolic pathway of Deg-AZM and in vitro investigations into the contribution of drug metabolizing enzymes and drug transporters in the drug interactions of Deg-AZM, a clinical-stage new transgelin agonist. Journal of Pharmaceutical and Biomedical Analysis, 15, 211-220. [Link]

  • Wei, R., & Lewin, L. M. (1970). The biosynthesis of thiamine. Conversion of 2-methyl-4-amino-5-formylpyrimidine to 2-methyl-4-amino-5-hydroyxmethylpyrimidine by cell-free extracts of baker's yeast. Biochimica et biophysica acta, 201(2), 334–339. [Link]

  • Eiteman, M. A., & Altman, E. (2007). Clinical pharmacology of oral and i.v. N-methylformamide: a pharmacologic basis for lack of clinical antineoplastic activity. Clinical cancer research : an official journal of the American Association for Cancer Research, 13(2 Pt 1), 564–570. [Link]

  • Mrak, J., Mravljak, J., & Dolenc, M. S. (2018). Absorption, metabolism and elimination of N,N-dimethylformamide in humans. International archives of occupational and environmental health, 64(6), 375–378. [Link]

  • Exposome-Explorer. Thiamin (Compound). [Link]

  • Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual review of biochemistry, 78, 569–603. [Link]

  • Czerniecki, J., & Zegar, A. (2019). The role of metabolism in shaping enzyme structures over 400 million years. Nature communications, 10(1), 5463. [Link]

  • Neal, R. A., & Pearson, W. N. (1964). Studies of thiamine metabolism in the rat. II. Isolation and identification of 2-methyl-4-amino-5-pyrimidinecarboxylic acid as a metabolite of thiamine in rat urine. The Journal of nutrition, 83, 351–357. [Link]

  • Pohl, M., & Gerdes, S. (2012). The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts. FEMS yeast research, 12(3), 267–283. [Link]

Sources

Application Note: A Validated Protocol for Monitoring the Conversion of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide to Grewe Diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide to 5-(aminomethyl)-2-methylpyrimidin-4-amine, commonly known as Grewe diamine, is a critical deprotection step in the synthesis of various pharmaceutical compounds, including Vitamin B1 (Thiamine). Grewe diamine serves as a key building block in the pharmaceutical industry.[1] Precise monitoring of this hydrolysis reaction is paramount to ensure complete conversion, minimize byproduct formation, and optimize reaction yield and purity. This application note provides a detailed protocol for monitoring this transformation using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals to ensure scientific integrity through self-validating systems.

Reaction Overview & Monitoring Strategy

The core transformation involves the hydrolysis of a formamide group to a primary amine. The chemical structures of the reactant and product are shown below:

  • This compound (Starting Material): A formyl-protected amine.[2]

  • Grewe diamine (Product): The deprotected primary diamine.[1]

A robust monitoring protocol must be able to clearly distinguish and quantify the starting material, the product, and any potential impurities or intermediates over the course of the reaction. The choice of analytical technique will depend on the specific requirements of the analysis, such as the need for real-time monitoring, quantitation, or structural confirmation.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a reliable and widely used technique for the quantitative analysis of biogenic amines and related compounds.[3] It offers excellent resolution and sensitivity for separating the starting material from the product.

Rationale for Method Design

A reverse-phase HPLC method is proposed, as it is well-suited for separating polar organic molecules like the ones . The choice of a C18 column provides a versatile stationary phase for retaining both the starting material and the product. The mobile phase, consisting of an acetonitrile and water gradient with a phosphoric acid modifier, is designed to achieve good peak shape and resolution. The acidic modifier helps to protonate the amine groups, leading to more consistent retention times.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Phosphoric acid (or formic acid for MS compatibility)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent).

  • Dilute the aliquot with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid) to a suitable concentration for HPLC analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Monitor the disappearance of the this compound peak and the appearance of the Grewe diamine peak.

  • Calculate the percentage conversion by comparing the peak areas of the starting material and the product at different time points.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for detecting low-level impurities and confirming the identity of the product. LC-MS/MS methods are well-established for the analysis of thiamine and its precursors, demonstrating the suitability of this technique for structurally similar compounds.[4][5][6][7]

Rationale for Method Design

The use of a triple quadrupole mass spectrometer allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). By selecting specific precursor-to-product ion transitions for both the starting material and the product, interferences from the reaction matrix can be minimized. Formic acid is used as the mobile phase modifier instead of phosphoric acid to ensure compatibility with the mass spectrometer.

Experimental Protocol

1. Instrumentation and Consumables:

  • LC-MS system (e.g., Agilent 1290 Infinity II LC with an Ultivo triple quadrupole LC/MS)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. LC-MS Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of standards

3. Sample Preparation:

  • Follow the same procedure as for HPLC sample preparation, but use LC-MS grade solvents and formic acid for dilution.

4. Data Analysis:

  • Monitor the ion chromatograms for the specific MRM transitions of the starting material and the product.

  • Quantify the conversion based on the integrated peak areas of the respective MRM transitions.

Part 3: In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring

NMR spectroscopy provides real-time, non-invasive monitoring of the reaction progress, offering valuable kinetic and mechanistic insights.[8][9][10][11] Benchtop NMR spectrometers have made this technique more accessible for online reaction monitoring.[12]

Rationale for Method Design

By monitoring the change in the chemical shifts of specific protons, the conversion can be tracked in real-time. The formyl proton of the starting material and the methylene protons adjacent to the newly formed amine in the product are ideal candidates for monitoring. The use of a flow NMR setup allows for continuous analysis of the reaction mixture without the need for manual sampling.

Experimental Protocol

1. Instrumentation:

  • NMR spectrometer (e.g., 60 MHz benchtop NMR or higher field instrument)

  • Flow cell or NMR tube for in-situ measurements

2. NMR Parameters (Example for a 60 MHz instrument):

  • Scans: 16

  • Acquisition Time: 3.2 s

  • Repetition Time: 30 s

  • Pulse Angle: 90°

3. Procedure:

  • Set up the reaction in a vessel connected to the NMR flow cell.

  • Continuously pump the reaction mixture through the flow cell.

  • Acquire ¹H NMR spectra at regular intervals throughout the reaction.

4. Data Analysis:

  • Monitor the decrease in the integral of the formyl proton signal of this compound (expected around 8-9 ppm).

  • Observe the increase in the integral of the methylene proton signal adjacent to the primary amine in Grewe diamine.

  • Plot the relative integrals of these signals over time to obtain a reaction profile.

Visualizations

Reaction Pathway

Reaction_Pathway Reactant This compound Product Grewe diamine Reactant->Product Hydrolysis

Caption: Conversion of the starting material to Grewe diamine.

Analytical Workflow

Analytical_Workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Techniques cluster_data Data Output Reaction Mixture Reaction Mixture HPLC HPLC Analysis Reaction Mixture->HPLC LCMS LC-MS Analysis Reaction Mixture->LCMS NMR In-situ NMR Reaction Mixture->NMR Quantitation Quantitative Data (% Conversion) HPLC->Quantitation LCMS->Quantitation Confirmation Structural Confirmation LCMS->Confirmation Kinetics Reaction Kinetics NMR->Kinetics

Caption: Workflow for monitoring the chemical conversion.

Conclusion

This application note details robust and reliable protocols for monitoring the conversion of this compound to Grewe diamine using HPLC, LC-MS, and NMR spectroscopy. The choice of method will depend on the specific analytical needs, with HPLC providing reliable quantitation, LC-MS offering high sensitivity and specificity, and in-situ NMR enabling real-time kinetic studies. By implementing these validated protocols, researchers and drug development professionals can ensure the efficient and controlled synthesis of Grewe diamine, a vital component in pharmaceutical manufacturing.

References

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - NIH. Available at: [Link]

  • N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide - PubChem. Available at: [Link]

  • N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(3-oxo-3-phenylpropyl)sulfanylpent-2-en-2-yl]formamide;hydrochloride - PubChem. Available at: [Link]

  • N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl] - PubChem. Available at: [Link]

  • Amine Analysis and Monitoring – A Practical Approach - PPCHEM AG. Available at: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. Available at: [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products - MDPI. Available at: [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. Available at: [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. Available at: [Link]

  • Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring - News-Medical.Net. Available at: [Link]

  • NMR reaction monitoring in flow synthesis - BJOC - Beilstein Journals. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]

  • (PDF) NMR reaction monitoring in flow synthesis - ResearchGate. Available at: [Link]

  • Development of Colorimetric Method for the Detection of Amines Bound to Solid Support. Available at: [Link]

  • Separation of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • Diamine - Wikipedia. Available at: [Link]

  • Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. Available at: [Link]

  • The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants - PubMed. Available at: [Link]

  • Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - ResearchGate. Available at: [Link]

  • Hexamethylenediamine - Wikipedia. Available at: [Link]

  • Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC - NIH. Available at: [Link]

  • Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-5-(formamidomethyl)-2-methylpyrimidine is a key pyrimidine derivative and a known metabolite of thiamine (Vitamin B1).[1][2] Its accurate quantification in various matrices, including bulk drug substances, formulated products, and biological fluids, is critical for pharmaceutical quality control, stability studies, and pharmacokinetic assessments. The inherent polarity of this compound, characterized by its amino and formamidomethyl functional groups, presents a significant challenge for conventional reversed-phase liquid chromatography (RPLC) methods, often resulting in poor retention and peak shape.[3][4][5]

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. Additionally, a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is outlined for trace-level analysis. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[6][7][8]

Physicochemical Properties of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number1886-34-6[9][10][11]
Molecular FormulaC₇H₁₀N₄O[2][9][10]
Molecular Weight166.18 g/mol [2][9][12]
PolarityHigh[3][4][5]

Recommended Analytical Method: HPLC-UV

For routine quality control and assay of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine in bulk and pharmaceutical dosage forms, a reversed-phase HPLC method with UV detection is proposed. This approach offers a balance of specificity, precision, and cost-effectiveness.

Experimental Workflow

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_start Sample Weighing/Dilution s_filter Filtration (0.45 µm) s_start->s_filter Dissolve in Mobile Phase hplc HPLC System s_filter->hplc Injection detection UV Detection (λ=275 nm) hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report report quantification->report Final Report

Caption: HPLC-UV analysis workflow for 4-Amino-5-(formamidomethyl)-2-methylpyrimidine.

Detailed Protocol

1. Materials and Reagents:

  • 4-Amino-5-(formamidomethyl)-2-methylpyrimidine reference standard (>95% purity)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 column (e.g., Agilent Poroshell 120 EC-C18, 100 x 2.1 mm, 2.7 µm)A C18 stationary phase provides a good starting point for the retention of moderately polar compounds. The use of a superficially porous particle column can enhance efficiency and reduce analysis time.
Mobile Phase A: 5 mM Ammonium formate with 0.1% Formic acid in WaterB: AcetonitrileThe buffered aqueous mobile phase helps to control the ionization state of the analyte, improving peak shape. Formic acid aids in protonation for better retention in reversed-phase.
Gradient Elution 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.A gradient elution is necessary to ensure the elution of the polar analyte with good peak shape while also cleaning the column of any less polar contaminants.[5]
Flow Rate 0.45 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
UV Detection 275 nmPyrimidine derivatives are known to have UV absorbance in this region, providing good sensitivity.[13]
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for drug product):

    • Accurately weigh and transfer a quantity of powdered tablets or capsule contents equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PVDF syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of the analytical method is essential to ensure its suitability for the intended purpose.[6][8][14]

Validation Workflow

Method_Validation_Workflow cluster_validation Validation Parameters start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for analytical method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked samples with the analyte and potential impurities.No interference from blank or placebo at the retention time of the analyte. The peak for the analyte should be pure.
Linearity Analyze at least five concentrations over the range of 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% of the test concentration.Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be verifiable with acceptable accuracy and precision.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).The system suitability parameters should remain within acceptable limits.

Alternative Method: LC-MS/MS for Bioanalysis

For the quantification of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine in biological matrices like plasma or urine, where higher sensitivity and specificity are required, an LC-MS/MS method is recommended.

Sample Preparation for Biological Matrices

Given the polar nature of the analyte, protein precipitation is a straightforward and effective method for sample clean-up.[3][5][15]

Protocol:

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

LC-MS/MS Parameters
  • Chromatography: Similar HPLC conditions as the UV method can be employed, potentially with a shorter run time.

  • Ionization: Electrospray Ionization (ESI) in positive mode is expected to be effective due to the presence of amino groups.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used.

    • MRM Transitions: The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be determined by infusion of a standard solution and performing a product ion scan.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine in both pharmaceutical and biological matrices. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the outlined validation protocol will ensure that the chosen method is fit for its intended purpose and generates data of high quality and integrity.

References

  • Schappler, J., et al. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 142(21), 3965-3975. Available at: [Link]

  • Guillarme, D., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. SciSpace. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Available at: [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (n.d.). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Available at: [Link]

  • MiMeDB. (2022). Showing metabocard for N-Formyl-4-amino-5-aminomethyl-2-methylpyrimidine (MMDBc0053475). Available at: [Link]

  • Ghorab, M. M., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. Available at: [Link]

  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Available at: [Link]

  • Chemsrc. (2025). 4-AMino-5-(forMaMidoMethyl)-2-MethylpyriMidine. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. Available at: [Link]

Sources

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is a pivotal intermediate in the industrial synthesis of Vitamin B1 (Thiamine), a vital nutrient for human health.[1] Traditional synthetic routes to this compound have often involved harsh reagents and complex multi-step procedures. This guide details a robust and scalable approach leveraging the power of Lewis acid catalysis to facilitate the efficient synthesis of this key pyrimidine derivative. We present a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and the critical role of Lewis acids in promoting key transformations. The methodologies described herein are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors in pharmaceutical and fine chemical manufacturing.

Introduction: The Significance of this compound and the Rationale for Lewis Acid Catalysis

The pyrimidine moiety is a fundamental building block in a vast array of biologically active molecules, including nucleic acids and several vitamins.[1] this compound, also known as 2-methyl-4-amino-5-(formylaminomethyl)pyrimidine, is a crucial precursor in the synthesis of Thiamine.[1][2] The efficiency and scalability of its synthesis are therefore of significant industrial and pharmaceutical interest.

Lewis acid catalysis offers a powerful tool for activating substrates and accelerating chemical reactions, often under milder conditions than traditional methods. In the context of pyrimidine synthesis, Lewis acids can play a critical role in activating precursors for nucleophilic attack, thereby facilitating ring formation and functional group transformations.[3][4] This guide will focus on a two-step synthetic strategy, beginning with the Lewis acid-catalyzed synthesis of the key intermediate, 2-methyl-4-amino-5-aminomethylpyrimidine, followed by a Lewis acid-catalyzed N-formylation to yield the target product.

Synthetic Strategy Overview

The synthesis is approached in two primary stages:

  • Part A: Lewis Acid-Catalyzed Synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine. This section details the synthesis of the core aminomethylpyrimidine structure from a suitable precursor, catalyzed by a Lewis acid.

  • Part B: Lewis Acid-Catalyzed N-Formylation. This section describes the subsequent formylation of the aminomethyl group to yield the final product, this compound, again leveraging Lewis acid catalysis.

Part A: Lewis Acid-Catalyzed Synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine

Mechanistic Insights: The Role of the Lewis Acid

The synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine can be achieved through the amination of a 2-methyl-4-amino-5-alkoxymethylpyrimidine precursor in the presence of a Lewis acid catalyst. The Lewis acid, typically a metal oxide or halide, coordinates to the oxygen atom of the alkoxy group, making it a better leaving group. This activation facilitates the nucleophilic attack by ammonia, leading to the displacement of the alkoxy group and the formation of the desired aminomethylpyrimidine.

mechanistic_pathway cluster_reactants Reactants cluster_intermediate Activated Complex cluster_products Products Reactant1 2-methyl-4-amino- 5-alkoxymethylpyrimidine Intermediate Lewis Acid-Alkoxy Coordinated Intermediate Reactant1->Intermediate Coordination Reactant2 NH3 (Ammonia) Reactant2->Intermediate Nucleophilic Attack Catalyst Lewis Acid (e.g., Al2O3) Catalyst->Intermediate Product1 2-methyl-4-amino- 5-aminomethylpyrimidine Intermediate->Product1 Displacement Product2 ROH (Alcohol) Intermediate->Product2

Caption: Proposed mechanism for the Lewis acid-catalyzed amination.

Experimental Protocol: Synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine

This protocol is adapted from established industrial processes and offers a scalable route to the key intermediate.[5]

Materials and Equipment:

  • 2-methyl-4-amino-5-methoxymethylpyrimidine (starting material)

  • Anhydrous ammonia

  • Lewis acid catalyst (e.g., Al₂O₃, see Table 1 for other options)

  • Inert organic solvent (e.g., toluene, cyclohexane)

  • High-pressure autoclave equipped with a stirrer and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Analytical equipment (GC, HPLC, NMR) for reaction monitoring and product characterization

Procedure:

  • Reactor Setup: In a clean, dry high-pressure autoclave, charge the 2-methyl-4-amino-5-methoxymethylpyrimidine and the Lewis acid catalyst.

  • Solvent Addition: Add the inert organic solvent to the autoclave.

  • Ammonia Charging: Seal the autoclave and carefully charge with anhydrous ammonia. The molar ratio of ammonia to the starting pyrimidine should be in the range of 25:1 to 250:1.

  • Reaction: Heat the autoclave to the desired reaction temperature (typically 180-350 °C) with constant stirring. Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Isolation: Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-methyl-4-amino-5-aminomethylpyrimidine.

Data Presentation: Lewis Acid Catalyst Comparison
CatalystTypical Reaction Temperature (°C)NotesReference
Al₂O₃210 - 300A preferred and robust catalyst for this transformation.[5]
H₃PO₄180 - 350A Brønsted acid that can also be used effectively.[5]
LaPO₄/TiO₂180 - 350A mixed oxide catalyst with good activity.[5]
SiO₂180 - 350Another solid acid catalyst option.[5]
ZrO₂180 - 350A stable and effective Lewis acid catalyst.[5]

Part B: Lewis Acid-Catalyzed N-Formylation

Mechanistic Insights: Lewis Acid-Assisted Formylation

The N-formylation of the primary amino group of 2-methyl-4-amino-5-aminomethylpyrimidine can be efficiently achieved using formic acid in the presence of a Lewis acid catalyst. The Lewis acid activates the formic acid by coordinating to the carbonyl oxygen, making the formyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. This activation facilitates the formation of the formamide bond.

formylation_mechanism cluster_reactants Reactants cluster_intermediate Activated Complex cluster_product Product Reactant1 2-methyl-4-amino- 5-aminomethylpyrimidine Intermediate Lewis Acid-Formic Acid Coordinated Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 HCOOH (Formic Acid) Reactant2->Intermediate Activation Catalyst Lewis Acid (e.g., ZnCl2) Catalyst->Intermediate Product This compound Intermediate->Product Dehydration

Caption: Proposed mechanism for Lewis acid-catalyzed N-formylation.

Experimental Protocol: N-Formylation

This protocol is based on general procedures for the Lewis acid-catalyzed N-formylation of primary amines.[3][4]

Materials and Equipment:

  • 2-methyl-4-amino-5-aminomethylpyrimidine

  • Formic acid

  • Lewis acid catalyst (e.g., ZnCl₂, see Table 2 for other options)

  • Anhydrous solvent (optional, can be run neat)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-methyl-4-amino-5-aminomethylpyrimidine and a catalytic amount of the Lewis acid.

  • Reagent Addition: Add formic acid to the mixture. The reaction can often be run neat, or in a suitable anhydrous solvent.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 70-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by washing with a suitable solvent to remove the catalyst and any unreacted starting materials.

  • Purification: Further purification can be achieved by recrystallization or column chromatography to yield the final product, this compound.

Data Presentation: Lewis Acid Catalyst Comparison for N-Formylation
CatalystTypical Reaction ConditionsYieldsNotesReference
ZnCl₂Neat, 70-100 °C>90%Inexpensive and environmentally friendly.[3][4]
SnCl₂Neat, 70-100 °C>90%Effective catalyst for this transformation.[4]
LaCl₃Neat, 70-100 °C>90%Lanthanide-based Lewis acid with high activity.[4]
FeCl₃Neat, 70-100 °C80-90%Readily available and effective.[3][4]
AlCl₃Neat, 70-100 °C80-90%A strong Lewis acid, may require careful handling.[3][4]
NiCl₂Neat, 70-100 °C80-90%Another viable transition metal-based catalyst.[3][4]

Experimental Workflow Visualization

experimental_workflow cluster_part_a Part A: Synthesis of Amine Intermediate cluster_part_b Part B: N-Formylation A1 Charge Autoclave with Starting Pyrimidine and Catalyst A2 Add Solvent and Charge with Anhydrous Ammonia A1->A2 A3 Heat and Stir (180-350 °C) A2->A3 A4 Cool, Vent, and Filter A3->A4 A5 Concentrate and Purify A4->A5 A_Product 2-methyl-4-amino- 5-aminomethylpyrimidine A5->A_Product B1 Combine Amine Intermediate and Lewis Acid Catalyst A_Product->B1 Intermediate for Part B B2 Add Formic Acid B1->B2 B3 Heat and Stir (70-100 °C) B2->B3 B4 Work-up and Purification B3->B4 B_Product This compound B4->B_Product

Caption: Overall experimental workflow for the two-step synthesis.

Safety and Handling Considerations

  • High-Pressure Reactions: The amination step is conducted at high pressure and temperature. Ensure the autoclave is properly rated and maintained. Follow all safety protocols for high-pressure equipment.

  • Anhydrous Ammonia: Ammonia is a corrosive and toxic gas. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Lewis Acids: Many Lewis acids are moisture-sensitive and corrosive. Handle them in a dry environment and wear appropriate PPE.

  • Solvents and Reagents: Use all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The application of Lewis acid catalysis provides an efficient, scalable, and industrially viable pathway for the synthesis of this compound. The methodologies outlined in this guide offer a clear and detailed framework for researchers in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development. By understanding the underlying principles and following the robust protocols, scientists can confidently produce this key Vitamin B1 intermediate for further applications.

References

  • Reddy, P. G., et al. (2009). Facile N-formylation of amines using Lewis acids as novel catalysts. Tetrahedron Letters, 50(37), 5245-5248. [Link]

  • Gogoi, P., et al. (2014). Formylation of Amines. Current Organic Chemistry, 18(23), 2955-2966. [Link]

  • Rao, H. S. P., et al. (2009). Facile N-formylation of amines using Lewis acids as novel catalysts. ResearchGate. [Link]

  • Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 17(3), 427-431. [Link]

  • Lentes, M. H., et al. (2011). Novel synthesis of substituted 4-amino-pyrimidines.
  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. National Center for Biotechnology Information. [Link]

  • Hoefle, G., et al. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Pharmaffiliates. (n.d.). 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. [Link]

  • Jung, S. H., et al. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(7), 843-844. [Link]

  • Wei, R., & Lewin, L. M. (1970). The biosynthesis of thiamine. Conversion of 2-methyl-4-amino-5-formylpyrimidine to 2-methyl-4-amino-5-hydroyxmethylpyrimidine by cell-free extracts of baker's yeast. Biochimica et Biophysica Acta (BBA) - General Subjects, 201(2), 334-339. [Link]

  • Yadava, J. K., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(69), 42355-42363. [Link]

  • Kim, J., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters, 54(10), 1244-1247. [Link]

  • Lentes, M. H., et al. (2012). Synthesis of substituted 4-amino-pyrimidines.
  • Hoefle, G., et al. (2000). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. This compound, also known as N-formyl Grewe Diamine, is a critical intermediate in the industrial synthesis of Vitamin B1 (Thiamine)[1][2]. While the synthesis appears straightforward, achieving high yields consistently requires careful control over reaction parameters and a clear understanding of potential side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this molecule:

  • Direct Formylation: The most common and direct route is the selective N-formylation of the primary aliphatic amine of the precursor, 4-amino-5-aminomethyl-2-methylpyrimidine (commonly known as Grewe Diamine or GDA)[2]. This involves treating GDA with a suitable formylating agent.

  • Cyclization Strategy: A more convergent approach involves the cyclization of an acyclic precursor. For instance, N-(3-amino-2-cyanoallyl)formamide can be reacted with an alkylnitrile like acetonitrile to form the pyrimidine ring system directly, yielding the desired N-formylated product[1]. While elegant, this route can be more complex due to the synthesis of the starting materials.

Q2: Why is the selective formylation of the aminomethyl group challenging?

The starting material, Grewe Diamine, has two amino groups: a primary aliphatic amine (-CH₂NH₂) and an aromatic C4-amino group on the pyrimidine ring. The aliphatic amine is more nucleophilic and basic, making it the primary site for formylation. However, under harsh conditions (e.g., high temperature, excess formylating agent), the less reactive C4-amino group can also undergo formylation, leading to the di-formylated impurity and reducing the yield of the desired mono-formylated product.

Q3: What are the most critical parameters to control during the formylation reaction?

Three parameters are paramount for success:

  • Temperature: Exothermic reactions or excessive heating can promote side reactions and product degradation.

  • Stoichiometry: Using a slight excess of the formylating agent is common, but a large excess can lead to di-formylation. Precise control is key.

  • pH/Acidity: The reaction medium's pH can influence the reactivity of the amine and the stability of the product. Formic acid, a common reagent, serves as both the formylating source and an acid catalyst[3].

Q4: How should the starting materials and final product be handled and stored?

  • Grewe Diamine (Precursor): This compound can be sensitive to air and moisture. It should be stored under an inert atmosphere (Nitrogen or Argon) in a cool, dry place.

  • This compound (Product): The final product should be stored protected from light and moisture, ideally under an inert atmosphere at low temperatures (<-15°C) to prevent degradation[4].

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Product Yield

  • Possible Cause A: Incomplete Formylation

    • Diagnosis: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-amino-5-aminomethyl-2-methylpyrimidine.

    • Scientific Explanation: The formylating agent may not be sufficiently reactive, or the reaction conditions (temperature, time) may be inadequate. The formylation of an amine with formic acid, for example, is an equilibrium process that requires the removal of water or sufficient thermal energy to drive it to completion[3].

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature. For formic acid-based formylations, heating to 80-100°C is often effective[3].

      • Extend Reaction Time: Monitor the reaction by TLC/LC-MS every hour. Continue until the starting material is consumed.

      • Use a More Reactive Agent: Consider using ethyl formate in a suitable solvent or preparing an ad-hoc mixed anhydride. For instance, acetic formic anhydride, generated in situ, is a potent formylating agent.

      • Catalysis: For formic acid-based methods, catalysts like iodine or even thiamine hydrochloride can be employed to accelerate the reaction under milder conditions[3].

  • Possible Cause B: Product Degradation

    • Diagnosis: TLC/LC-MS shows the disappearance of starting material but little to no desired product, with multiple new, unidentified spots appearing.

    • Scientific Explanation: The pyrimidine ring system or the formamide group can be susceptible to degradation under excessively harsh acidic, basic, or thermal conditions. For example, thermal degradation of related thiamine structures is a known phenomenon[5].

    • Solution:

      • Temperature Control: Avoid excessive heating. If the reaction is highly exothermic, ensure adequate cooling and slow addition of reagents.

      • pH Management: During workup, avoid using strong acids or bases. Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂) to prevent oxidative side reactions, especially if trace metal impurities are present.

Problem 2: Significant Impurity Profile

  • Possible Cause A: Di-formylation

    • Diagnosis: A major impurity with a higher molecular weight is detected, corresponding to the addition of two formyl groups.

    • Scientific Explanation: As discussed in FAQ-2, both the aliphatic and aromatic amino groups can be formylated. This is more likely to occur with a large excess of a highly reactive formylating agent or at elevated temperatures.

    • Solution:

      • Control Stoichiometry: Use a carefully measured amount of the formylating agent, typically 1.1 to 1.5 equivalents.

      • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to enhance the selectivity for the more nucleophilic aliphatic amine.

      • Gradual Addition: Add the formylating agent dropwise to the solution of the amine to avoid localized high concentrations.

  • Possible Cause B: Impure Starting Material

    • Diagnosis: The impurity profile of the product resembles that of the starting Grewe Diamine.

    • Scientific Explanation: Impurities in the starting material (e.g., from its synthesis via nitrile reduction or other methods) will carry through the reaction and complicate purification[6].

    • Solution:

      • Purify the Precursor: Recrystallize or perform column chromatography on the 4-amino-5-aminomethyl-2-methylpyrimidine before the formylation step.

      • Characterize Starting Material: Confirm the purity of the precursor by ¹H NMR, LC-MS, and melting point analysis before proceeding.

Problem 3: Difficulty in Product Isolation and Purification

  • Possible Cause A: Product is an Oil or Gummy Solid

    • Diagnosis: The product fails to crystallize upon solvent removal or precipitation.

    • Scientific Explanation: The presence of residual solvent or impurities can inhibit crystallization, resulting in an amorphous solid or oil.

    • Solution:

      • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes) to the crude oil. Stir vigorously. This can wash away soluble impurities and induce crystallization.

      • Seeding: If a small amount of crystalline product is available, add a seed crystal to the supersaturated solution to initiate crystallization.

      • Solvent System Change: Attempt recrystallization from a different solvent or a mixture of solvents (e.g., ethanol/water, isopropanol/ethyl acetate).

  • Possible Cause B: Product is Lost During Aqueous Workup

    • Diagnosis: The yield is significantly lower after extraction and washing steps.

    • Scientific Explanation: The formamide product has some water solubility due to the presence of multiple polar functional groups capable of hydrogen bonding.

    • Solution:

      • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous phase.

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

      • Avoid Emulsions: If emulsions form during extraction, they can be broken by adding brine or filtering the mixture through a pad of celite.

Visualized Workflow and Troubleshooting

General Synthesis Pathway

SynthesisPathway GDA 4-Amino-5-aminomethyl- 2-methylpyrimidine (GDA) Product N-[(4-amino-2-methylpyrimidin-5-yl) methyl]formamide GDA->Product  Reaction Conditions  (Solvent, Temp, Time) Reagent Formylating Agent (e.g., Formic Acid) Reagent->Product

Caption: High-level overview of the formylation reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield Observed TLC Analyze Crude Reaction by TLC/LC-MS Start->TLC Decision1 Is Starting Material (SM) Present? TLC->Decision1 Incomplete Incomplete Reaction Decision1->Incomplete Yes Degradation Degradation Likely Decision1->Degradation No Action1 Increase Temp Extend Time Use Catalyst Incomplete->Action1 Action2 Lower Temp Check pH Use Inert Atmosphere Degradation->Action2 Workup Check Workup/Isolation Degradation->Workup Action3 Use Brine Wash Back-Extract Aqueous Layer Optimize Crystallization Workup->Action3

Caption: A logical flowchart for diagnosing the root cause of low yields.

Optimized Experimental Protocol

This protocol describes the formylation of 4-amino-5-aminomethyl-2-methylpyrimidine using formic acid.

Safety Precautions: Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

Materials:

  • 4-amino-5-aminomethyl-2-methylpyrimidine (GDA, 1.0 eq)

  • Formic Acid (98-100%, 1.5 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-5-aminomethyl-2-methylpyrimidine (1.0 eq) and toluene (approx. 10 mL per gram of GDA).

  • Reagent Addition: While stirring, add formic acid (1.5 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction progress should be monitored.

    • In-Process Control: Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The product should have a higher Rf than the starting diamine. The reaction is complete when the GDA spot is no longer visible.

  • Cooling and Workup: After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the stirred mixture until the effervescence ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Data Summary: Influence of Reaction Conditions

The following table summarizes expected outcomes based on different formylation conditions.

Formylating AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
Formic AcidToluene110 (Reflux)85-95%Requires heat; water removal by azeotrope drives reaction.
Ethyl FormateEthanol80 (Reflux)70-85%Slower reaction; requires longer reaction times.
Formic AcidNeat80-10080-90%Solvent-free conditions are possible but can be harder to control[3].
Acetic Formic AnhydrideTHF0 - 25>95%Highly efficient and fast, but reagent must be prepared in situ.

References

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google P
  • N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide - PubChem . [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO . [Link]

  • US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google P
  • Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin - PubMed . [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate . [Link]

  • Formylation of Amines - MDPI . [Link]

  • The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC . [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key intermediate. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a deeper understanding of the underlying chemistry to ensure the successful and efficient synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, and what are the associated impurity risks?

The synthesis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine can be approached through several synthetic routes, each with its own set of potential impurities. Two common strategies involve the construction of the pyrimidine ring followed by functional group manipulations.

  • Route 1: Malononitrile-Based Synthesis: A widely used approach starts with malononitrile, which is reacted with an appropriate electrophile and then cyclized with acetamidine. The resulting 4-amino-2-methyl-5-cyanopyrimidine is then reduced and formylated.

  • Route 2: Formamidine-Based Synthesis: Another common method involves the reaction of formamidine with a suitably substituted three-carbon synthon.

Potential Impurities from Starting Materials:

Starting MaterialPotential ImpurityFormation MechanismMitigation Strategy
MalononitrileDimerization and polymerization productsMalononitrile is highly reactive and can self-condense, especially in the presence of base.Use high-purity malononitrile, control reaction temperature, and add it slowly to the reaction mixture.
AcetamidineAcetamideHydrolysis of acetamidine.Use freshly prepared or properly stored acetamidine, and ensure anhydrous reaction conditions.
FormamidineAmmonium saltsDecomposition of formamidine.Use a stable salt of formamidine and liberate the free base in situ.
Q2: During the cyclization step to form the pyrimidine ring, what are the common side reactions and how can they be minimized?

The cyclization to form the pyrimidine ring is a critical step where several side reactions can occur, leading to a range of impurities.

  • Hantzsch-type Dihydropyridine Formation: In reactions analogous to the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[1] This can occur when two equivalents of a β-dicarbonyl compound (or its equivalent) react with an aldehyde and ammonia (which can be formed from the decomposition of urea or other nitrogen sources at elevated temperatures).[1]

    • Prevention: Carefully control the stoichiometry of the reactants and maintain the optimal reaction temperature to disfavor the Hantzsch pathway.

  • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting materials or intermediates in the final product.

    • Troubleshooting: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more of the cyclizing agent.

  • N-Acylurea Byproducts: In syntheses that utilize urea or similar reagents, N-acylureas can form as byproducts, which can be difficult to remove.[1]

    • Prevention and Removal: Precise control over reactant stoichiometry and catalyst selection can suppress N-acylurea formation.[1] Recrystallization is often an effective method for their removal.[1]

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities, their likely sources, and actionable troubleshooting steps.

Impurity Profile of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine
Impurity NameStructurePotential Source
4-Amino-5-aminomethyl-2-methylpyrimidinePrecursorIncomplete formylation of the primary amine.
4-Amino-5-hydroxymethyl-2-methylpyrimidineSide-product/DegradantHydrolysis of a halide intermediate or reduction of a formyl group.
2-Methyl-4-amino-5-cyanopyrimidineIntermediateIncomplete reduction of the nitrile group.
Diformyl derivativeOver-reactionFormylation of the 4-amino group in addition to the 5-aminomethyl group.
Oxidized impuritiesDegradationAir oxidation of the pyrimidine ring or side chain.
Detailed Troubleshooting for Specific Impurities

Issue 1: Presence of Unreacted 4-Amino-5-aminomethyl-2-methylpyrimidine

  • Root Cause: Incomplete formylation reaction. This can be due to insufficient formylating agent, suboptimal reaction temperature, or a deactivated formylating agent.

  • Troubleshooting Steps:

    • Increase Formylating Agent: Use a slight excess (1.1-1.2 equivalents) of the formylating agent (e.g., ethyl formate).

    • Optimize Temperature: Gently heat the reaction mixture to drive the reaction to completion. Monitor by TLC or HPLC to avoid degradation.

    • Check Reagent Quality: Ensure the formylating agent is fresh and has not been exposed to moisture.

Issue 2: Detection of 4-Amino-5-hydroxymethyl-2-methylpyrimidine

  • Root Cause: This impurity can arise from two main pathways:

    • Hydrolysis of an Intermediate: If the synthesis involves a 5-halomethyl intermediate, hydrolysis can lead to the hydroxymethyl derivative.

    • Reduction of a Formyl Group: If a 5-formylpyrimidine intermediate is used, over-reduction can yield the hydroxymethyl compound.

  • Troubleshooting Steps:

    • Anhydrous Conditions: If using a halomethyl intermediate, ensure strict anhydrous conditions to prevent hydrolysis.

    • Controlled Reduction: When reducing a 5-formyl group to an aminomethyl group (prior to formylation), carefully control the reducing agent and reaction conditions to avoid over-reduction to the alcohol.

Issue 3: Incomplete Reduction of 2-Methyl-4-amino-5-cyanopyrimidine

  • Root Cause: The catalytic hydrogenation or chemical reduction of the nitrile to the primary amine may be incomplete. This can be caused by a poisoned catalyst, insufficient hydrogen pressure, or inadequate reaction time.

  • Troubleshooting Steps:

    • Catalyst Activity: Use fresh, high-quality catalyst (e.g., Raney Nickel or Palladium on carbon). If the catalyst is recycled, ensure it is properly activated.

    • Hydrogen Pressure: Ensure adequate and consistent hydrogen pressure throughout the reaction.

    • Reaction Monitoring: Monitor the reaction progress by IR spectroscopy (disappearance of the nitrile peak) or HPLC.

Issue 4: Formation of a Diformyl Derivative

  • Root Cause: Under harsh formylating conditions, the exocyclic amino group at the 4-position can also be formylated.

  • Troubleshooting Steps:

    • Milder Conditions: Use a milder formylating agent or lower the reaction temperature.

    • Stoichiometry Control: Use a precise amount of the formylating agent to favor mono-formylation.

Issue 5: Presence of Unidentified Oxidized Impurities

  • Root Cause: Pyrimidine rings and their substituents can be susceptible to air oxidation, especially at elevated temperatures or in the presence of metal catalysts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Degassed Solvents: Use degassed solvents to minimize dissolved oxygen.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be carefully evaluated for compatibility with the reaction chemistry.

Analytical Methodologies for Impurity Detection

A robust analytical strategy is crucial for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary tool for separating and quantifying the main component and its impurities. A reverse-phase C18 column with a gradient elution of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for the identification of unknown impurities by providing molecular weight information.
Gas Chromatography (GC) Useful for detecting volatile impurities such as residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the characterization of isolated impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to identify the presence of specific functional groups and to monitor reaction progress (e.g., disappearance of a nitrile peak).

Experimental Workflow & Visualization

General Synthetic Scheme and Potential Impurity Formation

G cluster_0 Pyrimidine Ring Formation cluster_1 Reduction cluster_2 Formylation Malononitrile Malononitrile Cyanopyrimidine 4-Amino-2-methyl- 5-cyanopyrimidine Malononitrile->Cyanopyrimidine + Acetamidine Acetamidine Acetamidine Acetamidine->Cyanopyrimidine Aminomethylpyrimidine 4-Amino-5-aminomethyl- 2-methylpyrimidine Cyanopyrimidine->Aminomethylpyrimidine Reduction (e.g., H2/Raney Ni) Impurity1 Incomplete Reduction: 4-Amino-2-methyl- 5-cyanopyrimidine Cyanopyrimidine->Impurity1 Impurity4 Side Reaction Product: 4-Amino-5-hydroxymethyl- 2-methylpyrimidine Cyanopyrimidine->Impurity4 Hydrolysis/ Side Reaction Final_Product 4-Amino-5-(formamidomethyl)- 2-methylpyrimidine Aminomethylpyrimidine->Final_Product Formylation (e.g., Ethyl Formate) Impurity2 Incomplete Formylation: 4-Amino-5-aminomethyl- 2-methylpyrimidine Aminomethylpyrimidine->Impurity2 Impurity3 Over-formylation: Diformyl Derivative Final_Product->Impurity3

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Monitor_Reaction Monitor Reaction by TLC/HPLC Check_Purity->Monitor_Reaction Check_Conditions->Monitor_Reaction Incomplete_Reaction Reaction Incomplete? Monitor_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Conditions: Increase Temp/Time/ Reagent Equivalents Incomplete_Reaction->Optimize_Conditions Yes Isolate_Side_Products Isolate and Characterize Side Products by LC-MS/NMR Side_Products->Isolate_Side_Products Yes Success Yield Improved Side_Products->Success No Optimize_Conditions->Success Modify_Route Modify Synthetic Route or Purification Method Isolate_Side_Products->Modify_Route Modify_Route->Success

Caption: Troubleshooting workflow for low reaction yield.

Proactive Impurity Control: Forced Degradation Studies

To proactively understand the stability of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine and identify potential degradation products, forced degradation studies are highly recommended.[2][3][4][5][6] These studies involve subjecting the final compound to harsh conditions to accelerate its decomposition.

Recommended Forced Degradation Conditions:

ConditionTypical Reagents/ParametersPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heatDeformylation to 4-Amino-5-aminomethyl-2-methylpyrimidine.
Basic Hydrolysis 0.1 M NaOH, heatDeformylation and potential pyrimidine ring opening.
Oxidation 3% H₂O₂, room temperatureFormation of N-oxides and other oxidized species.
Thermal Stress Dry heat (e.g., 80°C)Various degradation products.
Photolytic Stress Exposure to UV lightPhotodegradation products.

By analyzing the degradation products formed under these stress conditions, you can develop stability-indicating analytical methods and gain a deeper understanding of the molecule's intrinsic stability.

References

  • Pharmaffiliates. 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. Available at: [Link]

  • MedCrave. Forced degradation studies. Available at: [Link]

  • PubChem. N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Available at: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Semantic Scholar. Forced Degradation Studies. Available at: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • Coriolis Pharma. Forced Degradation Studies. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide. This molecule, a key intermediate and metabolite, presents unique challenges in High-Performance Liquid Chromatography (HPLC) due to its distinct physicochemical properties. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, providing not just solutions, but the underlying scientific principles to empower your method development and troubleshooting.

Understanding the Analyte: The Root of the Challenge

Before troubleshooting, it's crucial to understand the molecule's characteristics. This compound is a polar compound with basic properties, which dictates its behavior in a chromatographic system.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for HPLC
Molecular Formula C₇H₁₀N₄O-
Molecular Weight 166.18 g/mol [1]Affects diffusion and optimal flow rates.
XLogP3 -0.1[1]Indicates high polarity (hydrophilicity), leading to poor retention in standard reversed-phase methods.
Key Functional Groups Primary Amine, Formamide, Pyrimidine RingThe basic primary amine is prone to protonation and can interact with acidic silanols on the stationary phase, causing peak tailing.

The combination of high polarity and a basic, ionizable amine group is the primary source of separation difficulties, often manifesting as poor retention, asymmetric peak shapes, and retention time instability.

FAQ 1: Poor Peak Shape - "Why is my peak tailing?"

Question: I am using a standard C18 column and my peak for this compound shows significant tailing. What causes this and how can I achieve a symmetrical peak?

Answer: Peak tailing for this compound is a classic symptom of secondary interactions between the basic amine group and residual silanol groups on the silica-based stationary phase.[2] At acidic to neutral pH, the primary amine (-NH₂) becomes protonated (-NH₃⁺), and this positive charge strongly interacts with negatively charged, deprotonated silanols (Si-O⁻) on the column packing material. This strong, non-ideal interaction delays a portion of the analyte molecules, resulting in a "tail."

Here are three primary strategies to mitigate this issue:

  • Mobile Phase pH Control: By lowering the mobile phase pH, you can suppress the ionization of the silanol groups (keeping them as Si-OH), which reduces their ability to interact with the protonated analyte. A mobile phase pH of < 3 is often effective.

  • Use of Modern, High-Purity Columns: Modern HPLC columns are manufactured with high-purity silica and advanced end-capping techniques that dramatically reduce the number of accessible silanol groups, thus minimizing opportunities for tailing.

  • Operate at High pH (with a pH-stable column): An alternative is to use a hybrid or pH-stable silica column at a pH > 8. At high pH, the primary amine will be in its neutral, uncharged form, eliminating the ionic interaction with silanols and improving peak shape.[3]

Experimental Protocol: Mobile Phase Optimization to Reduce Peak Tailing
  • Baseline Experiment: Prepare a mobile phase of 95:5 Water:Acetonitrile with 0.1% Formic Acid (pH ~2.7). Equilibrate the column for at least 15 minutes.

  • Injection: Inject the sample and observe the peak shape. Formic acid serves to control the pH and improve peak shape by protonating the analyte while suppressing silanol ionization.[3]

  • Buffer Introduction (If Tailing Persists): Replace the water/formic acid with a prepared buffer. Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

  • Test Buffered Mobile Phase: Use a mobile phase of 95:5 (20 mM Potassium Phosphate, pH 2.5):Acetonitrile.

  • Compare Results: Compare the tailing factor from the chromatogram using 0.1% formic acid with the one using the phosphate buffer. A well-buffered mobile phase often provides more consistent results.[2]

Troubleshooting Workflow: Peak Tailing

G start Observe Tailing Peak cause1 Primary Cause: Secondary Silanol Interactions start->cause1 solution1 Strategy 1: Mobile Phase Modification cause1->solution1 solution2 Strategy 2: Column Hardware cause1->solution2 solution3 Strategy 3: High pH Chromatography cause1->solution3 mod1 Lower pH with Acid (e.g., 0.1% Formic Acid) solution1->mod1 mod2 Increase Buffer Strength (10-25 mM) solution1->mod2 col1 Use High-Purity, End-capped Column solution2->col1 col2 Use Polar-Embedded or 'Aqua' Column solution2->col2 highph Use pH-Stable Column (pH > 8) to Neutralize Amine solution3->highph

Caption: Workflow for diagnosing and fixing peak tailing.

FAQ 2: Retention Issues - "How can I get my compound to retain on the column?"

Question: My compound elutes almost immediately after the injection peak (in the void volume) on my C18 column. How can I increase its retention time?

Answer: This is expected behavior for a highly polar molecule like this compound on a non-polar stationary phase.[4] The analyte has a much higher affinity for the polar mobile phase than for the hydrophobic C18 chains. There are two main avenues to solve this: optimizing reversed-phase conditions or switching to an alternative mode of chromatography.

A) Optimizing Reversed-Phase (RP) Chromatography

  • Reduce Organic Content: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. You can even attempt a 100% aqueous mobile phase, but be aware that many standard C18 columns can undergo "phase dewetting" or "phase collapse" under these conditions, leading to irreproducible retention.

  • Use an "Aqueous-Stable" Column: Select a column specifically designed for use in highly aqueous mobile phases. These often have polar-embedded or polar-endcapped functionalities that prevent phase collapse and offer better retention for polar analytes.[5]

B) Switching to Hydrophilic Interaction Chromatography (HILIC)

For very polar compounds, HILIC is often the most effective and robust solution. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (>80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.

Experimental Protocol: HILIC Method Development
  • Column Selection: Install a HILIC column (e.g., a silica or amide-bonded phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.

    • Mobile Phase B: Acetonitrile.

  • Initial Conditions: Set the initial mobile phase composition to 95% B (Acetonitrile). This high organic content is necessary for retention in HILIC.[4]

  • Column Equilibration: This is the most critical step in HILIC. Equilibrate the column with the initial mobile phase for at least 30-45 minutes to ensure the stable water layer is formed on the stationary phase. Inadequate equilibration is a major cause of retention time drift.

  • Sample Diluent: Dissolve your sample in a solvent that matches the initial mobile phase as closely as possible (e.g., 95:5 Acetonitrile:Water). Injecting in a purely aqueous solvent can cause severe peak distortion.

  • Gradient Elution: Run a gradient from 95% B to 50% B over 10-15 minutes. In HILIC, increasing the water content (decreasing %B) is what causes the polar analytes to elute.

Table 2: Comparison of Starting Conditions for RP vs. HILIC

ParameterReversed-Phase (for Polar Analytes)HILIC
Stationary Phase C18 (Aqueous-Stable Recommended)Silica, Amide, Diol
Mobile Phase A (Strong) Acetonitrile or MethanolWater with Buffer (e.g., Ammonium Formate)
Mobile Phase B (Weak) Water with Buffer/AcidAcetonitrile
Typical Starting % Organic Low (e.g., 0-5%)High (e.g., 90-95%)
Elution Mechanism Increase % OrganicIncrease % Aqueous

FAQ 3: Unstable Retention Time - "Why does my retention time keep drifting?"

Question: My retention time is gradually decreasing (or increasing) over a sequence of injections. What is causing this instability?

Answer: Retention time drift can be frustrating and points to a system that is not in equilibrium. The first step is to determine if the drift is a chemical or physical problem. This can be done by monitoring the retention time of an unretained compound (t₀), often the solvent front.[6]

  • If t₀ is also drifting: The problem is likely physical or hardware-related. This points to an unstable flow rate, which could be caused by a pump malfunction, a leak in the system, or mobile phase viscosity changes due to temperature fluctuations.[7]

  • If t₀ is stable but the analyte peak drifts: The problem is chemical and related to the column and mobile phase.[6][7]

Common Causes for Chemical Drift:

  • Insufficient Column Equilibration: This is the most common cause, especially in HILIC or with ion-pairing reagents. The column needs sufficient time to re-equilibrate to the initial mobile phase conditions after each gradient run.[8] If the re-equilibration time is too short, the column chemistry will be different at the start of each run, causing retention to drift.

  • Mobile Phase Instability: The composition of your mobile phase can change over time. Volatile organic components (like acetonitrile) or modifiers (like formic acid) can evaporate, changing the solvent strength and pH, respectively.[8]

  • Temperature Fluctuations: Column temperature significantly affects retention. Without a column oven, changes in ambient lab temperature can cause retention times to shift. A 1°C increase can decrease retention time by 1-2%.

Troubleshooting Workflow: Diagnosing Retention Time Drift

G start Observe Retention Time Drift check_t0 Is t0 (void time) stable? start->check_t0 physical_issue Physical / Hardware Issue check_t0->physical_issue No chemical_issue Chemical / Method Issue check_t0->chemical_issue Yes p1 Check for leaks physical_issue->p1 p2 Verify pump flow rate physical_issue->p2 p3 Ensure stable temperature physical_issue->p3 c1 Increase column re-equilibration time (especially for HILIC) chemical_issue->c1 c2 Prepare fresh mobile phase chemical_issue->c2 c3 Use a column thermostat chemical_issue->c3 c4 Check for column contamination chemical_issue->c4

Sources

Side reactions in the synthesis of Grewe diamine from N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Grewe Diamine via Deformylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) from its precursor, N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide (NFGDA). The primary focus is on identifying and mitigating common side reactions and addressing challenges in purification to ensure high yield and purity of this critical Vitamin B1 intermediate.

Core Reaction: From Protected Precursor to Key Intermediate

The synthesis of Grewe diamine from NFGDA is fundamentally a deprotection step, specifically the basic hydrolysis of a formamide group. While seemingly straightforward, this reaction is sensitive to conditions that can lead to incomplete conversion, side product formation, and purification difficulties. Understanding the process variables is key to a successful synthesis.

Diagram 1: Core Reaction Workflow

Grewe Diamine Synthesis NFGDA This compound (NFGDA) GDA Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) NFGDA->GDA  NaOH (aq)  Solvent (e.g., Alcohol)  Heat (80-85°C) Byproduct Sodium Formate (NaOCH=O)

Caption: General workflow for the hydrolysis of NFGDA to Grewe Diamine.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Q1: My reaction is incomplete, with significant starting material (NFGDA) remaining. What are the likely causes and solutions?

A1: Incomplete hydrolysis is a frequent issue stemming from suboptimal reaction conditions. The primary causes are typically related to the base, temperature, or reaction time.

  • Insufficient Base: The hydrolysis of the formamide is driven by a hydroxide-mediated nucleophilic attack. A stoichiometric amount of base (e.g., NaOH) is consumed in the reaction to neutralize the formic acid by-product. It is crucial to use at least one molar equivalent of the base relative to NFGDA. Process optimization often calls for a slight excess (e.g., 1.05 mol equivalents) to drive the reaction to completion.

  • Low Temperature: Like most hydrolysis reactions, this process has a significant activation energy. Temperatures that are too low will result in a sluggish reaction. Published protocols have found success at temperatures between 80°C and 85°C.

  • Inadequate Reaction Time: Even at the correct temperature, the reaction requires sufficient time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential. Typical reaction times range from 2 to 5 hours.

Troubleshooting Table: Recommended Reaction Parameters

Parameter Recommended Range Rationale & Notes
Base (NaOH) 1.0 - 1.05 mol eq. Ensures complete neutralization of the formic acid by-product and drives the equilibrium towards the product.
Temperature 80 - 85 °C Provides sufficient thermal energy to overcome the activation barrier for hydrolysis without promoting degradation.
Reaction Time 2 - 5 hours Should be optimized based on in-process monitoring (TLC/HPLC) to confirm the disappearance of starting material.

| Solvent | Methanol, Ethanol, Propanol, Butanol | The choice of solvent primarily impacts the work-up and purification strategy (see Q4). |

Q2: The purity of my final Grewe diamine is low, even after crystallization. What are potential side products and impurities?

A2: Low purity can result from several factors, including co-precipitation of inorganic salts, degradation of the pyrimidine ring, or other unforeseen side reactions.

  • Inorganic Salt Contamination: The most common impurity is the salt by-product of the hydrolysis, typically sodium formate. Its solubility is highly dependent on the solvent system used for the reaction and crystallization. If the salt co-precipitates with the Grewe diamine, it can significantly lower the purity.

  • Pyrimidine Ring Instability: While generally stable, the pyrimidine ring can be susceptible to hydrolytic cleavage under harsh conditions (e.g., excessively high temperatures or prolonged exposure to a strong base).[1][2] This can lead to a mixture of colored, often hard-to-remove impurities. It is crucial to maintain the recommended temperature range.

  • Oxidation: The amino groups on the pyrimidine ring can be susceptible to oxidation, especially in the presence of air at elevated temperatures during work-up. Performing the final concentration and drying steps under a nitrogen or argon atmosphere can mitigate this.

Diagram 2: Potential Side Reactions and Impurity Formation

Side Reactions cluster_main Main Reaction Pathway cluster_side Side Products & Impurities NFGDA NFGDA GDA Grewe Diamine (Product) NFGDA->GDA Optimal Conditions (NaOH, 80-85°C) Incomplete Unreacted NFGDA NFGDA->Incomplete Insufficient Time/ Temp/Base Degradation Ring Cleavage Products GDA->Degradation Excessive Temp/ Time/Base Salt Sodium Formate GDA->Salt Co-crystallization

Caption: Main reaction pathway and potential sources of impurities.

Q3: I'm having difficulty with the work-up and crystallization of Grewe diamine. Can you provide a detailed protocol?

A3: A robust crystallization protocol is critical for achieving high purity. The key is to select conditions where the Grewe diamine has low solubility (and thus crystallizes) while impurities, particularly sodium formate, remain in the mother liquor, or vice-versa. The optimal procedure depends heavily on the solvent used. Below is a general protocol adaptable for different alcoholic solvents.

Step-by-Step Crystallization Protocol

  • Reaction Completion: Ensure the hydrolysis reaction has gone to completion as monitored by a suitable analytical technique (e.g., TLC, HPLC).

  • Solvent Removal (if necessary): Depending on the solvent, you may need to concentrate the reaction mixture under reduced pressure.

  • Crystallization Induction:

    • For Methanol: Cool the reaction solution to a temperature between 0°C and 5°C and hold for several hours (e.g., 12 hours) to allow the Grewe diamine to crystallize. The sodium formate by-product tends to be more soluble in methanol and remains in the mother liquor.

    • For Ethanol: In this solvent, the sodium formate is often less soluble than the product. It can be separated first by crystallization. The Grewe diamine is then obtained by concentrating the remaining solution after the sodium formate has been filtered off.

  • Isolation: Collect the crystallized solid by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the purified Grewe diamine crystals under vacuum at a moderate temperature (e.g., 60°C) to remove all residual solvent.

Q4: How does the choice of solvent impact the reaction and purification?

A4: The choice of an aliphatic alcohol as the solvent is a critical process parameter that directly influences the ease of purification and the final product's purity. The differential solubility of the Grewe diamine product and the sodium formate by-product in various alcohols dictates the isolation strategy.

Comparison of Solvents for GDA Synthesis and Purification

SolventIsolation StrategyAdvantagesDisadvantages
Methanol Product (GDA) crystallizes upon cooling.Straightforward crystallization of the desired product. Sodium formate remains largely in the mother liquor.May require careful control of cooling to avoid trapping impurities.
Ethanol By-product (Sodium Formate) crystallizes first.Allows for easy removal of the main inorganic impurity before product isolation.Requires a two-step separation: filtration of the salt followed by concentration of the filtrate to obtain the product.
C₃/C₄ Alcohols (e.g., Propanol, Butanol) Phase separation and/or crystallization.Can allow for an aqueous work-up where the product is extracted into the organic phase, leaving the salt in the aqueous phase.May require more complex work-up procedures involving liquid-liquid extraction.

By understanding these common issues and their underlying chemical causes, researchers can effectively troubleshoot the synthesis of Grewe diamine, leading to improved yields and higher purity of this essential pharmaceutical intermediate.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
  • Chemguide. (n.d.). The Hydrolysis of Amides. Available at: [Link]

  • PubChem. (n.d.). N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamide. Available at: [Link]

  • ResearchGate. (2025). Aspects of the hydrolysis of formamide. Available at: [Link]

  • ResearchGate. (2025). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. Available at: [Link]

  • RSC Publishing. (n.d.). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[1][3][4]triazolo[1,5-c]. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Available at: [Link]

Sources

Technical Support Center: Stability of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for handling this compound in solution. As this molecule shares structural similarities with thiamine, much of its stability profile can be inferred from thiamine stability studies, with additional considerations for the N-methylformamide moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of metal ions . Similar to thiamine, the aminopyrimidine ring is susceptible to degradation under certain conditions. The formamide group can also undergo hydrolysis.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: Based on data from related compounds like thiamine, solutions are significantly more stable in acidic conditions, specifically at a pH below 6.0 .[1][2][3] As the pH increases, particularly above 6, the rate of degradation is expected to increase significantly. For optimal stability, it is recommended to maintain the solution pH between 3 and 5.

Q3: How does temperature affect the stability of this compound?

A3: Temperature has a significant impact on the degradation rate of this compound. Higher temperatures accelerate degradation.[1][2] It is strongly advised to store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.

Q4: Are there any specific solvents or excipients that should be avoided?

A4: While specific studies on this molecule are limited, it is advisable to avoid strongly basic or acidic conditions. Buffers can also influence stability, so it is recommended to use simple acidic buffers (e.g., acetate or phosphate buffers) and to verify their compatibility. The presence of certain metal ions, such as Cu+, Cu2+, Fe2+, and Fe3+, has been shown to accelerate thiamine degradation and should be avoided.[4]

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway is likely the hydrolysis of the formamide bond to yield 4-amino-5-(aminomethyl)-2-methylpyrimidine and formic acid . Additionally, degradation of the pyrimidine ring can occur, especially at higher pH and temperatures, leading to various other byproducts.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound solutions.

Observed Problem Potential Cause Recommended Solution
Loss of compound potency or inconsistent results over time. Degradation of the compound in solution.Verify the pH of your solution; it should ideally be between 3 and 5. Ensure solutions are stored at the appropriate low temperature and protected from light. Prepare fresh solutions for critical experiments.
Appearance of new peaks in HPLC analysis. Formation of degradation products.The primary degradation product is likely 4-amino-5-(aminomethyl)-2-methylpyrimidine. Use a stability-indicating HPLC method to separate and identify these new peaks. Consider LC-MS for definitive identification.
Precipitation of the compound in solution. Poor solubility at the working concentration and pH.This compound is generally soluble in water. If precipitation occurs, consider adjusting the pH to the more acidic range where it is more stable and potentially more soluble. Gentle warming may aid dissolution, but prolonged heating should be avoided.
Discoloration of the solution. Oxidation or complex degradation pathways.This can be a sign of significant degradation. Discard the solution and prepare a fresh batch, ensuring proper storage conditions (low temperature, protection from light, and potentially purging with an inert gas like nitrogen or argon).

Visualizing Degradation and Troubleshooting

Primary Degradation Pathway

The most probable degradation route is the hydrolysis of the formamide linkage.

This compound This compound Hydrolysis (H2O, H+ or OH-) Hydrolysis (H2O, H+ or OH-) This compound->Hydrolysis (H2O, H+ or OH-) pH, Temp 4-amino-5-(aminomethyl)-2-methylpyrimidine 4-amino-5-(aminomethyl)-2-methylpyrimidine Hydrolysis (H2O, H+ or OH-)->4-amino-5-(aminomethyl)-2-methylpyrimidine Major Product Formic Acid Formic Acid Hydrolysis (H2O, H+ or OH-)->Formic Acid Byproduct

Caption: Predicted primary hydrolysis pathway.

Troubleshooting Workflow

A systematic approach to diagnosing stability issues.

Inconsistent_Results Inconsistent Experimental Results Check_Solution_Age Is the solution freshly prepared? Inconsistent_Results->Check_Solution_Age Prepare_Fresh Prepare a fresh solution Check_Solution_Age->Prepare_Fresh No Check_Storage Verify Storage Conditions (pH, Temp, Light) Check_Solution_Age->Check_Storage Yes Prepare_Fresh->Check_Storage Adjust_Storage Adjust pH to 3-5, store at ≤ -20°C, protect from light Check_Storage->Adjust_Storage Incorrect Analyze_Purity Analyze by HPLC for purity and degradants Check_Storage->Analyze_Purity Correct Adjust_Storage->Analyze_Purity Purity_OK Purity >95%? Analyze_Purity->Purity_OK Investigate_Other Investigate other experimental variables Purity_OK->Investigate_Other No Proceed with Experiment Proceed with Experiment Purity_OK->Proceed with Experiment Yes Identify_Degradants Characterize degradation products (e.g., LC-MS) Investigate_Other->Identify_Degradants

Caption: Workflow for troubleshooting stability.

Experimental Protocol: Stability Indicating HPLC Method

This protocol provides a general framework for assessing the stability of this compound in solution. This method is adapted from established procedures for thiamine and other pyrimidine derivatives.[5][6][7]

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its primary degradation product.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate or acetate buffer (pH 3.0)

  • Water (HPLC grade)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Buffer (A) and Acetonitrile (B). For example:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% B

    • 12-13 min: 40% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase buffer to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dilute the experimental sample with the mobile phase buffer to fall within the calibration range.

5. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • In forced degradation samples, assess the peak purity of the parent compound and the resolution from any degradation peaks.

References

  • Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson University. Available at: [Link]

  • Dwyer, J. T., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Journal of Food Science, 86(9), 4065-4076. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Oxford University Press. Available at: [Link]

  • Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide. ResearchGate. Available at: [Link]

  • OH Kinetics with a Range of Nitrogen-Containing Compounds: N-Methylformamide, t-Butylamine, and N-Methyl-propane Diamine. University of Leeds. Available at: [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available at: [Link]

  • Validation of HPLC method for determination of thiamine hydrochloride, riboflavin, nicotinamide and pyridoxine hydrochloride in syrup preparation. ResearchGate. Available at: [Link]

  • Ali, A., et al. (2019). Stability-indicating HPLC-PDA assay for simultaneous determination of paracetamol, thiamine and pyridoxal phosphate in tablet formulations. Acta Pharmaceutica, 69(2), 249-259. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. Available at: [Link]

  • A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms. National Institutes of Health. Available at: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue. Scirp.org. Available at: [Link]

  • The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Royal Society of Chemistry. Available at: [Link]

  • HPLC chromatogram of purine and pyrimidine compounds. ResearchGate. Available at: [Link]

  • Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Optimization of reaction conditions for N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound, a key intermediate in the biosynthesis of Thiamine (Vitamin B1).[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help optimize reaction conditions and ensure high-quality results.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to streamline your experimental workflow.

Problem: Low or No Product Yield

You've completed the reaction and work-up, but the isolated yield of this compound is significantly lower than expected.

Potential Causes & Recommended Solutions

  • Poor Quality of Starting Material: The primary starting material, 5-(aminomethyl)-2-methylpyrimidin-4-amine (also known as Grewe diamine), can degrade over time or contain impurities that interfere with the reaction.

    • Solution: Verify the purity of the Grewe diamine using NMR or HPLC before starting the reaction. If necessary, purify the starting material by recrystallization.

  • Ineffective Formylating Agent: The choice and handling of the formylating agent are critical. Formic acid can contain significant amounts of water, and other reagents may degrade upon storage.

    • Solution: Use a high-purity formylating agent. For example, using a mixture of formic acid and acetic anhydride can generate formyl acetate in situ, a more potent acylating agent. Alternatively, ensure your formic acid is of a high grade (>98%).

  • Suboptimal Reaction Temperature: The formylation reaction is temperature-sensitive. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause degradation of the product or starting material.

    • Solution: Carefully control the reaction temperature. A typical starting point is to run the reaction at room temperature and gently heat to 40-50°C if progress is slow, monitoring carefully by TLC or HPLC.

  • Side Reactions: The primary amino group on the pyrimidine ring (at C4) can also be formylated, leading to a diformylated byproduct.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the formylating agent, but avoid a large excess. Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the diformylated species.

  • Losses During Work-up: The product has some water solubility. Aggressive or improper extraction techniques can lead to significant loss of product into the aqueous phase.

    • Solution: When neutralizing the reaction mixture, carefully adjust the pH. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. Use a suitable organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol, and perform multiple extractions (3-4 times) to ensure complete recovery.

Problem: Presence of Persistent Impurities in the Final Product

Your final product shows extra spots on a TLC plate or additional peaks in HPLC/NMR analysis.

Potential Causes & Recommended Solutions

  • Unreacted Starting Material: The most common impurity is unreacted 5-(aminomethyl)-2-methylpyrimidin-4-amine.

    • Solution: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (see FAQ section). If a small amount of starting material remains, it can often be removed during purification. For purification, column chromatography on silica gel using a gradient of dichloromethane/methanol is often effective.

  • Diformylated Byproduct: As mentioned previously, formylation can occur at both the 5-(aminomethyl) group and the 4-amino group. This byproduct is often more nonpolar than the desired product.

    • Solution: Optimize the stoichiometry of the formylating agent. If the byproduct forms, it can typically be separated from the desired monosubstituted product by silica gel chromatography.

  • Solvent and Reagent Artifacts: Impurities from solvents or residual acetic acid (if acetic anhydride was used) can contaminate the final product.

    • Solution: Use high-purity, dry solvents. Ensure the product is thoroughly dried under a high vacuum to remove any volatile residues. A final trituration or recrystallization from a suitable solvent system (e.g., ethanol/ether) can help remove non-particulate contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

The synthesis involves the selective N-formylation of the primary aliphatic amine of 5-(aminomethyl)-2-methylpyrimidin-4-amine.

reaction_scheme cluster_products Product SM 5-(aminomethyl)-2- methylpyrimidin-4-amine (Grewe Diamine) P N-[(4-amino-2-methylpyrimidin -5-yl)methyl]formamide SM->P Formylation FA Formylating Agent (e.g., Formic Acid)

Caption: General reaction for the formylation of Grewe diamine.

Q2: Which formylating agent is best?

The choice depends on lab availability, scale, and desired reactivity. Here is a comparison of common options:

Formylating AgentProsConsReaction Conditions
Formic Acid Inexpensive, readily available.Can contain water; may require heating to drive the reaction.Typically used as a solvent or co-solvent; may require elevated temperatures (40-60°C).
Ethyl Formate Mild, good for selective formylation.Slower reaction times compared to more reactive agents.Often requires a base or heating under reflux.
Formic Acid / Acetic Anhydride Forms a highly reactive mixed anhydride in situ.Reaction can be exothermic and requires careful control; introduces acetate byproducts.Usually performed at low temperatures (0°C to RT) to control reactivity.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 or 8:2 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic pyrimidine rings. Staining with ninhydrin can also be used; the starting material (Grewe diamine) has two primary amines and will produce a strong color, while the product has only one and will stain less intensely.

  • Analysis: The product, this compound, is more nonpolar than the starting diamine. Therefore, the product spot will have a higher Rf value (travel further up the plate) than the starting material spot. The reaction is complete when the starting material spot is no longer visible.

Q4: What is a logical workflow for troubleshooting a problematic reaction?

A systematic approach is key to identifying and solving issues. The following workflow can guide your efforts.

troubleshooting_workflow start_node Problem Identified: Low Yield / High Impurity p1 1. Analyze Crude Reaction Mixture (TLC, HPLC, or crude NMR) start_node->p1 Begin Analysis decision_node decision_node process_node process_node end_node Optimized Synthesis d1 Is starting material (SM) fully consumed? p1->d1 p2 Investigate Reaction Conditions: - Increase reaction time/temperature. - Check formylating agent activity. - Verify stoichiometry. d1->p2 No d2 Are there multiple product spots/peaks? d1->d2 Yes p2->end_node p3 Identify Side Products: - Isolate and characterize (MS, NMR). - Likely culprit: diformylation. - Action: Reduce equivalents of formylating agent. d2->p3 Yes p4 Investigate Work-up & Purification: - Check pH during extraction. - Perform multiple extractions. - Saturate aqueous layer with NaCl. - Optimize chromatography. d2->p4 No p3->end_node p4->end_node

Caption: A systematic workflow for troubleshooting synthesis issues.

Q5: How should the final product be stored?

This compound should be stored in a cool, dry place, protected from light.[4] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation over long periods.[4]

Experimental Protocols

Protocol 1: Synthesis using Formic Acid and Acetic Anhydride

This protocol utilizes a mixed anhydride for efficient formylation at room temperature.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add formic acid (1.5 equivalents).

  • Anhydride Addition: Cool the formic acid to 0°C and slowly add acetic anhydride (1.2 equivalents) dropwise. Stir the mixture at 0°C for 15-20 minutes to pre-form the mixed anhydride.

  • Starting Material Addition: Dissolve 5-(aminomethyl)-2-methylpyrimidin-4-amine (1.0 equivalent) in a suitable solvent like dry THF or acetonitrile and add it slowly to the mixed anhydride solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM/MeOH).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a chilled, saturated solution of sodium bicarbonate. Stir until CO₂ evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, gradient elution with DCM/MeOH) or by recrystallization from ethanol to yield the pure product.

Protocol 2: TLC Monitoring of the Reaction
  • Plate Preparation: Obtain a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom (the baseline).

  • Spotting:

    • On the left of the baseline, spot a diluted solution of your starting material (co-spot).

    • In the middle, spot a sample taken directly from your reaction mixture.

    • On the right, spot the co-spot again (starting material + reaction mixture).

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 9:1 DCM/MeOH). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (lower Rf) is absent from the reaction mixture lane. The appearance of a new, higher Rf spot indicates product formation.

References

  • Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC. (Source: PubMed Central, URL: [Link])

  • US Patent 6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide - PubChem. (Source: PubChem, URL: [Link])

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. (Source: European Patent Office, URL: [Link])

  • ylmB - N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine deformylase - Bacillus subtilis (strain 168) | UniProtKB. (Source: UniProt, URL: [Link])

  • Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography. (Source: ResearchGate, URL: [Link])

  • Synthesis of thiamine, method by Williams and Cline. (Source: ResearchGate, URL: [Link])

  • Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1. (Source: Patsnap Eureka, URL: [Link])

  • The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC. (Source: PubMed Central, URL: [Link])

  • US Patent 8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

Sources

Technical Support Center: Purification of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during its synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, and how can I identify them?

A1: Understanding the potential byproducts is the first critical step in developing a purification strategy. In the formylation of 4-amino-5-(aminomethyl)-2-methylpyrimidine, the primary impurities you are likely to encounter are:

  • Unreacted Starting Material: 4-Amino-5-(aminomethyl)-2-methylpyrimidine. This is typically more polar than the desired product due to the presence of a free primary amine.

  • Di-formylated Byproduct: 4-(Formamido)-5-(formamidomethyl)-2-methylpyrimidine. This occurs when the C4 amino group on the pyrimidine ring is also formylated. This byproduct is significantly less polar than the target compound.

  • Residual Reagents: Such as formic acid or other formylating agents. These are typically removed during the initial aqueous work-up.

  • Degradation Products: Depending on reaction conditions (e.g., excessive heat), other minor, often colored, impurities may form.

Identification Strategy:

Thin-Layer Chromatography (TLC) is the most effective initial method for identifying these impurities.[1] A standard TLC analysis will typically show the following:

  • Starting Material: A spot with a lower Rf value (closer to the baseline) due to its higher polarity.

  • Desired Product: A spot with an intermediate Rf value.

  • Di-formylated Byproduct: A spot with a higher Rf value (closer to the solvent front) due to its lower polarity.

A recommended TLC solvent system to start with is Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 8:2 ratio. For highly polar compounds that show poor mobility, adding a small amount of ammonia to the methanol can improve separation and reduce tailing.[1]

For definitive structural confirmation, techniques like ¹H NMR and Mass Spectrometry are essential.

Q2: My TLC and NMR analyses indicate unreacted starting material in my crude product. What is the most efficient way to remove it?

A2: The presence of the more polar starting material, 4-amino-5-(aminomethyl)-2-methylpyrimidine, can often be resolved through two primary methods: recrystallization or column chromatography.

Method 1: Recrystallization (Preferred for initial purification)

Recrystallization is often the most straightforward method for removing small to moderate amounts of the more polar starting material. The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in the mother liquor.

Recommended Solvents for Screening:

  • Ethanol or Isopropanol

  • Acetonitrile

  • Ethyl Acetate/Heptane mixture[2]

  • Methanol/Water mixture[2]

Protocol 1: Step-by-Step Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal volume of a hot candidate solvent (e.g., ethanol).

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent portion-wise while heating until the solid is fully dissolved. Avoid adding a large excess of solvent.[3]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[4]

  • Isolation: Collect the crystals via vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the surface.[4]

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Run a TLC of the purified crystals and the mother liquor to confirm the removal of the starting material.

Method 2: Column Chromatography

If recrystallization is ineffective or if impurities have similar polarities, column chromatography is the next logical step.[5][6][7]

  • Stationary Phase: Silica gel is the standard choice for separating compounds based on polarity.[1]

  • Mobile Phase (Eluent): Based on your initial TLC analysis, a gradient elution is often most effective. Start with a less polar solvent system (e.g., 95:5 DCM/MeOH) and gradually increase the polarity by increasing the percentage of methanol. This will cause the less polar di-formylated byproduct to elute first, followed by your desired product, and finally the highly polar starting material.

Q3: I've identified a less polar spot on my TLC, likely the di-formylated byproduct. How do I remove it?

A3: The di-formylated byproduct is less polar than your desired mono-formylated product. This difference in polarity is the key to its removal.

Method 1: Selective Precipitation/Trituration

Sometimes, a simple trituration (slurrying the solid in a solvent) can effectively remove the less polar byproduct.

  • Choose a solvent in which the di-formylated byproduct is soluble, but your desired product is not (e.g., diethyl ether or a hexane/ethyl acetate mixture).

  • Stir the crude solid in this solvent at room temperature for 15-30 minutes.

  • Filter the solid. The desired product will be retained on the filter paper, while the less polar byproduct will be in the filtrate.

  • Wash the solid with a small amount of the same cold solvent and dry.

Method 2: Column Chromatography

As described in A2, column chromatography is highly effective. The less polar di-formylated byproduct will elute from the column before your target compound. Careful monitoring of the fractions by TLC is essential to isolate the pure product.

Q4: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are several strategies to overcome this:

  • Lower the Cooling Temperature: Try cooling the solution more slowly and to a lower temperature, perhaps using a dry ice/acetone bath if the solvent's freezing point allows.[3]

  • Change the Solvent System: Use a lower-boiling point solvent or a solvent mixture. Hexane/ethyl acetate or hexane/acetone are common choices that can be effective.[8]

  • Seed the Solution: Add a few crystals of pure product to the cooled, supersaturated solution to induce crystallization.[3] If you don't have pure crystals, scratching the inside of the flask with a glass rod at the solution's surface can sometimes create nucleation sites.[3]

  • Increase Solvent Volume: You may have too high a concentration. Add a small amount of additional hot solvent to reduce the saturation level before cooling.

Workflow & Data Summary

The general workflow for purification can be visualized as a decision-making process based on initial analytical results.

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up A->B C Analyze Crude Solid (TLC, NMR) B->C D Impurity: Starting Material (High Polarity) C->D High polarity spot detected E Impurity: Di-formylated (Low Polarity) C->E Low polarity spot detected J Complex Mixture C->J Multiple spots detected F Recrystallization (e.g., from Ethanol) D->F H Trituration / Selective Wash E->H G Column Chromatography (Silica Gel, DCM/MeOH Gradient) F->G Purity insufficient I Pure Product F->I Purity Confirmed G->I Purity Confirmed H->G Purity insufficient H->I Purity Confirmed J->G

Caption: Purification decision workflow for 4-Amino-5-(formamidomethyl)-2-methylpyrimidine.

Table 1: Recommended Solvent Systems for Analysis and Purification

TechniqueSolvent System (Starting Ratios)Purpose
TLC Analysis Dichloromethane/Methanol (9:1)Initial assessment of crude product purity.[1]
Column Chromatography Gradient: 100% DCM to 90:10 DCM/MeOHSeparation of components based on polarity.[1][6][7]
Recrystallization Ethanol, Isopropanol, or AcetonitrileRemoval of more polar impurities like starting material.[9]
Trituration Diethyl Ether or Hexane/Ethyl AcetateRemoval of less polar byproducts.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
  • Pisani, L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • Pisani, L., et al. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena AIR.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Unknown. (n.d.). Recrystallization.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.

Sources

Technical Support Center: Degradation Pathways of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide (AMMPF). This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of this key thiamine-related pyrimidine derivative. As direct, comprehensive degradation studies on AMMPF are not extensively published, this document synthesizes information from related compounds and foundational chemical principles to provide robust guidance. We will explore the predicted degradation pathways and offer practical troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental challenges related to the degradation of AMMPF. The primary degradation pathways discussed are hydrolysis, oxidation, and thermal decomposition, which are critical to assess during stability studies.[1][2]

Hydrolytic Degradation
Q1: What is the primary hydrolytic degradation pathway for AMMPF, and what are the expected products?

A1: Based on its chemical structure, the most probable hydrolytic degradation pathway for AMMPF is the cleavage of the formamide bond. This reaction can be catalyzed by acid or base. The expected products are 4-amino-5-(aminomethyl)-2-methylpyrimidine (AAMP) and formic acid. This deformylation is a known biotransformation pathway for some formamide-containing compounds.[3]

The general reaction is as follows:

This compound + H₂O → 4-amino-5-(aminomethyl)-2-methylpyrimidine + Formic Acid

A process for achieving this hydrolysis using a caustic alkali solution has been patented, confirming the viability of this pathway.

G cluster_hydrolysis Predicted Hydrolytic Degradation Pathway AMMPF This compound (AMMPF) H2O + H₂O (Acid or Base Catalyst) AAMP 4-amino-5-(aminomethyl)-2-methylpyrimidine (AAMP) H2O->AAMP FormicAcid Formic Acid H2O->FormicAcid

Caption: Predicted Hydrolytic Pathway of AMMPF.

Q2: Troubleshooting: My hydrolysis reaction is slow or incomplete. What factors should I investigate?

A2: If you are experiencing incomplete hydrolysis, consider the following factors:

  • pH: The rate of formamide hydrolysis is highly dependent on pH. Extreme pH values (either highly acidic or highly basic) are typically required to drive the reaction to completion. Neutral pH hydrolysis is generally very slow.[4]

  • Temperature: Increasing the reaction temperature will accelerate the hydrolysis rate. However, be cautious, as excessive heat can lead to secondary degradation products (see Thermal Degradation section).

  • Catalyst: While acid and base are the primary catalysts, the choice of a specific acid or base and its concentration can impact the reaction rate.

  • Solvent System: Ensure your compound is fully dissolved. The presence of co-solvents might influence the reaction kinetics.

Experimental Tip: To find the optimal conditions, perform a screening experiment across a range of pH values (e.g., pH 1, 2, 7, 10, 12) and temperatures (e.g., 50°C, 70°C, 90°C). Monitor the disappearance of the parent compound (AMMPF) and the appearance of the primary degradant (AAMP) over time using a suitable analytical method like HPLC.

Oxidative Degradation
Q3: Is AMMPF susceptible to oxidation, and what are the potential products?

A3: Yes, the aminopyrimidine ring system is susceptible to oxidative stress. The primary sites for oxidation are the electron-rich nitrogen atoms in the pyrimidine ring and the primary amino group. Reactive oxygen species (ROS) can lead to the formation of N-oxides or hydroxylated derivatives.[5][6] Thiamine, a related compound, is known to be oxidized to thiochrome and thiamine disulfide, highlighting the susceptibility of the pyrimidine moiety.[5]

Potential oxidative degradation products could include:

  • N-oxides at one of the ring nitrogens.

  • Oxidation of the primary amino group.

  • In severe conditions, oxidative cleavage of the pyrimidine ring may occur.

G cluster_oxidation Potential Oxidative Degradation Pathways AMMPF This compound (AMMPF) Oxidant + [O] (e.g., H₂O₂, AAPH) N_Oxide Pyrimidine N-Oxide Derivative Oxidant->N_Oxide Amino_Oxide Oxidized Amino Group Derivative Oxidant->Amino_Oxide Ring_Opened Ring-Opened Products (Under harsh conditions) Oxidant->Ring_Opened

Caption: Potential Oxidative Pathways of AMMPF.

Q4: Troubleshooting: I am observing multiple unexpected peaks in my chromatogram after exposing my sample to air/light. Could this be oxidation?

A4: Yes, the appearance of multiple, often small, peaks upon exposure to ambient conditions is a classic sign of oxidative degradation, potentially coupled with photodegradation.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and handle your samples under an inert atmosphere (e.g., nitrogen or argon) to see if the formation of these impurities is suppressed.

  • Antioxidant Addition: Add a small amount of an antioxidant (e.g., BHT or ascorbic acid) to a sample solution. If the impurity peaks are reduced or eliminated, it strongly suggests an oxidative pathway.

  • Forced Oxidation Study: To confirm and characterize, perform a controlled forced oxidation study using an agent like hydrogen peroxide (H₂O₂). This will likely generate the same impurities at higher levels, facilitating their identification by techniques like LC-MS.[7]

Thermal Degradation
Q5: What should I be concerned about regarding the thermal stability of AMMPF?

A5: Thermal stress can lead to complex degradation pathways beyond simple hydrolysis. For pyrimidine-containing structures, high temperatures can cause ring modifications or cleavage.[8] The thermal degradation of thiamine, for instance, can yield various furan and pyrimidine derivatives.[9] For AMMPF, potential thermal degradation could involve:

  • Accelerated hydrolysis of the formamide group.

  • Decarboxylation or other rearrangements.

  • Complex condensation or polymerization reactions at very high temperatures.

It is crucial to determine the thermal threshold of the compound to define safe handling and storage temperatures.[1][10]

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[9] Below are baseline protocols for investigating the degradation of AMMPF.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60°CTo induce acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH1 - 8 hours at 60°CTo induce base-catalyzed degradation.
Oxidation 3% H₂O₂2 - 24 hours at RTTo identify oxidative degradation products.
Thermal 80°C (in solution)24 - 72 hoursTo assess thermal stability in solution.
Thermal (Solid) 105°C24 - 72 hoursTo assess thermal stability of the solid material.
Photostability ICH Q1B options (e.g., 1.2 million lux hours)VariableTo assess degradation due to light exposure.

Note: The goal is to achieve 5-20% degradation of the active substance. Conditions should be adjusted accordingly.

Protocol 1: General Procedure for Forced Degradation in Solution
  • Stock Solution Preparation: Prepare a stock solution of AMMPF in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For hydrolysis , add an aliquot of the stock solution to a volumetric flask containing the acidic or basic solution to achieve the final desired concentration and stress conditions.

    • For oxidation , add an aliquot of the stock solution to a volumetric flask, followed by the addition of the oxidizing agent (e.g., 3% H₂O₂).

  • Incubation: Place the stressed samples in a temperature-controlled environment (e.g., water bath or oven) for the specified duration. Protect samples from light unless photostability is being tested.

  • Time Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralization/Quenching: Immediately neutralize the acid/base samples with an equivalent amount of base/acid. For oxidative samples, the reaction can often be quenched by dilution.

  • Analysis: Dilute the quenched sample to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: HPLC Method for Separation of AMMPF and its Primary Hydrolytic Degradant

While a specific validated method for AMMPF is not published, a reverse-phase HPLC method is a standard approach for separating polar, water-soluble compounds like thiamine and its precursors.[11][12][13][14][15]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, hold for 2 minutes, ramp to 40% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm (based on the pyrimidine chromophore).

  • Injection Volume: 10 µL

Method Development Tip: The primary hydrolytic degradant, AAMP, will be more polar than the parent AMMPF due to the loss of the formyl group. Therefore, AAMP is expected to elute earlier on a reverse-phase column.

Workflow for a Forced Degradation Study

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare AMMPF Stock Solution Stress Expose to Stress Conditions (Heat, pH, Light, Oxidant) Prep->Stress Sample Sample at Time Points & Quench Reaction Stress->Sample Analyze Analyze via Stability-Indicating HPLC-UV/MS Sample->Analyze Identify Identify Degradation Products (e.g., by MS, NMR) Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: General Workflow for Forced Degradation Studies.

References
  • ResearchGate. (n.d.). Thiamin Synthesis From Thiazole and Pyrimidine Precursors... Retrieved from [Link]

  • Thiamine analysis. (n.d.). Thiamine analysis. Retrieved from [Link]

  • Nair, M., & Kumar, S. (2015). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 77(6), 705–712. Retrieved from [Link]

  • Bettendorff, L. (2010). Analysis of Thiamin and Its Respective Vitamers by High-Performance Liquid Chromatography. In Thiamine: Catalytic Mechanisms in Normal and Disease States. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Wielders, J. P., & Richter, C. (1982). A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 229(2), 215-224. Retrieved from [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]

  • Lynch, P. L., & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography. Journal of Chromatography A, 881(1-2), 267-284. Retrieved from [Link]

  • Nair, M., & Kumar, S. (2015). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 77(6), 705–712. Retrieved from [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Lynch, P. L., & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography. Journal of Chromatography A, 881(1-2), 267-284. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Navigating the Complexities: Addressing Challenges in Stability Testing of Biopharmaceuticals. Retrieved from [Link]

  • Lhasa Limited. (2023). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Valero, J., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10583-10593. Retrieved from [Link]

  • Hayashida, M., et al. (1982). Biotransformation of the bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in mice. Gan, 73(4), 521-529. Retrieved from [Link]

  • Stevenson, C. L., et al. (1995). Oxidative degradation of antiflammin 2. International Journal of Pharmaceutics, 114(1), 105-113. Retrieved from [Link]

  • Al-Maydama, H. M., et al. (2008). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 5(1), 33-41. Retrieved from [Link]

  • Nair, M., & Kumar, S. (2015). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 77(6), 705–712. Retrieved from [Link]

  • Al-Karadaghi, S., et al. (2001). Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines. The Journal of Organic Chemistry, 66(12), 4245-4249. Retrieved from [Link]

  • Al-Maydama, H. M., et al. (2008). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 5(1), 33-41. Retrieved from [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4126-4134. Retrieved from [Link]

  • Zhang, J., et al. (2001). [Thermal decomposition kinetics of ribavirin and its stability]. Yao Xue Xue Bao, 36(6), 452-455. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Retrieved from [Link]

  • Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation. In Biochemistry. Retrieved from [Link]

  • Taylor, J. S., & O'Day, C. L. (1990). Deamination of cytosine-containing pyrimidine photodimers in UV-irradiated DNA. Significance for UV light mutagenesis. Photochemistry and Photobiology, 51(3), 227-234. Retrieved from [Link]

  • ResearchGate. (n.d.). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved from [Link]

  • Penning, T. D., et al. (2010). Formylation of Amines. Current Organic Synthesis, 7(6), 636-651. Retrieved from [Link]

  • Ghasemi, J., & Ghasemi, P. (2012). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. Journal of Thermal Analysis and Calorimetry, 108(1), 187-193. Retrieved from [Link]

Sources

Navigating the Labyrinth of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The industrial-scale synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, a key intermediate in the production of Vitamin B1 (Thiamine), presents a unique set of challenges that can impede efficient and cost-effective manufacturing.[1] This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up of its production. Drawing upon established chemical principles and process optimization strategies, this guide aims to equip researchers and production chemists with the necessary insights to navigate potential pitfalls and ensure a robust and reproducible manufacturing process.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at an industrial scale?

A1: The most prevalent industrial syntheses typically involve a multi-step process. A common strategy is the formylation of 4-amino-5-aminomethyl-2-methylpyrimidine. This precursor itself is often synthesized through various routes, sometimes starting from simple building blocks like acrylonitrile or malononitrile.[1] The choice of a specific route often depends on factors like raw material cost, availability, and the environmental impact of the process.

Q2: What are the critical quality attributes of the starting material, 4-amino-5-aminomethyl-2-methylpyrimidine?

A2: The purity of the starting diamine is paramount for a successful and clean formylation reaction. Key impurities to monitor in the starting material include unreacted intermediates from its own synthesis and potential dimeric byproducts. The presence of residual solvents and moisture can also negatively impact the formylation step by reacting with the formylating agent.

Q3: What are the primary safety concerns when scaling up the production of this compound?

A3: The formylation reaction can be exothermic, and careful temperature control is crucial during scale-up to prevent runaway reactions.[2][3] The larger volume-to-surface area ratio in industrial reactors makes heat dissipation less efficient than in a laboratory setting.[3][4] Therefore, a thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential before attempting large-scale production. Additionally, some formylating agents and solvents may be toxic or hazardous, requiring appropriate handling and containment procedures.

II. Troubleshooting Guide: From Synthesis to Purification

This section delves into specific problems that may arise during the production of this compound, offering potential causes and actionable solutions.

A. Synthesis and Reaction Control

Problem 1: Low Yield of the Desired Mono-formylated Product.

  • Potential Cause 1: Incomplete Reaction. The formylation reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

    • Troubleshooting Steps:

      • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.[5]

      • Temperature Optimization: Gradually increase the reaction temperature in small increments while monitoring the reaction progress and impurity profile. Be cautious of potential side reactions at higher temperatures.

      • Mixing Efficiency: Ensure adequate agitation to maintain a homogenous reaction mixture, especially in large reactors where dead zones can occur.[3]

  • Potential Cause 2: Degradation of the Product or Reactants. The target molecule or the starting amine may be unstable under the reaction conditions, leading to degradation and lower yields.

    • Troubleshooting Steps:

      • Stability Studies: Conduct forced degradation studies on the starting material and the final product under acidic, basic, oxidative, and thermal stress to understand their degradation pathways.[6]

      • Milder Reaction Conditions: Explore the use of milder formylating agents or reaction conditions to minimize degradation.

Problem 2: Formation of Significant Amounts of Di-formylated Impurity.

  • Potential Cause: Over-reaction due to Excess Formylating Agent or Harsh Conditions. The primary amino group on the pyrimidine ring can also undergo formylation, leading to the formation of a di-formylated byproduct.

    • Troubleshooting Steps:

      • Stoichiometry Control: Carefully control the stoichiometry of the formylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.[7]

      • Controlled Addition: Add the formylating agent portion-wise or via a controlled feed to maintain a low concentration in the reaction mixture, thereby favoring mono-formylation.

      • Temperature Management: Lowering the reaction temperature can often increase the selectivity for the desired mono-formylated product.

Experimental Protocol: Monitoring Reaction Progress by HPLC

A robust HPLC method is crucial for monitoring the formylation reaction.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm).
Injection Volume 10 µL
B. Impurity Profile and Purification Challenges

Problem 3: Presence of Unidentified Impurities in the Crude Product.

  • Potential Cause: Side Reactions or Impurities in Starting Materials. Unidentified peaks in the chromatogram could be due to unexpected side reactions or impurities carried over from the starting materials.

    • Troubleshooting Steps:

      • Impurity Characterization: Isolate the major impurities using preparative HPLC or other chromatographic techniques and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

      • Raw Material Analysis: Thoroughly analyze all raw materials, including the starting amine and the formylating agent, for potential impurities that could interfere with the reaction.

Problem 4: Difficulty in Removing Polar Impurities during Purification.

  • Potential Cause: Similar Polarity of the Product and Impurities. The target molecule is a polar compound, and some impurities, such as the di-formylated byproduct or unreacted starting amine, will also be polar, making separation by traditional methods challenging.

    • Troubleshooting Steps:

      • Crystallization Studies: Develop a robust crystallization process. Experiment with different solvent systems, anti-solvents, and cooling profiles to selectively crystallize the desired product while leaving impurities in the mother liquor.

      • Alternative Chromatographic Techniques: If crystallization is ineffective, consider alternative purification methods such as ion-exchange chromatography or preparative reverse-phase chromatography.

Diagram: Potential Impurity Formation Pathways

G cluster_0 Starting Material cluster_1 Formylation Reaction cluster_2 Products and Byproducts 4-amino-5-aminomethyl-2-methylpyrimidine 4-amino-5-aminomethyl-2-methylpyrimidine Reaction Reaction 4-amino-5-aminomethyl-2-methylpyrimidine->Reaction Formylating Agent Formylating Agent Formylating Agent->Reaction This compound This compound Reaction->this compound Desired Path Di-formylated Impurity Di-formylated Impurity Reaction->Di-formylated Impurity Side Reaction (Excess Reagent) Unreacted Starting Material Unreacted Starting Material Reaction->Unreacted Starting Material Incomplete Reaction

Caption: Key pathways in the formylation reaction.

C. Process Safety and Scale-Up Considerations

Problem 5: Exothermic Reaction Leading to Temperature Control Issues.

  • Potential Cause: Inadequate Heat Removal Capacity in Large Reactors. As the reaction scale increases, the ability to dissipate heat becomes a critical factor.

    • Troubleshooting Steps:

      • Calorimetric Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[8] This data is essential for designing a safe and effective cooling system for the production-scale reactor.

      • Semi-Batch Process: Implement a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.[2]

      • Emergency Cooling and Quenching: Ensure that the reactor is equipped with an adequate emergency cooling system and a well-defined quenching procedure in case of a thermal runaway.

Diagram: Scale-Up Heat Transfer Challenge

G cluster_lab Lab Scale cluster_plant Plant Scale lab_reactor Volume ∝ r³ Surface Area ∝ r² lab_ratio High Surface Area to Volume Ratio lab_reactor->lab_ratio lab_heat Efficient Heat Dissipation lab_ratio->lab_heat plant_heat Inefficient Heat Dissipation lab_heat->plant_heat Challenge plant_reactor Volume ∝ R³ Surface Area ∝ R² plant_ratio Low Surface Area to Volume Ratio plant_reactor->plant_ratio plant_ratio->plant_heat

Caption: The challenge of heat dissipation during scale-up.

III. Conclusion

The successful scale-up of this compound production requires a multi-faceted approach that combines a deep understanding of the reaction chemistry with sound engineering principles. By proactively addressing potential challenges related to reaction control, impurity formation, and process safety, researchers and drug development professionals can develop a robust, efficient, and safe manufacturing process. This guide serves as a foundational resource to aid in this endeavor, promoting a systematic and informed approach to troubleshooting and process optimization.

IV. References

  • ResearchGate. (2023). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. [Link]

  • PubMed. (1983). A therapeutic monitoring assay for N-methylformamide in human serum and urine. [Link]

  • National Center for Biotechnology Information. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]

  • Frontiers. (2024). Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater. [Link]

  • ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide, showing the.... [Link]

  • MiMeDB. (n.d.). Showing metabocard for N-Formyl-4-amino-5-aminomethyl-2-methylpyrimidine (MMDBc0053475). [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. [Link]

  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. [Link]

  • PubChem. (n.d.). N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]. [Link]

  • EPO. (2013). Novel synthesis of substituted 4-amino-pyrimidines. [Link]

  • GSRS. (n.d.). 4-AMINO-5-(AMINOMETHYL)-2-METHYLPYRIMIDINE. [Link]

  • PubMed. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. [Link]

  • GSRS. (n.d.). N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE. [Link]

  • PubMed. (2015). Crystal structure of N-(2-amino-5-cyano-4-methyl-sulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl). [Link]

  • Google Patents. (n.d.). CN1123273A - Method for preparation of N-methyl formamide.

  • PubChem. (n.d.). N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(3-oxo-3-phenylpropyl)sulfanylpent-2-en-2-yl]formamide;hydrochloride. [Link]

  • EMBL-EBI. (n.d.). 4-amino-5-formamidomethyl-2-methylpyrimidine (CHEBI:85895). [Link]

  • ResearchGate. (2019). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. [Link]

  • PubChem. (n.d.). N-Methylformamide. [Link]

  • ResearchGate. (2025). Study on Biodegradability of Poly(amide-imide)s Containing N-Trimellitylimido-L-amino acids and 3,5-Diamino-N-(pyridin-3-yl)benzamide Linkages. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation, structure and addition reactions of 4- and 5-aminoimidazoles. [Link]/1993/p1/p19300002131)

Sources

Preventing byproduct formation in thiamine synthesis using N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Byproduct Formation in the Condensation of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide with a Thiazole Moiety.

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of Thiamine (Vitamin B1). This resource is designed to provide in-depth, experience-based insights into troubleshooting and optimizing the critical condensation step between the pyrimidine precursor, this compound, and the thiazole moiety. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This guide explains the causality behind common issues and provides validated protocols to ensure reproducible success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each Q&A provides a diagnosis of the likely cause and a detailed, scientifically-grounded solution.

Q1: My final product analysis (HPLC/LC-MS) shows a significant unknown impurity with a mass corresponding to a pyrimidine dimer. What's causing this and how can I prevent it?

A1: Cause and Prevention of Pyrimidine Dimerization

The formation of a pyrimidine dimer is a common byproduct issue. This typically occurs when the activated pyrimidine intermediate, intended to react with the thiazole, instead reacts with another molecule of the pyrimidine precursor.

Causality: This side reaction is often promoted by:

  • Incorrect Stoichiometry: An excess of the pyrimidine precursor relative to the thiazole moiety increases the statistical probability of self-condensation.

  • Sub-optimal pH: The reactivity of the amine and formamide groups is highly pH-dependent. Conditions that are too acidic or too basic can favor dimerization pathways. Thiamine itself is known to be more stable in acidic conditions (pH 3) and degrades more readily at pH 6 or higher.[1][2][3][4] This instability at higher pH can be indicative of increased reactivity of the precursors, which may lead to side reactions.

  • High Temperature: While heat is required to drive the condensation, excessive temperatures can provide the activation energy for undesired pathways like dimerization, especially if reaction times are prolonged.

Solutions:

  • Strict Stoichiometric Control: Ensure precise measurement of both pyrimidine and thiazole reactants. A slight excess of the more stable thiazole component can sometimes be beneficial to drive the reaction to completion and consume the pyrimidine precursor.

  • pH Optimization: The reaction should be maintained within a tightly controlled pH range. While the optimal pH can be system-dependent, a starting point is often slightly acidic to neutral. The stability of thiamine is significantly higher at pH 3 than at pH 6.[1][3][4] It is crucial to avoid alkaline conditions which can promote degradation and side reactions.[1][2]

  • Controlled Temperature and Reaction Time: Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that provides a reasonable conversion rate. Following the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly advisable to avoid unnecessarily long heating times.

Q2: I'm observing the formation of 4-amino-5-aminomethyl-2-methylpyrimidine as a major byproduct. Why is the formyl group being lost?

A2: Deformylation - Loss of the Protective Group

The N-formyl group on your pyrimidine precursor, this compound, serves as a protecting group. Its premature cleavage leads to the formation of the highly reactive primary amine, 4-amino-5-aminomethyl-2-methylpyrimidine, which can lead to a cascade of side products.

Causality:

  • Hydrolysis: The formamide bond is susceptible to hydrolysis, particularly under harsh acidic or basic conditions. The presence of water in the solvent or as a byproduct can facilitate this cleavage, especially at elevated temperatures.

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Using a high-boiling aprotic polar solvent like N,N-dimethylformamide (DMF) can be effective.[5] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from interfering.

  • pH Control: As with dimerization, strict pH control is essential. Hydrolysis is catalyzed by both H+ and OH- ions. Maintaining a near-neutral pH minimizes the rates of both acid- and base-catalyzed hydrolysis.

  • Reagent Purity: Ensure the starting this compound is of high purity and has not degraded during storage. The presence of the deformylated impurity in the starting material will inevitably lead to byproducts.

Q3: My reaction yield is consistently low, and the crude product is a complex mixture that is difficult to purify. What are the key parameters I should re-evaluate?

A3: Optimizing Reaction Conditions for Yield and Purity

Low yields and complex product mixtures point to a lack of selectivity in the condensation reaction. Several factors must be synergistically optimized to favor the desired thiamine synthesis pathway.[6]

Causality:

  • Solvent Choice: The solvent plays a critical role in reactant solubility, reaction rate, and stability. An inappropriate solvent can hinder the reaction or promote side reactions.

  • Temperature Profile: As discussed, temperature control is a delicate balance between providing sufficient energy for the desired reaction without activating competing byproduct pathways.

  • Catalyst (if any): If a catalyst is used, its concentration and activity are critical.

Solutions & Recommended Protocol:

  • Solvent Selection: High-boiling aprotic polar solvents are often preferred. Studies on similar condensation reactions have shown that N,N-dimethylformamide (DMF) can be a superior solvent to others like DMSO or ethanol, leading to higher yields.[5]

  • Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically investigate the effects of temperature, pH, and reactant ratios. This is more efficient than a one-factor-at-a-time approach.

  • Analytical Monitoring: Regularly monitor the reaction's progress. HPLC is the preferred method for quantifying thiamine and its byproducts.[7][8][9][10] This allows you to determine the optimal reaction endpoint and prevent the formation of degradation products from over-processing.

ParameterRecommended RangeRationale
pH 3.0 - 5.0Thiamine shows maximum stability in this range, minimizing degradation and side reactions.[1][2][3][4]
Temperature 60 - 120 °CMust be optimized. Start lower and increase as needed. Higher temperatures can increase byproduct formation.[5]
Solvent Anhydrous DMFGood solubility for reactants and facilitates reaction; aprotic nature minimizes hydrolysis.[5]
Atmosphere Inert (N₂ or Ar)Prevents oxidation and reaction with atmospheric moisture.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the condensation step?

The synthesis of thiamine involves the coupling of two independently formed heterocyclic precursors: a pyrimidine and a thiazole.[6][11][12] The reaction is a quaternization where the nitrogen of the thiazole ring acts as a nucleophile, attacking the methylene carbon (the -CH2- group) of the pyrimidine moiety, this compound. This forms the methylene bridge connecting the two rings, creating the thiamine scaffold.[13]

How can I reliably detect and quantify byproducts?

A robust analytical method is crucial. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically around 248 nm) is a standard and effective technique.[8] For more detailed characterization and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[8] Post-column derivatization to form the highly fluorescent thiochrome product can also be used for highly sensitive detection.[7][10][14]

Can you provide a starting point protocol for minimizing byproducts?

Certainly. The following is a generalized protocol based on best practices. It should be optimized for your specific thiazole derivative and equipment.

Protocol: Optimized Condensation for Thiamine Synthesis
  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Ensure all solvents are anhydrous.

  • Reagent Addition: In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • pH Adjustment: Carefully adjust the pH of the mixture to be within the 3.0-5.0 range using an appropriate acid (e.g., HCl in an organic solvent).

  • Thiazole Addition: Add the thiazole moiety (1.0 - 1.1 eq) to the solution.

  • Reaction: Heat the mixture to the optimized temperature (e.g., start at 80°C) with constant stirring.[5]

  • Monitoring: Monitor the reaction progress every 30-60 minutes by taking a small aliquot, quenching it, and analyzing via TLC or HPLC.

  • Workup: Once the reaction has reached completion (or the optimal point before significant byproduct formation), cool the mixture to room temperature. Proceed with your established extraction and purification protocol.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and resolving issues with byproduct formation during your synthesis.

TroubleshootingWorkflow start High Byproduct Formation Detected (HPLC/LC-MS) identify Identify Byproduct (Mass Spec, NMR) start->identify dimer Pyrimidine Dimer? identify->dimer m/z = 2x Pyrimidine - H2O deform Deformylated Pyrimidine? identify->deform m/z = Pyrimidine - CHO other Other/Unknown? identify->other sol_dimer Check Stoichiometry Adjust pH (3-5) Lower Temperature dimer->sol_dimer sol_deform Ensure Anhydrous Conditions Maintain Neutral pH Check Starting Material Purity deform->sol_deform sol_other Re-evaluate Solvent (try DMF) Optimize Temp/Time Systematically Verify Reagent Purity other->sol_other end Reaction Optimized sol_dimer->end sol_deform->end sol_other->end Parameters cluster_conditions Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Product Desired Product (Thiamine) Temp->Product + Rate Byproduct Byproducts (Dimer, Hydrolysis, etc.) Temp->Byproduct ++ Rate (if too high) pH pH pH->Product Optimal at 3-5 pH->Byproduct Increases if <3 or >5 Solvent Solvent Choice Solvent->Product Aprotic Polar Favored Solvent->Byproduct Protic Solvents Increase Hydrolysis Stoich Stoichiometry Stoich->Product 1:1 or slight excess of Thiazole Stoich->Byproduct Pyrimidine excess promotes dimerization

Caption: Interplay of key parameters on reaction outcomes.

References

  • Thiamine biosynthesis pathways. A. General scheme of... - ResearchGate. Available at: [Link]

  • Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC - PubMed Central. Available at: [Link]

  • The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC. Available at: [Link]

  • Figure 2. Thiamin Synthesis From Thiazole and Pyrimidine Precursors... - ResearchGate. Available at: [Link]

  • The biosynthesis of the thiazole phosphate moiety of thiamin (vitamin B1) - H1 Connect. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - NIH. Available at: [Link]

  • Thiamine analysis - Creative Diagnostics. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Available at: [Link]

  • Optimization of the Condensation Reaction | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Benzoin Condensation with Thiamine - PierpaLab. Available at: [Link]

  • Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants - PMC - PubMed Central. Available at: [Link]

  • (PDF) IMPURITY PROFILING IMPURITY PROFILING OF THIAMINE HYDROCHLORIDE INJECTION BY RP-HPLC AND CHARACTERIZATION OF DEGRADATION PRODUCT BY LC-MS/MS/QTOF - ResearchGate. Available at: [Link]

  • Thiamine Assays—Advances, Challenges, and Caveats - PMC - NIH. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed. Available at: [Link]

  • Vitamin B1 (Thiamine) Analysis Reagents - Creative Diagnostics. Available at: [Link]

  • 17.7: Vitamin B₁ - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of thiamine, method by Williams and Cline. - ResearchGate. Available at: [Link]

  • (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Thiamine Precursors: Evaluating N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide and Advanced Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thiamine (Vitamin B1) and the Need for Enhanced Bioavailability

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable coenzyme in cellular metabolism. It is fundamental to carbohydrate metabolism, the Krebs cycle, and the pentose phosphate pathway, processes that are central to energy production and the synthesis of essential biomolecules.[1] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.

The therapeutic efficacy of thiamine is often limited by its low bioavailability when administered orally as thiamine hydrochloride, the most common salt form. This is primarily due to its water-soluble nature and reliance on a saturable, carrier-mediated transport system in the proximal small intestine.[2] To overcome these limitations, various thiamine precursors have been developed with the aim of enhancing absorption and tissue distribution. This guide provides a detailed comparison of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide and other prominent thiamine precursors, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.

Comparative Analysis of Thiamine Precursors

This section evaluates the performance of this compound against established thiamine precursors, focusing on their bioavailability, mechanism of action, and supporting pharmacokinetic data.

This compound: A Biosynthetic Intermediate

This compound, also known as 4-amino-5-(formylaminomethyl)-2-methylpyrimidine, is a known intermediate in the de novo biosynthesis of thiamine in microorganisms.[3] It is a derivative of the pyrimidine moiety of the thiamine molecule.

Despite its role in endogenous thiamine synthesis, a comprehensive review of the scientific literature reveals a significant lack of data on the oral bioavailability and pharmacokinetic profile of exogenously administered this compound in animal models or humans. While it is a precursor in a biochemical sense, there is no evidence to suggest it has been developed or investigated as an oral thiamine prodrug for therapeutic or supplemental use. Therefore, a direct comparison of its performance with other established thiamine precursors is not possible at this time.

Lipophilic Thiamine Derivatives: Enhancing Absorption through Structural Modification

To overcome the absorption limitations of aqueous thiamine salts, several lipophilic (fat-soluble) derivatives have been synthesized. These compounds are designed to bypass the saturable transport system and be absorbed more efficiently through passive diffusion across the intestinal membrane.

Benfotiamine is a synthetic S-acyl derivative of thiamine. Its lipid-soluble nature allows for significantly higher bioavailability compared to thiamine hydrochloride.[4] Once absorbed, it is converted to S-benzoylthiamine and then hydrolyzed to thiamine.[3] Benfotiamine has been extensively studied for its potential therapeutic effects in diabetic complications.[3]

Sulbutiamine is a synthetic dimer of two modified thiamine molecules. Its high lipophilicity allows it to readily cross the blood-brain barrier, leading to increased levels of thiamine and its phosphate esters in the brain.[5][6] This property makes it a subject of interest for its potential nootropic and neuroprotective effects.

Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is another lipid-soluble thiamine derivative. It was developed to improve the bioavailability of thiamine and has been shown to be efficiently absorbed and converted to active thiamine in the body.[7] Its ability to cross the blood-brain barrier also makes it relevant for neurological applications.[7]

Aqueous Thiamine Salts: The Conventional Approach

Thiamine hydrochloride is the most common and cost-effective form of thiamine used in supplements and food fortification. However, its oral bioavailability is estimated to be between 3.7% and 5.3%.[8] Thiamine mononitrate is another salt form that is less soluble and less hygroscopic, making it suitable for enriching dry food products. Both forms share the same limitations of relying on saturable active transport for absorption.

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for various thiamine precursors based on data from human and animal studies. It is important to note that direct head-to-head comparative studies for all precursors are limited, and experimental conditions may vary between studies.

PrecursorDose and AdministrationCmax (Maximum Concentration)Tmax (Time to Peak Concentration)Area Under the Curve (AUC)Key Findings & Bioavailability Comparison
Thiamine Hydrochloride 100 mg, 500 mg, 1500 mg (oral, human)Non-linear increase with dose~3-4 hoursNon-linear increase with doseAbsorption involves both active and passive transport, with the active component being saturable at lower doses.[8][9]
Benfotiamine 100 mg (oral, human)Significantly higher than thiamine mononitrateShorter than thiamine mononitrateAUC0-24h for TDP in whole blood was 420% higher than with thiamine mononitrate.[10]Demonstrates significantly improved bioavailability compared to water-soluble thiamine salts.[4][10]
Fursultiamine 100 mg (oral, human)Higher than thiamine disulfide-Higher than thiamine disulfideShows improved bioavailability over thiamine disulfide.[11]
Sulbutiamine ----Data on specific Cmax, Tmax, and AUC values from direct comparative oral bioavailability studies are limited in the reviewed literature. However, it is well-established for its high lipophilicity and ability to increase thiamine levels in the brain.[5][6]
This compound Not ApplicableNot AvailableNot AvailableNot AvailableNo published data on oral bioavailability or pharmacokinetic parameters as a thiamine precursor.

Mechanisms of Absorption and Metabolism

The following diagrams illustrate the distinct pathways of absorption and conversion for different thiamine precursors.

cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelial Cell cluster_2 Bloodstream Thiamine HCl Thiamine HCl ThTr1/2 Thiamine Transporters Thiamine HCl->ThTr1/2 Saturable Active Transport Benfotiamine Benfotiamine S-benzoylthiamine S-benzoylthiamine Benfotiamine->S-benzoylthiamine Passive Diffusion (Lipophilic) Sulbutiamine Sulbutiamine Sulbutiamine_cell Sulbutiamine Sulbutiamine->Sulbutiamine_cell Passive Diffusion (Lipophilic) Thiamine_cell Thiamine ThTr1/2->Thiamine_cell Passive Diffusion Passive Diffusion Thiamine_blood Thiamine Thiamine_cell->Thiamine_blood Transport S-benzoylthiamine->Thiamine_cell Hydrolysis Sulbutiamine_cell->Thiamine_cell Reduction

Caption: Comparative absorption pathways of thiamine precursors.

Thiamine Thiamine TPP Thiamine Pyrophosphate (Active Coenzyme) Thiamine->TPP Thiamine pyrophosphokinase ThMP Thiamine Monophosphate TPP->ThMP Thiamine diphosphatase TTP Thiamine Triphosphate TPP->TTP Thiamine diphosphate kinase TTP->TPP Thiamine triphosphatase

Caption: Intracellular conversion of thiamine to its active form.

Experimental Protocols for Precursor Evaluation

To ensure scientific integrity, the evaluation of thiamine precursors relies on validated experimental protocols. This section details two key methodologies: HPLC analysis for bioavailability assessment and an in vitro Caco-2 cell model for studying intestinal uptake.

Protocol 1: Determination of Thiamine and its Phosphate Esters in Human Plasma by HPLC with Fluorescence Detection

This protocol is based on the widely accepted method of converting thiamine to the fluorescent derivative thiochrome for sensitive quantification.

Rationale for Experimental Choices:

  • HPLC: High-Performance Liquid Chromatography provides the necessary separation of thiamine and its phosphorylated metabolites from other plasma components, ensuring specificity.

  • Fluorescence Detection: Thiamine itself has poor UV absorbance. Derivatization to thiochrome, a highly fluorescent compound, significantly enhances the sensitivity of detection, allowing for the quantification of low physiological concentrations.

  • Pre-column Derivatization: Performing the derivatization before HPLC separation allows for the separation of the individual thiochrome derivatives of thiamine, TMP, and TPP.

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • To 200 µL of whole blood, add 200 µL of 0.2 M potassium acetate (pH 4.5) and 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex and let stand for 10 minutes at room temperature.

    • Centrifuge at 12,000 rpm for 5 minutes to obtain a clear supernatant.

  • Thiochrome Derivatization:

    • To 200 µL of the supernatant, add 30 µL of 4 M sodium acetate.

    • Add 20 µL of freshly prepared cyanogen bromide and 20 µL of 2 M NaOH. The cyanogen bromide oxidizes thiamine to thiochrome in an alkaline environment.

  • HPLC Analysis:

    • Column: A polyamino-filled column (e.g., Asahipack NH2P-50 4E) is suitable for separating the polar thiochrome derivatives.

    • Mobile Phase: An isocratic elution with a mixture of 90 mM phosphate buffer (pH 8.6) and acetonitrile (e.g., 40:60 v/v).

    • Flow Rate: 1.2 mL/min.

    • Detection: Fluorescence detector with excitation at ~375 nm and emission at ~435 nm.

    • Quantification: Generate a standard curve using known concentrations of thiamine, TMP, and TPP standards that have undergone the same derivatization process.

Self-Validating System:

  • Internal Standard: The use of an internal standard, such as amprolium thiochrome, can correct for variations in sample preparation and injection volume.

  • Quality Control Samples: Include QC samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.

  • Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[4]

Blood_Sample Whole Blood Sample Protein_Precipitation Protein Precipitation (TCA) Blood_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Thiochrome Derivatization (Cyanogen Bromide, NaOH) Supernatant->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC analysis workflow for thiamine in blood.

Protocol 2: In Vitro Intestinal Thiamine Uptake Using Caco-2 Cell Monolayers

The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, making it a valuable in vitro model for studying drug and nutrient absorption.

Rationale for Experimental Choices:

  • Caco-2 Cells: These cells form tight junctions and express transporter proteins found in the small intestine, providing a physiologically relevant model for studying absorption mechanisms.

  • Radiolabeled Thiamine: The use of [3H]thiamine allows for sensitive and accurate measurement of thiamine uptake into the cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells on permeable supports (e.g., Transwell inserts) and allow them to grow and differentiate for 21 days to form a confluent monolayer.

  • Uptake Assay:

    • Wash the Caco-2 monolayers with Krebs-Ringer buffer (pH 7.4).

    • Incubate the cells with Krebs-Ringer buffer containing a known concentration of [3H]thiamine and the test precursor at 37°C for a specified time (e.g., 10 minutes for initial uptake rate).

    • To study the uptake of a precursor, the precursor can be added to the apical side, and the appearance of thiamine and its metabolites can be measured in the cell lysate and the basolateral medium.

  • Sample Processing and Analysis:

    • Terminate the uptake by washing the monolayers with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the cell lysate using a liquid scintillation counter to determine the amount of thiamine taken up.

    • The cell lysate can also be analyzed by HPLC (as described in Protocol 1) to differentiate between the parent precursor, thiamine, and its phosphorylated forms.

Self-Validating System:

  • Transepithelial Electrical Resistance (TEER): Monitor the TEER of the Caco-2 monolayers to ensure the integrity of the tight junctions and the formation of a proper barrier.

  • Controls: Include appropriate controls, such as incubation at 4°C or in the presence of metabolic inhibitors, to distinguish between active transport and passive diffusion.

  • Competitive Inhibition: Use known inhibitors of thiamine transport, such as amprolium, to validate the involvement of specific transporters.

Cell_Seeding Seed Caco-2 cells on permeable supports Differentiation Culture for 21 days to form monolayer Cell_Seeding->Differentiation TEER_Measurement Verify monolayer integrity (TEER measurement) Differentiation->TEER_Measurement Uptake_Experiment Incubate with [3H]thiamine and test precursor TEER_Measurement->Uptake_Experiment Termination Terminate uptake and wash cells Uptake_Experiment->Termination Cell_Lysis Lyse cells Termination->Cell_Lysis Analysis Scintillation counting and/or HPLC analysis Cell_Lysis->Analysis

Caption: Caco-2 cell model workflow for thiamine uptake studies.

Conclusion

The development of thiamine precursors with enhanced bioavailability is crucial for the effective treatment of thiamine deficiency and related disorders. Lipophilic derivatives such as benfotiamine, sulbutiamine, and fursultiamine have demonstrated superior absorption compared to conventional aqueous thiamine salts. Benfotiamine, in particular, has a substantial body of evidence supporting its enhanced bioavailability. Sulbutiamine's ability to efficiently cross the blood-brain barrier makes it a promising candidate for neurological applications.

In contrast, this compound, while a known intermediate in thiamine biosynthesis, lacks the necessary pharmacokinetic data to be considered a viable oral thiamine precursor at this time. Further research, including in vivo bioavailability studies and comparative analyses, would be required to evaluate its potential in this regard.

The experimental protocols detailed in this guide provide a framework for the robust and reliable evaluation of existing and novel thiamine precursors, ensuring that future research is built on a foundation of scientific integrity and technical accuracy.

References

  • Oral Benfotiamine 300 mg Versus Intramuscular Thiamine in Diabetic Patients with Peripheral Neuropathy - Symbiosis Online Publishing. (2022-09-30). [Link]

  • A RP-HPLC approach to Bioanalytical Method Development and Validation: A Review - Asian Journal of Pharmaceutical Analysis. [Link]

  • N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide - PubChem. [Link]

  • Sulbutiamine vs. Thiamine: Understanding the Enhanced Benefits of a Synthetic Derivative - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Thiamine and benfotiamine: Focus on their therapeutic potential - PMC - NIH. [Link]

  • Transport of thiamine in human intestine: mechanism and regulation in intestinal epithelial cell model Caco-2 - PubMed. [Link]

  • Determination of thiamine in human plasma and its pharmacokinetics - PubMed. [Link]

  • Benfotiamine vs Lipid-soluble Thiamine Disulfide Derivatives - Medscape. [Link]

  • Role of the Synthetic B1 Vitamin Sulbutiamine on Health - ResearchGate. [Link]

  • Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC - NIH. [Link]

  • A simplified HPLC method for thiamine and its phosphate esters in whole blood. [Link]

  • Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed. [Link]

  • An Overview of the Development and Validation of Bioanalytical Methods using HPLC. [Link]

  • Transport of thiamine in human intestine: mechanism and regulation in intestinal epithelial cell model Caco-2 - American Physiological Society Journals. [Link]

  • Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC. [Link]

  • Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood - PubMed. [Link]

  • Benfotiamine vs Lipid-soluble Thiamine Disulfide Derivatives - Medscape. [Link]

  • Thiamine (Vitamin B1) - Solubility of Things. [Link]

  • Simple HPLC Method with Internal Standard for Evaluation of Vitamin B 1 Status By Use of Whole Blood - ResearchGate. [Link]

  • Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC - NIH. [Link]

  • Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. [Link]

  • Differentiation-dependent regulation of intestinal vitamin B2 uptake: studies utilizing human-derived intestinal epithelial Caco-2 cells and native rat intestine. [Link]

  • Thiamine and benfotiamine: Focus on their therapeutic potential - PMC. [Link]

  • Pharmacokinetics of vitamin dosage forms: A complete overview - PMC - NIH. [Link]

  • Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf. [Link]

  • Alteration of thiamine pharmacokinetics by end-stage renal disease (ESRD) - PubMed. [Link]

  • V B. Metabolism and Pharmacokinetic Studies - FDA. [Link]

  • Derivatisation of thiamine to form thiochrome. | Download Scientific Diagram - ResearchGate. [Link]

  • Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC - NIH. [Link]

  • Abstract 6320: Benfotiamine and fursultiamine prevent glioblastoma cells growth, invasion and migration - AACR Journals. [Link]

  • In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy - PMC - NIH. [Link]

  • What is Fursultiamine used for? - Patsnap. [Link]

  • 2 Caco-2 cell models are useful for investigating the uptake,... - ResearchGate. [Link]

  • Differentiation-dependent up-regulation of intestinal thiamin uptake: cellular and molecular mechanisms - PubMed. [Link]

  • Thiamine analysis. [Link]

  • Determination and Evaluation of Bioavailability of Vitamins from Different Multivitamin Supplements Using a Pig Model - MDPI. [Link]

  • (PDF) Drug metabolism studies in animal models - ResearchGate. [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. [Link]

Sources

A Comparative Guide to the Synthesis of Grewe Diamine: An Essential Precursor for Vitamin B1

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of the most prevalent synthetic routes to Grewe diamine, chemically known as 4-amino-5-(aminomethyl)-2-methylpyrimidine. As a critical intermediate in the industrial production of Thiamine (Vitamin B1), the efficient and high-purity synthesis of Grewe diamine is of significant importance. This document offers an objective analysis of various synthetic strategies, supported by experimental data, to empower researchers and production chemists in selecting the most suitable method for their specific needs.

Introduction: The Significance of Grewe Diamine

Grewe diamine is a pyrimidine derivative that serves as the foundational building block for the pyrimidine moiety of Vitamin B1. The global demand for Vitamin B1, an essential nutrient for human and animal health, necessitates scalable, cost-effective, and high-purity manufacturing processes. The synthesis of Grewe diamine is a pivotal step in the overall production of thiamine, and the choice of synthetic route can significantly impact the final product's quality and the economic viability of the process.

This guide will dissect three primary industrial routes for the synthesis of Grewe diamine, evaluating them on the critical parameters of chemical yield, product purity, and the underlying mechanistic principles that govern each transformation.

Comparative Analysis of Synthetic Routes

The industrial synthesis of Grewe diamine has evolved, with several distinct pathways being developed and optimized. Here, we compare three prominent methods, each commencing from different readily available starting materials:

  • Route 1: From Malononitrile - A convergent and high-yielding approach.

  • Route 2: From 2-Cyanoacetamide - A cost-effective alternative utilizing a Vilsmeier-Haack type reaction.

  • Route 3: From 2-Methyl-4-amino-5-alkoxymethyl-pyrimidine - A direct amination approach often employed in industrial settings.

The following table provides a top-level comparison of these routes:

ParameterRoute 1: From MalononitrileRoute 2: From 2-CyanoacetamideRoute 3: From 2-Methyl-4-amino-5-alkoxymethyl-pyrimidine
Starting Materials Malononitrile, Acetamidine hydrochloride, Formaldehyde2-Cyanoacetamide, Vilsmeier Reagent (POCl₃/DMF), Acetamidine2-Methyl-4-amino-5-methoxymethyl-pyrimidine, Ammonia
Key Intermediate 4-Amino-2-methylpyrimidine-5-carbonitrile2-((Dimethylamino)methylene)malononitrile, 4-Amino-2-methylpyrimidine-5-carbonitrileN/A (Direct Conversion)
Reported Overall Yield ~70% (two-step)[1]~65%[1][2]Variable (dependent on catalyst and conditions)
Reported Purity >99% (HPLC for intermediate)[3]Not explicitly reportedNot explicitly reported
Number of Steps 1 or 221
Key Advantages High yield and purity, convergent synthesis.Utilizes a less expensive starting material.Direct, single-step conversion.
Key Challenges Malononitrile is more expensive and has safety considerations.Use of phosphorus oxychloride, potential for side reactions.Requires high temperature and pressure, catalyst optimization needed.

Route 1: Synthesis from Malononitrile

This approach is characterized by its efficiency and high reported yields. It can be executed as a one-pot reaction or a two-step process, both of which converge on the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, which is subsequently reduced to Grewe diamine.

Scientific Rationale and Mechanism

The synthesis of the pyrimidine ring from malononitrile and acetamidine is a classic example of a condensation reaction to form a substituted pyrimidine. A Mannich-type reaction variant has been reported to be highly efficient.[3] In this reaction, formaldehyde reacts with acetamidine and malononitrile. The probable mechanism involves the formation of an electrophilic iminium ion from formaldehyde and acetamidine, which then undergoes condensation with the active methylene group of malononitrile. Subsequent cyclization and aromatization lead to the formation of the stable pyrimidine ring. The final step is the reduction of the nitrile group to a primary amine, typically achieved through catalytic hydrogenation.

Diagram of the synthetic workflow for Route 1.

Route_1_Workflow Malononitrile Malononitrile Intermediate 4-Amino-2-methylpyrimidine- 5-carbonitrile Malononitrile->Intermediate Condensation/ Cyclization Acetamidine Acetamidine HCl Acetamidine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction GreweDiamine Grewe Diamine Reduction->GreweDiamine Route_2_Workflow Cyanoacetamide 2-Cyanoacetamide Enamine 2-((Dimethylamino)methylene) malononitrile Cyanoacetamide->Enamine Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Enamine Intermediate 4-Amino-2-methylpyrimidine- 5-carbonitrile Enamine->Intermediate Acetamidine Acetamidine Acetamidine->Intermediate Reduction Reduction Intermediate->Reduction GreweDiamine Grewe Diamine Reduction->GreweDiamine

Caption: Synthetic workflow for Grewe diamine starting from 2-cyanoacetamide.

Experimental Protocol

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile [1]

  • A mixture of 2-cyanoacetamide, pyridine, and DMF is cooled.

  • Phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent in situ and react with the 2-cyanoacetamide.

  • After the reaction is complete, the mixture is quenched with ice-water and neutralized.

  • The resulting enamine intermediate is extracted and then reacted with acetamidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 2: Reduction to Grewe Diamine

The reduction of the nitrile intermediate is carried out similarly to the procedure described in Route 1, typically via catalytic hydrogenation. The overall reported yield for this two-step process is approximately 65%. [1][2]

Route 3: Synthesis from 2-Methyl-4-amino-5-alkoxymethyl-pyrimidine

This route represents a more direct approach to Grewe diamine, avoiding the nitrile intermediate and its subsequent reduction. It is an industrially relevant process that involves the direct amination of a pre-formed pyrimidine derivative.

Scientific Rationale and Mechanism

This synthesis is a nucleophilic substitution reaction where the alkoxy group (e.g., methoxy) on the C5-methyl substituent is displaced by an amino group from ammonia. The reaction is typically carried out at high temperatures and pressures, often in the presence of a Lewis or Brønsted acid catalyst. [4]The catalyst likely activates the C-O bond of the alkoxymethyl group, making it a better leaving group and facilitating the nucleophilic attack by ammonia.

Diagram of the synthetic workflow for Route 3.

Route_3_Workflow StartingMaterial 2-Methyl-4-amino-5- alkoxymethyl-pyrimidine Reaction High T, High P Catalyst (e.g., Al₂O₃) StartingMaterial->Reaction Ammonia Ammonia (NH₃) Ammonia->Reaction GreweDiamine Grewe Diamine Reaction->GreweDiamine

Caption: Direct amination route to Grewe diamine.

Experimental Protocol

A general procedure described in the patent literature is as follows: [4]

  • A mixture of 2-methyl-4-amino-5-methoxymethyl-pyrimidine (MMP), a catalyst (e.g., Al₂O₃), and a solvent (e.g., toluene) is placed in a high-pressure autoclave.

  • A large excess of ammonia is added.

  • The mixture is heated to a high temperature (e.g., 230 °C) for several hours under autogenous pressure.

  • After cooling, the catalyst is filtered, and the product is isolated from the reaction mixture.

The patent describes that this process can achieve high conversions, but specific yield and purity data for an optimized process are not provided in a single, clear example.

Conclusion and Recommendations

The choice of the optimal synthetic route to Grewe diamine depends on a balance of factors including raw material cost, desired product purity, process safety, and available equipment.

  • For high-yield and high-purity laboratory to pilot-scale synthesis , Route 1 from malononitrile appears to be an excellent choice, particularly the two-step process where the highly pure nitrile intermediate can be isolated.

  • For large-scale industrial production where cost is a primary driver , Route 2 from 2-cyanoacetamide offers a significant economic advantage due to the lower price of the starting material, despite a slightly lower overall yield.

  • Route 3, the direct amination , is a compelling industrial option due to its atom economy and directness. However, it requires specialized high-pressure equipment and careful optimization of the catalyst and reaction conditions to achieve high selectivity and yield.

Researchers and process chemists are encouraged to evaluate these routes based on their specific requirements. Further process optimization and detailed purity analysis for each route would be beneficial for a definitive selection in a given manufacturing context.

References

  • Jiang, S., et al. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(5), 1038-1043. [Link]

  • Jiang, S., et al. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Request PDF. [Link]

  • BASF AG. (2002). U.S. Patent No. 6,365,740 B1. Washington, DC: U.S.

Sources

Comparative Guide to the Efficacy of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide as a Vitamin B1 Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Intermediates in Thiamine Synthesis

Vitamin B1, or thiamine, is an essential micronutrient vital for carbohydrate metabolism and nerve function.[1][2] Its deceptively simple structure, a pyrimidine ring and a thiazole ring joined by a methylene bridge, belies a complex chemical synthesis that is the bedrock of its global commercial production.[3] While biological pathways exist, industrial-scale manufacturing relies on multi-step chemical syntheses where the efficiency, purity, and cost are dictated by the chosen synthetic route and, critically, the stability and reactivity of its intermediates.[4][5]

This guide provides an in-depth comparative analysis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide , a key intermediate in the synthesis of the thiamine pyrimidine moiety. We will objectively evaluate its performance against alternative intermediates, supported by available data and process chemistry principles. Our focus is not merely on reaction yields but on the holistic efficacy of the pathway—considering cost, safety, and scalability—to provide a comprehensive resource for professionals in chemical and pharmaceutical development.

The Strategic Position of the Pyrimidine Intermediate

The industrial synthesis of thiamine hinges on the separate construction of its pyrimidine and thiazole heterocycles, followed by a final coupling reaction. The pyrimidine component, 4-amino-5-aminomethyl-2-methylpyrimidine (commonly known as Grewe diamine), is a critical building block.[6] However, its primary amine is highly reactive, necessitating the use of a protecting group during synthesis, which is later removed. This compound is the intermediate where this crucial amine is protected by a formyl group.

The choice of this protected intermediate defines the synthetic route. The "acrylonitrile formamide methyl pyrimidine route" utilizes this compound and is a widely adopted method, particularly in China, due to its cost-effectiveness, despite being a longer process compared to some alternatives.[7][8]

Thiamine_Synthesis_Pathway cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis Start_Py Acrylonitrile & Formamide Precursors Formyl_Intermediate This compound Start_Py->Formyl_Intermediate Cyclization Grewe_Diamine Grewe Diamine (4-amino-5-aminomethyl- 2-methylpyrimidine) Formyl_Intermediate->Grewe_Diamine Deformylation (Hydrolysis) Coupling Coupling Reaction Grewe_Diamine->Coupling Start_Th Thiazole Precursors Thiazole_Ring 4-methyl-5- (2-hydroxyethyl)thiazole Start_Th->Thiazole_Ring Thiazole_Ring->Coupling Thiamine Thiamine (Vitamin B1) Coupling->Thiamine Experimental_Workflow A 1. Charge Reactor (Enamine, Acetonitrile, NaOMe) B 2. Seal and Heat (150-180°C, High Pressure) A->B C 3. Stir and React (4-6 hours) B->C D 4. Cool and Depressurize C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Redissolve in Hot Solvent E->F G 7. Cool to Crystallize F->G H 8. Filter and Wash Solid G->H I 9. Dry Under Vacuum H->I J 10. Characterize Product (NMR, MS, MP) I->J

Figure 2: Step-by-step workflow for the synthesis and purification of the formyl intermediate.

Conclusion and Future Outlook

The evaluation of this compound as a Vitamin B1 intermediate reveals it to be a highly efficacious component of a robust and economically favorable industrial synthesis. While alternative routes like the malononitrile pathway offer chemical elegance and brevity, the formamide intermediate route provides an unparalleled advantage in cost-effectiveness, which is the decisive factor in the large-scale production of thiamine. [7] The historical drawback of this route—its length and complexity—is being actively addressed by modern process chemistry. The advent of continuous-flow manufacturing promises to enhance safety, dramatically reduce reaction times, and improve yields, further cementing the industrial viability of this pathway. [1]For researchers and drug development professionals, understanding the interplay between raw material cost, process efficiency, and engineering innovation is key. In this context, this compound stands out not just as a precursor, but as a cornerstone of the most commercially successful Vitamin B1 synthesis strategies to date.

References

  • Vitamin B1 Manufacturing Plant Project Report 2025. openPR.com.
  • An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering.
  • Green synthesis of hydrazono-thiazolones using vitamin B1 and their antibacterial implications. Taylor & Francis Online.
  • Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. Haribhai V. Desai College.
  • Exchange of Vitamin B1 and Its Biosynthesis Intermediates Shapes the Composition of Synthetic Microbial Cocultures and Reveals Complexities of Nutrient Sharing. National Institutes of Health (NIH).
  • Thiamine hydrochloride (Vit-B1): An optimized green alternative for the synthesis of polyhydroquinoline derivatives. ResearchGate.
  • This compound. Biosynth.
  • Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. ResearchGate.
  • An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. ResearchGate.
  • Cornell scientists find key to riddle of vitamin B1 biosynthesis. Cornell Chronicle.
  • Vitamin B1 (Thiamine HCl and Mononitrate) Manufacturers and Production Process. OKCHEM.
  • Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? PubMed Central (PMC).
  • Method for preparing vitamin B1 intermediate. Google Patents.
  • Exchange of Vitamin B1 and Its Biosynthesis Intermediates Shapes the Composition of Synthetic Microbial Cocultures and Reveals Complexities of Nutrient Sharing. PubMed.
  • Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Biochemical Society Transactions.
  • Comparison of the sum of total vitamin B1 (vitB1) and its intermediates... ResearchGate.
  • Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Anti- microbial Drug Targets? International Journal of Biological Sciences.
  • N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. PubChem.
  • N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]. PubChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAKV0nonvAVbba_Uyms1SRFMAgNtVlkcPMmqTrzCFo_gy5Ntg6cXBX5-WJihBEdP4ll_BAmk_5JlQANNXb2cNix0SNY-mIvRqGvFbRWSp-9dgFQIPv1U73J2ziOF5Hde_s33wu-zdbAyA=
  • Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office.
  • Thiamine and selected thiamine antivitamins - biological activity and methods of synthesis. PubMed.
  • N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-methylsulfinylpent-2-en-3-yl]disulfanyl]. Echemi. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Afogb0GtsVzf5xHuR48Xa1W8TmmMWFnRvgTgeYv8XSNBJ5ur-u5RG6aDSstXf5_3ddZm9o-ptnPKIb-r88STpV4h9U0qlOvnMvEC4A7xXtwi14KQRQXUmUr-ZBDo2BO_fLzWiWWGFk8b2qbMxIILgFWL43zLZkJ5J2lBn02KtOwRFBd1MY1bWQ3S4-25fBp_MNS_ITgLhy3qV08JCKAmdYImiK5foxGI0a03Q7LqEkSwZTtTC1ixsg681BpJ7YzJiVCw2QK6PlkFNZNhrEPqn4__JdsLHZTZIWcmsv9quwVjMJ_IcrR7ytQ-0sgcWa9yuKE4MfjRX2aQk7CIq5xS-l5HEP9q-5hJXcxX5iNRD4b5aO0wEKUuZQU25skwwmI=
  • 3-{[(2E)-2-{N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamido}. CymitQuimica. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5sBm0ign0_fjeSO9p_KlK3DJQlH6fFkIqXwy6Gf-FGu14XLwn9RiesA0yvm7pGwAKjSMwc9-ZGaV4k9B8zYTa1_OY5Ar_98B-tdyUepM2OiY_n7gt8exLYxQNjopf-rjunaUcN833VNXtJv1t_4IeYNMmFguZYKvvPO7NEzthfrUHuE-X1tgIoqg-NXdLuBk60a9gX5yTkDoomwSS2YH-fSMyvW7Lcsmns9fEx-NNjbdoBNIhxww9e-pVlJ8-UCXTdpgAqguq1lneBjwU5-F9nBtp0zli7JpA-sSW8RTRXsdl8K9CCAPHc8tj_pfjuvyvXKFMaO0yif4lRnBI-UZKvlasgOwYxxNpSNpGjNUJHiXOZVJ9myC3jxgJTMU1OdD8nudhwyU66P29Zw==
  • Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. MDPI.
  • Comparative bioavailability of various thiamine derivatives after oral administration. PubMed.
  • The Structural and Biochemical Foundations of Thiamin Biosynthesis. PubMed Central (PMC).
  • N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride. PubChem.
  • N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(3-oxo-3-phenylpropyl)sulfanylpent-2-en-2-yl]formamide;hydrochloride. PubChem.
  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia.
  • Thiamin (Compound). Exposome-Explorer.

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Amino-5-(formamidomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, a key chemical entity. The narrative is structured to not only present a robust validation protocol but also to compare its performance attributes, offering researchers, scientists, and drug development professionals a detailed perspective on establishing a reliable analytical method. The experimental design and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, United States Pharmacopeia (USP) General Chapter <621>, and directives from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10][11][12][13]

The Analytical Imperative: Why a Validated Method is Non-Negotiable

In pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount to ensuring product quality, safety, and efficacy.[14][15] 4-Amino-5-(formamidomethyl)-2-methylpyrimidine is a significant pyrimidine derivative, and a validated, stability-indicating HPLC method is crucial for its analysis. A stability-indicating method is one that can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other matrix components.[14][15][16][17][18] This guide will walk through the validation of such a method, providing the scientific rationale for each step and comparing its performance to alternative approaches where applicable.

Proposed HPLC Method Parameters

Before delving into the validation, a hypothetical but scientifically sound set of HPLC parameters is proposed for the analysis of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. The choice of a reversed-phase column is common for the analysis of polar pyrimidine derivatives.[19][20]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for polar compounds.
Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0) B: AcetonitrileA buffered mobile phase controls the ionization state of the analyte, ensuring reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape.
Gradient Time (min)%B
010
2070
2570
2610
3010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 265 nmBased on the UV absorbance maximum of the pyrimidine chromophore.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Mobile Phase A: Mobile Phase B (80:20 v/v)Ensures compatibility of the sample with the initial mobile phase conditions.
The Validation Gauntlet: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following sections detail the experimental protocols for each validation parameter.

Before any sample analysis, the chromatographic system must be verified to be performing adequately.[21][22][23][24][25] This is achieved by injecting a standard solution multiple times and evaluating key parameters.

Experimental Protocol:

  • Prepare a standard solution of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine at a concentration of 100 µg/mL.

  • Inject the standard solution six times.

  • Calculate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is important for accurate integration.[22]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the ability to generate sharp peaks.[22]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[22]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.

Logical Flow of HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Optimization Dev->Opt SS System Suitability Opt->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Stab Solution Stability Rob->Stab

Caption: Workflow for HPLC Method Development and Validation.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[26] To prove this, forced degradation studies are performed to generate potential degradation products.[14][15][16][17][18]

Experimental Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for 24 hours.

  • Analyze the stressed samples alongside an unstressed sample and a blank.

Acceptance Criteria:

  • The peak for 4-Amino-5-(formamidomethyl)-2-methylpyrimidine should be free from any co-eluting peaks from the blank, placebo (if applicable), and degradation products.

  • Peak purity analysis (using a photodiode array detector) should show that the analyte peak is spectrally pure in all stressed samples.

  • The method should be able to resolve the analyte from all major degradation products (Resolution > 2.0).

Stress Condition% Degradation (Hypothetical)Observations
Acid Hydrolysis (0.1 N HCl)15.2%One major degradation peak observed.
Base Hydrolysis (0.1 N NaOH)22.5%Two major degradation peaks observed.
Oxidative (3% H₂O₂)8.7%One minor degradation peak observed.
Thermal (105°C)5.1%Minor degradation observed.
Photolytic (UV/Vis)11.3%One major degradation peak observed.

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[27][28][29][30] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[28][29]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.[27]

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy is the closeness of the test results obtained by the method to the true value.[26][31] It is often determined by a recovery study.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the analyte into a placebo matrix (if applicable).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should be ≤ 2.0%.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean)% Recovery (mean)% RSD
80%80.079.599.4%0.8%
100%100.0100.2100.2%0.5%
120%120.0119.899.8%0.6%

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[31] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same homogeneous batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for the six replicate measurements should be ≤ 2.0%.

  • The cumulative %RSD for both sets of data (repeatability and intermediate precision) should also meet the predefined criteria.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[32][33] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[32][33]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[34][35][36]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verified by analyzing a minimum of six replicates of a sample at the determined LOQ concentration. The precision (%RSD) should be ≤ 10.0%.

ParameterResult (Hypothetical)
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[37][38][39][40][41]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution and a sample under each varied condition.

Acceptance Criteria:

  • System suitability parameters should still be met under all varied conditions.

  • The change in retention time and peak area should not be significant.

Relationship of Key Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures analyte signal is distinct Accuracy Accuracy Linearity->Accuracy underpins accurate quantification Precision Precision Linearity->Precision relies on precise measurements Range Range Linearity->Range defines the boundaries Accuracy->Precision Precision->Accuracy LOQ LOQ Precision->LOQ defines lower limit Range->Accuracy Range->Precision Robustness Robustness Robustness->Accuracy maintains during variations Robustness->Precision maintains during variations

Caption: Interrelationship of HPLC Validation Parameters.

Comparison with Alternative Methods

While the validated HPLC-UV method is robust and widely applicable, other techniques could be considered.

MethodAdvantagesDisadvantagesBest Suited For
Validated HPLC-UV Robust, reliable, cost-effective, widely available.Moderate sensitivity, may not resolve all co-eluting impurities without extensive method development.Routine quality control, stability testing, and assay of the drug substance and product.
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times, higher resolution, and sensitivity.Higher initial instrument cost, requires higher quality solvents and columns.High-throughput screening, complex impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity and selectivity, provides structural information for impurity identification.High instrument and maintenance costs, can be complex to operate, potential for matrix effects.Identification and quantification of trace-level impurities and degradation products.
Conclusion

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This guide has detailed a comprehensive validation protocol for a stability-indicating HPLC method for 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, in line with global regulatory expectations.[2][8][12] By demonstrating specificity, linearity, accuracy, precision, and robustness, the method is proven to be reliable and suitable for its intended purpose in a quality control environment. The comparison with alternative methods highlights that while techniques like UHPLC and LC-MS offer advantages in speed and sensitivity, a well-validated HPLC-UV method remains the gold standard for routine pharmaceutical analysis due to its balance of performance, cost, and reliability.

References

  • Impurities and Forced Degradation Studies: A Review. Vertex AI Search.
  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. FDA.
  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. Altabrisa Group.
  • <621> CHROM
  • Highlights from FDA's Analytical Test Method Valid
  • Getting the peaks perfect: System suitability for HPLC - American Chemical Society. American Chemical Society.
  • What Are LOD and LOQ in HPLC Methods? - Altabrisa Group. Altabrisa Group.
  • Understanding the Latest Revisions to USP <621> | Agilent. Agilent.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • System suitability parameters of HPLC | Resolution | retention time | Tailing - YouTube. YouTube.
  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy.
  • System Suitability in HPLC Analysis | Pharmaguideline. Pharmaguideline.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline.
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
  • How to calculate LOD and LOQ of analyte by hplc? - ResearchGate.
  • <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.
  • System suitability parameters assessment by HPLC | PPTX - Slideshare. Slideshare.
  • Are You Sure You Understand USP <621>? | LCGC International.
  • Forced Degrad
  • FDA Releases Guidance on Analytical Procedures | BioPharm International.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. FDA.
  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results - IJRASET. IJRASET.
  • Impurities and Forced Degradation Studies: A Review | Bentham Science Publishers. Bentham Science.
  • Determine limits of detection LOD and limits of quantification LOQ - How To - MicroSolv. MicroSolv.
  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation.
  • Robustness Tests | LCGC International.
  • Implementing Robustness Testing for HPLC Methods - Separation Science.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd. Scribd.
  • What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. Altabrisa Group.
  • Stability Indicating Analytical Method Development, Validation - IOSRPHR. IOSR Journal of Pharmacy.
  • Analytical Method Validation: Back to Basics, Part II - LCGC International.
  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine. Lab Manager.
  • HPLC Separation Robustness and Ruggedness - Agilent. Agilent.
  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. PharmaGuru.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn.
  • Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formul
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate.
  • Quality Guidelines - ICH. ICH.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub.
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Element Lab Solutions.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.

Sources

A Senior Application Scientist's Guide to Catalytic Synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Catalytic Methodologies for a Key Vitamin B1 Precursor

Introduction

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is a molecule of significant pharmaceutical importance, serving as a crucial intermediate in the biosynthesis and industrial synthesis of Thiamine (Vitamin B1).[1][2] The efficiency of its synthesis is paramount for the cost-effective production of this essential vitamin. The core of its synthesis lies in the formylation of its precursor, 4-amino-5-(aminomethyl)-2-methylpyrimidine (AMMP). The choice of catalyst for this N-formylation step dictates not only the reaction's yield and purity but also its environmental footprint and economic viability.

This guide provides an in-depth comparative analysis of catalytic systems for this synthesis. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind different approaches, present comparative performance data, and offer detailed experimental workflows to empower researchers and process chemists in selecting and optimizing the ideal catalytic strategy for their specific needs.

The Core Transformation: Formylation of AMMP

The fundamental reaction involves the introduction of a formyl group (-CHO) onto the primary amine of the aminomethyl side chain of AMMP. The general transformation is illustrated below.

cluster_reactants Reactants cluster_products Product reactant1 4-Amino-5-(aminomethyl)- 2-methylpyrimidine (AMMP) catalyst Catalyst reactant1->catalyst reactant2 Formylating Agent (e.g., Formic Acid) reactant2->catalyst product This compound catalyst->product

Caption: General schematic of the catalytic formylation of AMMP.

Chapter 1: The Baseline Method - Stoichiometric Formylation with Formic Acid

The most straightforward method for the N-formylation of amines utilizes formic acid itself, which serves as both the formyl group donor and the reaction medium. This approach represents the non-catalytic baseline against which catalytic methods are compared.

Causality and Mechanism: In this condensation reaction, the amine nitrogen of AMMP performs a nucleophilic attack on the carbonyl carbon of formic acid. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final formamide.[3] Heating is typically required to drive the dehydration equilibrium towards the product side.

Experimental Protocol: Stoichiometric Formylation

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-amino-5-(aminomethyl)-2-methylpyrimidine (1.0 eq).

  • Add an excess of formic acid (e.g., 5-10 eq) and a solvent such as toluene.

  • Heat the mixture to reflux (typically 80-110°C).

  • Monitor the reaction progress by observing water collection in the Dean-Stark trap or by TLC/LC-MS analysis.

  • Upon completion, cool the reaction mixture and remove the solvent and excess formic acid under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Performance Data:

ParameterValue / ConditionRationale
Catalyst None (Formic Acid in excess)Simplest approach; formic acid acts as reagent and medium.
Temperature 80 - 110 °CRequired to overcome the activation energy for dehydration.[3]
Reaction Time 4 - 12 hoursDependent on temperature and substrate concentration.
Typical Yield Good to ExcellentOften >80%, but dependent on effective water removal.
Workup Neutralization & ExtractionRequires removal of large amounts of excess acid.

Trustworthiness and Limitations: While this method is robust and high-yielding, its trustworthiness in a large-scale setting is hampered by several factors. The use of large excesses of corrosive formic acid at high temperatures presents material handling challenges. The workup requires significant amounts of base for neutralization, generating substantial waste. Furthermore, the high temperature can sometimes lead to side reactions or degradation of sensitive substrates.

Chapter 2: A Greener Approach - Organocatalysis with Thiamine Hydrochloride (Vitamin B1)

A significant advancement in amine formylation is the use of thiamine hydrochloride (Vitamin B1) as a natural, biodegradable, and cost-effective organocatalyst.[3][4] This approach aligns with the principles of green chemistry, offering high efficiency under milder, often solvent-free conditions.

Expertise and Mechanistic Insight: Thiamine's catalytic activity stems from its thiazolium ring. The acidic proton at the C2 position of the thiazolium ring can be abstracted, forming a nucleophilic carbene, a key intermediate in many of its biological functions.[5] In the context of formylation, thiamine hydrochloride is believed to act as a Brønsted acid catalyst. It protonates the formic acid, activating the carbonyl group and making it more susceptible to nucleophilic attack by the amine.[3] This activation lowers the energy barrier for the reaction, allowing it to proceed efficiently at lower temperatures.

G reactant_node reactant_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node Amine AMMP (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack FormicAcid Formic Acid (HCOOH) ProtonatedFA Activated Formic Acid [HC(OH)2]+ FormicAcid->ProtonatedFA Thiamine Thiamine·HCl (Catalyst) Thiamine->ProtonatedFA Protonation ProtonatedFA->Tetrahedral Product Formyl-AMMP (R-NHCHO) Tetrahedral->Product Dehydration Water H2O Tetrahedral->Water Product->Thiamine Catalyst Regeneration

Caption: Proposed catalytic cycle for Thiamine HCl-catalyzed formylation.

Experimental Protocol: Thiamine HCl-Catalyzed Formylation

  • In a reaction vessel, combine 4-amino-5-(aminomethyl)-2-methylpyrimidine (1.0 eq), formic acid (1.5 - 3.0 eq), and a catalytic amount of thiamine hydrochloride (e.g., 5-10 mol%).

  • Heat the mixture with stirring to 60-80 °C. Note: This reaction can often be run under solvent-free conditions.[3]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically much faster than the uncatalyzed version.

  • Upon completion (usually 1-3 hours), cool the mixture to room temperature.

  • Dilute the mixture with water and neutralize with a mild base, such as a saturated sodium bicarbonate solution.

  • The product often precipitates upon neutralization and can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent.

  • Dry the collected solid or the concentrated organic extract to obtain the final product.

Comparative Performance Data:

ParameterStoichiometric MethodThiamine HCl Catalyzed
Catalyst NoneThiamine Hydrochloride
Catalyst Loading N/A5 - 10 mol%
Conditions 80-110 °C, Toluene, 4-12 h60-80 °C, Solvent-free, 1-3 h
Yield >80%88 - 96% (reported for various amines)[3]
Green Chemistry Poor (excess acid, high energy)Excellent (biodegradable catalyst, low energy)[4]
Workup High waste generationSimple, low waste generation

Chapter 3: Summary and Decision-Making Framework

The choice between a stoichiometric and a catalyzed approach depends on project priorities. While direct formylation with formic acid is simple in concept, the thiamine-catalyzed method offers superior performance in terms of efficiency, sustainability, and operational simplicity.

Comparative Summary Table:

FeatureStoichiometric FormylationThiamine HCl Organocatalysis
Core Principle Mass action, dehydrationBrønsted acid catalysis
Reagent Stoichiometry Large excess of HCOOHNear-stoichiometric HCOOH
Energy Input High (reflux temperatures)Moderate (60-80 °C)
Environmental Impact High (corrosive, waste)Low (green, biodegradable)
Capital/Material Cost Low (reagents)Low (catalyst is inexpensive)
Process Simplicity Deceptively simple; complex workupSimple reaction and workup

Catalyst Selection Workflow:

To aid researchers, the following decision-making diagram helps in selecting the appropriate synthetic route based on key project drivers.

DecisionTree decision_node decision_node path_node path_node outcome_node outcome_node start Primary Goal? green Green Chemistry & Sustainability? start->green Yes speed Speed & Efficiency? start->speed No thiamine Use Thiamine HCl Catalysis green->thiamine speed->green Is Green Chem a priority? simplicity Absolute Minimal Reagent Count? speed->simplicity No stoich Use Stoichiometric Formic Acid simplicity->stoich

Caption: Decision workflow for selecting a formylation method.

Conclusion and Future Outlook

For the synthesis of this compound, catalytic methods present a clear advantage over the traditional stoichiometric approach. The use of thiamine hydrochloride as an organocatalyst stands out as a particularly robust, efficient, and environmentally benign strategy. It reduces reaction times, lowers energy consumption, and simplifies product purification, making it highly suitable for both laboratory-scale synthesis and industrial process development.

Future research may focus on adapting these catalytic systems to continuous-flow manufacturing processes, which have been shown to improve safety and efficiency in the overall synthesis of Vitamin B1.[6] The inherent stability and efficiency of organocatalysts like thiamine hydrochloride make them prime candidates for integration into such next-generation manufacturing platforms.

References

  • Jurgenson, C. T., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry. [Link]

  • Zhang, P., et al. (2023). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering. [Link]

  • Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? The Yale Journal of Biology and Medicine. [Link]

  • Desai, N. D., et al. (2022). Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. Materials Today: Proceedings. [Link]

  • Pace, V., et al. (2014). Formylation of Amines. Molecules. [Link]

  • Khatun, N., et al. (2022). Recent Advances of Thiamine in Organic Synthesis. ResearchGate. [Link]

  • Mahajan, T., et al. (2020). Beckmann Rearrangement : Thiamine hydrochloride as a remarkable catalyst for one-pot synthesis of amides from ketones. ResearchGate. [Link]

  • PubChem. N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. [Link]

  • Techno-Science.net. (2026). A 1958 incongruous hypothesis on vitamin B1 now validated. [Link]

  • Zhao, L., et al. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [Link]

  • Khatun, N., et al. (2024). Thiamine (Vitamin B1) Promoted Organic Transformations: A Recent Updates. ResearchGate. [Link]

  • Google Patents. (2000). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Pace, V. (2019). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Isotopic Labeling Studies with N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide for Thiamine Biosynthesis Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of isotopic labeling strategies for elucidating thiamine (vitamin B1) biosynthesis, with a specific focus on the use of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide. We will explore the comparative advantages of this precursor against earlier pathway intermediates and provide the experimental frameworks necessary for researchers, scientists, and drug development professionals to design robust and insightful metabolic studies.

Introduction: The Significance of Isotopic Labeling in Thiamine Metabolic Research

Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism.[1][2] Understanding the intricate pathways of its de novo synthesis and salvage is crucial for developing novel antimicrobial agents that target these essential processes and for metabolic engineering efforts to enhance the nutritional value of crops.[3][4]

Isotopic labeling, coupled with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful lens to trace the metabolic fate of precursors, quantify flux through biosynthetic pathways, and identify novel intermediates.[5] The choice of the isotopically labeled precursor is a critical experimental design parameter that dictates the specific metabolic questions that can be addressed.

This guide compares two primary strategies for labeling the pyrimidine moiety of thiamine:

  • Labeling via de novo synthesis precursors: Utilizing early-stage intermediates like 5-aminoimidazole ribotide (AIR) or its precursors (e.g., glycine).[1][6]

  • Labeling via salvage pathway precursors: Employing downstream molecules like this compound.[7][8]

The Crossroads of Thiamine Biosynthesis: De Novo vs. Salvage

Most organisms capable of synthesizing thiamine do so by creating its pyrimidine and thiazole moieties separately, which are then coupled to form thiamine monophosphate (ThMP).[7] The pyrimidine component, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized de novo from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[3][7]

However, many organisms also possess salvage pathways to recycle thiamine and its degradation products from the environment.[7] this compound is a known degradation product of thiamine, particularly under conditions of oxidative stress, and can be taken up by cells and re-incorporated into the thiamine pool.[8]

Thiamine Biosynthesis and Salvage Pathway

thiamine_biosynthesis cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway AIR 5-Aminoimidazole Ribotide (AIR) HMP_P 4-Amino-2-methyl-5- hydroxymethylpyrimidine Phosphate (HMP-P) AIR->HMP_P ThiC HMP_PP 4-Amino-2-methyl-5- hydroxymethylpyrimidine Pyrophosphate (HMP-PP) HMP_P->HMP_PP ThiD ThMP Thiamine Monophosphate (ThMP) HMP_PP->ThMP ThiE Thiamine_Deg Thiamine Degradation (e.g., oxidative stress) Formamide This compound Thiamine_Deg->Formamide Aminopyrimidine 4-Amino-5-aminomethyl- 2-methylpyrimidine Formamide->Aminopyrimidine YlmB (deformylase) HMP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) Aminopyrimidine->HMP TenA (hydrolase) HMP->HMP_P ThiD (kinase) Thiazole Thiazole Moiety (THZ-P) Thiazole->ThMP Thiamine Thiamine ThMP->Thiamine TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Thiamin pyrophosphokinase

Caption: Overview of thiamine biosynthesis, highlighting the convergence of the de novo and salvage pathways.

Comparative Analysis of Isotopic Labeling Precursors

The selection of an isotopically labeled precursor should be guided by the specific research question. The following table provides a comparative overview of using an early-stage precursor like AIR versus a salvage pathway precursor like this compound.

FeatureLabeling with Isotopically Labeled AIR (or its precursors)Labeling with Isotopically Labeled this compound
Primary Research Application Measurement of de novo biosynthetic flux; identification of pathway bottlenecks and regulatory points.[3]Investigation of salvage pathway efficiency; studies on thiamine degradation and recycling under stress conditions.[8]
Metabolic Insight Provides a comprehensive view of the entire pyrimidine moiety synthesis from primary metabolism.Specifically probes the activity of deformylases and hydrolases in the salvage pathway.[7]
Potential for Label Scrambling Higher potential for dilution and scrambling of the isotopic label as it enters central metabolism further upstream.[6]Lower potential for label scrambling as it is a more direct precursor to the pyrimidine moiety in the salvage pathway.
Synthesis of Labeled Precursor Complex multi-step enzymatic or chemical synthesis is often required for specifically labeled AIR.[1]Potentially simpler chemical synthesis, for example, via formylation of 4-amino-5-aminomethyl-2-methylpyrimidine with a labeled formylating agent.
Cellular Uptake and Permeability Can be challenging as phosphorylated intermediates like AIR may not be readily transported across cell membranes.Dependent on the presence of specific transporters for pyrimidine salvage, which can vary between organisms.[7]
Commercial Availability Isotopically labeled glycine and other early precursors are commercially available. Labeled AIR is generally not.Not commercially available as a labeled compound; requires custom synthesis.

Experimental Design and Protocols

A successful isotopic labeling study requires meticulous planning and execution. The following sections outline key experimental protocols.

Proposed Synthesis of Isotopically Labeled this compound

As isotopically labeled this compound is not commercially available, a custom synthesis is necessary. A plausible and efficient route involves the N-formylation of 4-amino-5-aminomethyl-2-methylpyrimidine (also known as Grewe diamine) using a labeled formylating agent.

Example Synthesis of [¹³C]formyl-N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide:

  • Starting Materials: 4-amino-5-aminomethyl-2-methylpyrimidine and [¹³C]formic acid.

  • Activation of [¹³C]formic acid: Convert [¹³C]formic acid to a more reactive species, such as a mixed anhydride or an active ester, using standard coupling reagents (e.g., DCC/NHS or EDC/NHS).

  • Formylation Reaction: React the activated [¹³C]formyl donor with 4-amino-5-aminomethyl-2-methylpyrimidine in an appropriate aprotic solvent (e.g., DMF or acetonitrile) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, the reaction mixture is worked up to remove the coupling reagents and byproducts. The desired labeled product is then purified, typically by column chromatography on silica gel.

  • Characterization: The final product's identity and isotopic enrichment should be confirmed by NMR spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry.

Experimental Workflow for a Comparative Labeling Study

The following diagram illustrates a typical workflow for a comparative isotopic labeling experiment.

Comparative Isotopic Labeling Workflow

workflow cluster_prep 1. Preparation cluster_exp 2. Labeling Experiment cluster_analysis 3. Analysis cluster_comp 4. Comparison and Interpretation Culture Prepare parallel cell cultures (e.g., E. coli, S. cerevisiae) Feed Introduce labeled precursors to cultures at a defined time point Culture->Feed Precursors Synthesize/acquire labeled precursors: - Labeled AIR precursor (e.g., [¹³C]glycine) - Labeled N-[...]-formamide Precursors->Feed Incubate Incubate for a specified duration (time-course analysis is recommended) Feed->Incubate Quench Rapidly quench metabolic activity (e.g., with cold methanol) Incubate->Quench Extract Extract metabolites Quench->Extract LCMS LC-MS/MS Analysis: - Separate thiamine and its precursors - Detect and quantify isotopologues Extract->LCMS Data Data Processing: - Determine isotopic enrichment - Calculate metabolic flux LCMS->Data Compare Compare incorporation rates and labeling patterns between the two precursor strategies Data->Compare Interpret Interpret results in the context of *de novo* vs. salvage pathway activity Compare->Interpret

Caption: A generalized workflow for a comparative isotopic labeling experiment.

Detailed Protocol: Isotopic Labeling and LC-MS/MS Analysis

This protocol provides a template that should be optimized for the specific organism and experimental goals.

1. Cell Culture and Labeling:

  • Grow the microbial culture (e.g., E. coli auxotroph for thiamine or a specific precursor) in a minimal medium to mid-log phase.
  • Prepare sterile stock solutions of the isotopically labeled precursors. For this compound, a concentration of 1-10 µM is a reasonable starting point. For earlier precursors like glycine, higher concentrations may be needed.
  • Add the labeled precursor to the culture. Include an unlabeled control for each precursor to determine the natural isotopic abundance.
  • Collect cell pellets at various time points (e.g., 0, 15, 30, 60, 120 minutes) by centrifugation at 4°C.

2. Metabolite Extraction:

  • Immediately quench metabolic activity by resuspending the cell pellet in a cold ( -20°C) extraction solvent (e.g., 80% methanol).
  • Lyse the cells by sonication or bead beating on ice.
  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
  • Dry the supernatant under a stream of nitrogen or by lyophilization.

3. Sample Preparation for LC-MS/MS:

  • Reconstitute the dried metabolite extract in a suitable solvent for reverse-phase chromatography (e.g., 5% acetonitrile in water with 0.1% formic acid).
  • If necessary, perform a derivatization step to improve chromatographic separation and ionization efficiency, although this is often not required for thiamine and its direct precursors with modern LC-MS systems.

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of the unlabeled and labeled analytes. The specific mass transitions will depend on the isotopic label used. For example, for a ¹³C-labeled formyl group, the precursor ion mass will increase by 1 Da.

Example Mass Transitions for [¹³C]formyl-labeled this compound:

Compound Precursor Ion (m/z) Product Ion (m/z)
Unlabeled Formamide Precursor 167.1 124.1 (loss of formyl group)

| Labeled Formamide Precursor | 168.1 | 124.1 (loss of labeled formyl group) |

Decision-Making Framework for Precursor Selection

Choosing the right labeled precursor is paramount. The following decision tree can guide researchers in selecting the most appropriate strategy for their study.

Decision Tree for Labeling Strategy

decision_tree Start What is the primary research question? Q1 Investigating de novo biosynthesis flux? Start->Q1 De Novo Q2 Studying salvage pathways or thiamine degradation? Start->Q2 Salvage Use_AIR Use labeled AIR precursors (e.g., labeled glycine or AIR itself if synthesizable) Q1->Use_AIR Yes Use_Formamide Use labeled This compound Q2->Use_Formamide Yes Consider_Scrambling Be mindful of potential label scrambling and dilution Use_AIR->Consider_Scrambling Consider_Uptake Ensure the organism has the necessary transporters for uptake Use_Formamide->Consider_Uptake

Caption: A decision-making guide for selecting the appropriate isotopic labeling precursor.

Conclusion and Future Perspectives

The use of isotopically labeled this compound represents a targeted and insightful approach for dissecting thiamine salvage pathways. Its primary advantage lies in its specificity for these pathways, minimizing the complexities of metabolic scrambling associated with earlier precursors. In contrast, labeling with precursors to AIR remains the gold standard for investigating de novo biosynthesis.

The optimal experimental design will often involve a multi-pronged approach, potentially using different labeled precursors in parallel to gain a holistic understanding of thiamine metabolism. As analytical technologies continue to improve in sensitivity and resolution, we can anticipate that isotopic labeling studies will uncover even more subtle regulatory mechanisms and metabolic crosstalk in the fascinating biochemistry of this essential vitamin.

References

  • Estramareix, B., & Thérisod, M. (1984). Biosynthesis of thiamin: 5-aminoimidazole ribotide as the precursor of all the carbon atoms of the pyrimidine moiety. Journal of the American Chemical Society, 106(13), 3857–3860. [Link]

  • Tazuya, K., Yamada, K., & Kumaoka, H. (1997). Isotopically Labeled Precursors and Mass Spectrometry in Elucidating Biosynthesis of Pyrimidine Moiety of Thiamin in Saccharomyces Cerevisiae. Methods in Enzymology, 279, 97–108. [Link]

  • Balaghi, M., & Pearson, W. N. (1967). Comparative studies of the metabolism of 14C-pyrimidine-labeled thiamine, 14C-thiazole-labeled thiamine and 35S-labeled thiamine in the rat. The Journal of Nutrition, 91(1), 9–19. [Link]

  • White, R. H. (1982). Biosynthesis of the pyrimidine moiety of thiamin in Escherichia coli: incorporation of stable isotope-labeled glycines. Journal of the American Chemical Society, 104(26), 7292–7295. [Link]

  • Estramareix, B., & Thérisod, M. (1990). Conversion of 5-aminoimidazole ribotide to the pyrimidine of thiamin in enterobacteria: study of the pathway with specifically labeled samples of riboside. Biochimica et Biophysica Acta (BBA) - General Subjects, 1035(2), 154–160. [Link]

  • Begley, T. P., Downs, D. M., Ealick, S. E., McLafferty, F. W., Van Loon, A. P. G. M., Taylor, S. V., ... & Kinsland, C. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Topics in Current Chemistry, 279, 1-38. [Link]

  • Downs, D. M., & Roth, J. R. (1991). Biosynthesis of the Pyrimidine Moiety of Thiamine Independent of the PurF Enzyme (Phosphoribosylpyrophosphate Amidotransferase) in Salmonella typhimurium: Incorporation of Stable Isotope-Labeled Glycine and Formate. Journal of Bacteriology, 173(20), 6597–6604. [Link]

  • Kim, H., & Lim, H. S. (2018). Development of an Isotope Dilution Mass Spectrometry Method for Accurate Determination of Thiamine in Diverse Food Matrices. Journal of Agricultural and Food Chemistry, 66(18), 4769–4775. [Link]

  • Downs, D. M. (1992). Evidence for a new, oxygen-regulated biosynthetic pathway for the pyrimidine moiety of thiamine in Salmonella typhimurium. Journal of Bacteriology, 174(5), 1515–1521. [Link]

  • Dougherty, M. J., & Downs, D. M. (2006). Aminoimidazole Carboxamide Ribotide Exerts Opposing Effects on Thiamine Synthesis in Salmonella enterica. Journal of Bacteriology, 188(11), 3887–3894. [Link]

  • Doerge, D. R., Sakurai, T., & Ingraham, L. L. (1981). Isotopic labeling of thiamine. Analytical Biochemistry, 112(2), 236–238. [Link]

  • Strobbe, S., & Van Der Straeten, D. (2018). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Plant, Cell & Environment, 41(10), 2273–2286. [Link]

  • Li, Y., Plesescu, M., & Prakash, S. R. (2013). Synthesis of isotopically labeled versions of L-MTP-PE (mifamurtide) and MDP. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 475–479. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiamine. PubChem Compound Database. [Link]

  • Gescher, A., Gibson, N. W., Hickman, J. A., Langdon, S. P., Ross, D., & Atassi, G. (1982). N-methylformamide: antitumour activity and metabolism in mice. British Journal of Cancer, 45(6), 843–850. [Link]

  • Pettersen, K., & Toverud, K. (2023). Thiamin (Vitamin B1) – A scoping review for Nordic Nutrition Recommendations 2023. Food & Nutrition Research, 67. [Link]

  • Ling, B., Rübbelke, M., Mies, S., Wehsling, M., Jockwer, A., & Jockwer, A. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 263. [Link]

  • Exposome-Explorer. (n.d.). Thiamin (Compound). [Link]

  • Heal, K. R., Carlson, L. T., DeMartini, D. R., Jones, R. M., & Ingalls, A. E. (2023). Use and detection of a vitamin B1 degradation product yields new views of the marine B1 cycle and plankton metabolite exchange. The ISME Journal, 17(6), 937–947. [Link]

  • Martinis, J., Goyer, A., & Fitz-Gibbon, S. (2017). Examining strategies to facilitate vitamin B1 biofortification of plants by genetic engineering. Frontiers in Plant Science, 8, 103. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. [Link]

  • Mawet, J., & Le Maléfan, P. (2022). Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense. Journal of Clinical Medicine, 11(13), 3822. [Link]

  • Liu, Y., Lu, J., & Prestegard, J. H. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(17), 4226–4231. [Link]

  • Cornell University. (2008, November 19). Cornell scientists find key to riddle of vitamin B1 biosynthesis -- 'like solving a Rubik's cube'. ScienceDaily. [Link]

  • Mawet, J., & Le Maléfan, P. (2022). Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense. ResearchGate. [Link]

  • Lonsdale, D. (2018). Hiding in Plain Sight: Modern Thiamine Deficiency. Biomolecules, 8(3), 51. [Link]

  • Kautsar, S. A., Blin, K., Shaw, S., Navarro-Muñoz, J. C., Terlouw, B. R., van der Hooft, J. J. J., ... & Medema, M. H. (2020). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. mSystems, 5(5), e00522-20. [Link]

  • Liu, Y., Lu, J., & Prestegard, J. H. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(17), 4226-4231. [Link]

  • Ramirez, B., & Cierpicki, T. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 9(1), 12798. [Link]

  • Rogers, A. J., McGeachie, M., Croteau-Chonka, D. C., Lasky-Su, J., & Litonjua, A. A. (2022). Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study. Critical Care, 26(1), 316. [Link]

  • Gao, Y., & Li, Y. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Diabetes Research, 2021, 6649881. [Link]

  • Neal, R. A., & Pearson, W. N. (1964). STUDIES OF THIAMINE METABOLISM IN THE RAT. II. ISOLATION AND IDENTIFICATION OF 2-METHYL-4-AMINO-5-PYRIMIDINECARBOXYLIC ACID AS A METABOLITE OF THIAMINE IN RAT URINE. The Journal of Nutrition, 83(4), 351–357. [Link]

Sources

Benchmarking the efficiency of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide in enzymatic vs. chemical synthesis of thiamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Thiamine Synthesis: Enzymatic vs. Chemical Routes Utilizing a Formamide Precursor

Introduction: The Enduring Importance of Thiamine (Vitamin B1)

Thiamine (Vitamin B1), in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism.[1][2] Its role is critical in cellular respiration, neurotransmitter synthesis, and the pentose phosphate pathway. Given that humans cannot synthesize thiamine de novo, its production for dietary supplements, food fortification, and pharmaceutical applications remains a significant focus of industrial chemistry and biotechnology.[1][3][4]

Historically, industrial thiamine production has been dominated by chemical synthesis.[3][5] However, with the advent of synthetic biology and enzyme engineering, enzymatic and chemoenzymatic routes are emerging as powerful alternatives, often promising higher specificity, milder reaction conditions, and a reduced environmental footprint.[6]

This guide provides an in-depth technical comparison of two distinct approaches to thiamine synthesis, both originating from a pivotal pyrimidine intermediate: N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide . We will dissect a modern chemical synthesis pathway and a plausible, high-efficiency enzymatic cascade. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven benchmark of their respective efficiencies, methodologies, and practical trade-offs.

Part 1: The Chemical Synthesis Pathway

The industrial production of thiamine has evolved through several routes, with many modern methods being variations of the synthesis first developed in the 1930s.[1][4][5] A key strategy involves the separate synthesis of a pyrimidine moiety and a thiazole moiety, followed by their condensation. The "acrylonitrile formamide methyl pyrimidine route" is a cost-effective method used in industrial production, where this compound serves as a stable, key intermediate.[7]

Causality of Experimental Design

The chemical pathway leverages the formamide group as a precursor to the aminomethyl group required for the final condensation step. This approach avoids handling the more reactive, free diamine (Grewe diamine), improving process stability. The synthesis involves a cyclization to form the pyrimidine ring, followed by hydrolysis of the formamide and condensation with the pre-formed thiazole component, 4-methyl-5-(β-hydroxyethyl)thiazole. Each step is driven by well-understood principles of organic chemistry, optimized for yield and scalability in an industrial setting.

Experimental Workflow: Chemical Synthesis

cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis cluster_condensation Final Condensation Acrylonitrile Acrylonitrile + Formamide Formamide_Int This compound Acrylonitrile->Formamide_Int Cyclization Hydrolysis Acid Hydrolysis Formamide_Int->Hydrolysis Grewe_Diamine 4-amino-5-aminomethyl- 2-methylpyrimidine Hydrolysis->Grewe_Diamine Condensation Condensation (Alkylation) Grewe_Diamine->Condensation Thiazole_Precursors Thioformamide + Dihalo Compound Thiazole 4-methyl-5-(β-hydroxyethyl)thiazole Thiazole_Precursors->Thiazole Cyclization Thiazole->Condensation Thiamine Thiamine Condensation->Thiamine

Caption: Chemical synthesis workflow for thiamine.

Protocol 1: Representative Chemical Synthesis of Thiamine

This protocol is a synthesized representation of common industrial processes.

  • Synthesis of the Pyrimidine Moiety:

    • Step 1a (Cyclization): React acrylonitrile and formamide with appropriate reagents (e.g., amidine) under elevated temperature and pressure to form the pyrimidine ring, yielding this compound.

    • Step 1b (Hydrolysis): Subject the formamide intermediate to acid hydrolysis (e.g., using HCl) to remove the formyl group, yielding the hydrochloride salt of 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine). Purify via recrystallization.

  • Synthesis of the Thiazole Moiety:

    • Step 2a: Synthesize 4-methyl-5-(β-hydroxyethyl)thiazole. This is typically achieved by reacting thioformamide with a suitable dihalo compound like 2,3-dichlorotetrahydro-2-methylfuran in a solvent such as formic acid.[8] The product is recovered via extraction and fractional distillation.[8] Yields for this step can reach up to 82%.[9]

  • Final Condensation:

    • Step 3a: React the 4-amino-5-aminomethyl-2-methylpyrimidine salt with 4-methyl-5-(β-hydroxyethyl)thiazole in a suitable solvent. This is a quaternization reaction that forms the methylene bridge between the two rings.[4][5]

    • Step 3b (Purification): The resulting thiamine hydrochloride is typically purified by multiple recrystallization steps to remove unreacted precursors and byproducts.

Part 2: The Enzymatic Synthesis Pathway

A purely enzymatic route starting from this compound is not found in nature. However, a highly efficient chemoenzymatic or fully enzymatic cascade can be designed using modern biocatalysis tools. This approach leverages the high specificity of enzymes to minimize byproducts and operate under benign aqueous conditions.

Causality of Experimental Design

The logic of the enzymatic pathway is to mimic and improve upon the natural thiamine biosynthesis pathway.[10][11] The designed cascade would use a specific enzyme, an N-deformylase , to convert the chemical precursor into a biologically recognizable intermediate. This intermediate then enters a multi-enzyme system that mirrors the final steps of the natural pathway: phosphorylation of the pyrimidine and thiazole moieties, followed by their coupling. This modular design allows for optimization of each enzymatic step independently. The use of overexpressed and purified enzymes provides high catalytic rates and simplifies downstream processing.[6]

Experimental Workflow: Enzymatic Synthesis Cascade

Formamide_Int This compound Deformylase N-Deformylase Formamide_Int->Deformylase Grewe_Diamine 4-amino-5-aminomethyl- 2-methylpyrimidine (HMP) Deformylase->Grewe_Diamine HMPK HMP Kinase (ThiD) Grewe_Diamine->HMPK HMP_PP HMP-Pyrophosphate (HMP-PP) HMPK->HMP_PP TPS Thiamine Phosphate Synthase (ThiE) HMP_PP->TPS Thiazole 4-methyl-5-(β-hydroxyethyl)thiazole (Thz) ThzK Thiazole Kinase Thiazole->ThzK Thz_P Thiazole Phosphate (Thz-P) ThzK->Thz_P Thz_P->TPS ThMP Thiamine Monophosphate (ThMP) TPS->ThMP Phosphatase Phosphatase ThMP->Phosphatase Thiamine Thiamine Phosphatase->Thiamine

Sources

Head-to-head comparison of different purification methods for 4-Amino-5-(formamidomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 4-Amino-5-(formamidomethyl)-2-methylpyrimidine (CAS 1886-34-6), a key intermediate and a known metabolite of Thiamine (Vitamin B1), is no exception.[1] The presence of residual starting materials, by-products, or degradation products can have significant downstream consequences. Therefore, selecting an appropriate purification strategy is a critical decision in the development workflow.

This guide provides an in-depth, head-to-head comparison of three common purification techniques for 4-Amino-5-(formamidomethyl)-2-methylpyrimidine: Recrystallization , Silica Gel Column Chromatography , and Preparative High-Performance Liquid Chromatography (HPLC) . We will delve into the mechanistic basis for each method, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal strategy for their specific needs, balancing purity requirements with considerations of yield, scalability, and resource intensity.

Physicochemical Properties of 4-Amino-5-(formamidomethyl)-2-methylpyrimidine

A foundational understanding of the molecule's properties is essential for designing effective purification protocols.

PropertyValueSource
Molecular Formula C₇H₁₀N₄O[2][3]
Molecular Weight 166.18 g/mol [2][3]
Melting Point 227-228 °C[1]
Predicted Boiling Point 452.0±35.0 °C[1]
Predicted Density 1.245±0.06 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Very Slightly, requires sonication)[1]
Appearance Off-White to Pale Yellow Solid[1]

The high melting point suggests a stable crystal lattice. The limited solubility in common organic solvents like methanol presents a challenge that must be addressed in protocol design, particularly for recrystallization. The presence of multiple nitrogen atoms and an amide group makes the molecule polar, which is a key consideration for chromatographic methods.

Method 1: Recrystallization

Principle: Recrystallization is a technique based on the principle of differential solubility. An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will become supersaturated with respect to the target compound upon cooling, causing it to crystallize while impurities remain in the solution (mother liquor). The selection of the solvent system is the most critical step.[4] Given the low solubility in single solvents, a mixed-solvent system is often required.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol is designed based on the known solubility characteristics, aiming to create a solvent/anti-solvent system that facilitates purification.

  • Solvent Screening: Begin by testing the solubility of the crude material in a range of solvents. Based on available data, a good starting point is a polar, high-boiling solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the compound, and a more non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate as an anti-solvent.[5]

  • Dissolution: In a flask equipped with a reflux condenser, dissolve 10.0 g of crude 4-Amino-5-(formamidomethyl)-2-methylpyrimidine in the minimum amount of hot DMF (e.g., ~70-80 °C).

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Transfer the hot, clear solution to a clean flask. Slowly add the anti-solvent (e.g., Ethyl Acetate) dropwise with stirring until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few drops of hot DMF to redissolve the precipitate.

  • Cooling & Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase. Subsequently, place the flask in an ice bath for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 50-60 °C until a constant weight is achieved.

Causality and Trustworthiness:
  • Why a mixed-solvent system? The compound's poor solubility in most common single solvents necessitates using a good solvent (like DMF) to dissolve it and an anti-solvent to induce crystallization.[5] This provides a controllable means to achieve supersaturation.

  • Why slow cooling? Slow cooling allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities. Rapid crashing out of the solid tends to trap impurities.

  • Self-Validation: The purity of the final product should be confirmed by measuring its melting point (a sharp melting range close to the literature value indicates high purity) and analyzing it via HPLC.

Method 2: Silica Gel Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent).[6] Silica gel is polar and slightly acidic.[7] Polar compounds, like our target molecule, will adsorb more strongly to the silica and elute later, while non-polar impurities will elute faster. The key is to find a mobile phase that provides adequate separation (differential Rf values on TLC) between the target compound and its impurities.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection (TLC): Develop a mobile phase using Thin-Layer Chromatography (TLC). A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). Aim for an Rf value of ~0.3 for the target compound.[8] Due to the amine groups, adding a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase can prevent peak tailing by deactivating the acidic sites on the silica gel.[6][7] A system of Dichloromethane:Methanol:Triethylamine (90:9.5:0.5) is a plausible starting point.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase and pack it into a column.[9] A typical ratio is 50:1 to 100:1 silica gel to crude compound by weight.

  • Sample Loading: Dissolve the crude material (e.g., 2.0 g) in a minimal amount of the mobile phase or a stronger solvent like DCM/Methanol. Alternatively, for poorly soluble compounds, perform a dry loading: dissolve the crude material, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[6][10]

  • Elution: Begin elution with the selected mobile phase, applying positive pressure (flash chromatography) to maintain a steady flow rate (e.g., 2 inches/minute).[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_post Post-Processing TLC 1. TLC Analysis (Solvent System Selection) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purification by silica gel column chromatography.

Method 3: Preparative HPLC

Principle: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect quantities of the purified compound.[11] For polar molecules like 4-Amino-5-(formamidomethyl)-2-methylpyrimidine, reversed-phase HPLC is the method of choice.[12] In this mode, the stationary phase (e.g., C18-bonded silica) is non-polar, and a polar mobile phase is used. Non-polar compounds are retained longer, while polar compounds elute earlier.

Experimental Protocol: Reversed-Phase Preparative HPLC
  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 90%) over 20-30 minutes to elute all components.

    • Detection: UV at 254 nm.

  • Scale-Up: Scale the analytical method to a preparative column (e.g., C18, 21.2 x 250 mm, 10 µm). Adjust the flow rate and injection volume proportionally.

  • Sample Preparation: Dissolve the crude or partially purified material in the mobile phase at the initial conditions or in a solvent like DMSO if solubility is an issue. Filter the solution through a 0.45 µm filter before injection.

  • Purification Run: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the target peak, often triggered by the UV detector signal.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Post-Processing: Combine the pure fractions. If the mobile phase contains a non-volatile buffer, a desalting step (e.g., solid-phase extraction) may be necessary. Lyophilize (freeze-dry) the combined fractions to obtain the final product as a solid.

Logical Flow of HPLC Purification

G cluster_dev Method Development cluster_run Purification Run cluster_finish Finalization AnaDev Analytical HPLC Method Development ScaleUp Scale-up Calculation (Flow Rate, Loading) AnaDev->ScaleUp PrepSample Sample Preparation (Dissolve & Filter) ScaleUp->PrepSample Inject Injection onto Preparative System PrepSample->Inject CollectFrac Fraction Collection Inject->CollectFrac AnalyzeFrac Purity Check of Fractions (Analytical) CollectFrac->AnalyzeFrac Pool Pool Pure Fractions AnalyzeFrac->Pool Lyophilize Lyophilization Pool->Lyophilize FinalProduct High-Purity Product Lyophilize->FinalProduct

Sources

A Comparative Guide to the Synthesis of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide: A Key Intermediate in Vitamin B1 Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, a pivotal intermediate in the industrial synthesis of Thiamine (Vitamin B1), is a molecule of significant interest to researchers and professionals in drug development and nutritional science.[1] The efficiency of Vitamin B1 synthesis is intrinsically linked to the viable and high-yielding production of this formylated pyrimidine derivative. This guide provides a comprehensive literature review and a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at their respective yields, methodologies, and the chemical principles underpinning each approach.

Historically, the industrial production of Vitamin B1, which began in the 1930s, has spurred the development of various synthetic pathways to its key building blocks.[2] this compound, often referred to as "N-formyl Grewe diamine," is a direct precursor to the pyrimidine moiety of thiamine. The choice of synthetic route to this intermediate can significantly impact the overall cost-effectiveness and environmental footprint of Vitamin B1 manufacturing.

This guide will delve into three prominent synthetic strategies, presenting their experimental protocols, reported yields, and a critical evaluation of their advantages and disadvantages. The objective is to provide researchers and process chemists with the necessary data to make informed decisions in the laboratory and at an industrial scale.

Comparative Analysis of Synthetic Yields

The following table summarizes the key performance indicators for the different synthetic routes to this compound, providing a clear and objective comparison of their reported efficiencies.

Synthetic Route Key Reactants Reported Yield Key Reaction Conditions Reference
Route 1: From N-(3-amino-2-cyanoallyl)formamide N-(3-amino-2-cyanoallyl)formamide, Acetonitrile58% (based on 80% conversion)Tetramethylammonium hydroxide pentahydrate, 42°C, 16 hoursUS8252927B2
Route 2: From α-formyl-β-formylaminopropionitrile Sodium Salt α-formyl-β-formylaminopropionitrile sodium salt, Acetamidine hydrochloride35% - 57%Reflux in isopropanol, 4-6 hoursEP2307355, DE-A 35 11 273
Route 3: Formylation of Grewe Diamine 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine), Formylating AgentNot explicitly reported for this specific substrate in reviewed literature. General amine formylation yields are typically high (often >90%).Varies depending on the formylating agent (e.g., formic acid, ethyl formate, acetic formic anhydride).General Organic Chemistry Principles

Detailed Synthetic Methodologies and Mechanistic Insights

Route 1: Cyclization of N-(3-amino-2-cyanoallyl)formamide with Acetonitrile

This innovative approach represents a direct and atom-economical pathway to the desired pyrimidine ring system. The reaction proceeds via a base-catalyzed cyclization of an enamine precursor with acetonitrile.

Experimental Protocol:

As detailed in patent US8252927B2, the synthesis is performed as follows:

  • N-(3-amino-2-cyanoallyl)formamide (250 mg) is dissolved in acetonitrile (7.5 mL).

  • Tetramethylammonium hydroxide pentahydrate (74.8 mg) is added to the solution.

  • The reaction mixture is stirred for 16 hours at a controlled temperature of 42°C.

  • Following the reaction, the solvent is evaporated to yield the crude product.

The reported yield for this process is 58%, based on an 80% conversion of the starting enamine.[2]

Causality and Expertise:

The choice of a strong, non-nucleophilic organic base like tetramethylammonium hydroxide is crucial. It facilitates the deprotonation of the formamide and the subsequent nucleophilic attack on the nitrile carbon of acetonitrile, initiating the cyclization cascade. The relatively mild reaction temperature of 42°C suggests that this method is energetically favorable and minimizes the formation of side products. This direct cyclization avoids the need for pre-functionalized pyrimidine precursors, streamlining the synthetic sequence. The underlying principle of this reaction is rooted in the hydroxide-catalyzed synthesis of heterocyclic amines from nitriles, a methodology explored in the scientific literature.[3]

Logical Workflow Diagram:

G cluster_0 Route 1: Direct Cyclization N-(3-amino-2-cyanoallyl)formamide N-(3-amino-2-cyanoallyl)formamide Reaction Base-Catalyzed Cyclization N-(3-amino-2-cyanoallyl)formamide->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction This compound This compound Reaction->this compound

Caption: Workflow for the direct cyclization synthesis.

Route 2: Condensation of α-formyl-β-formylaminopropionitrile Sodium Salt with Acetamidine

This classical approach involves the construction of the pyrimidine ring through the condensation of a C3 and a C2 building block.

Experimental Protocol:

Based on the information provided in patent EP2307355, the general procedure is as follows:

  • α-formyl-β-formylaminopropionitrile sodium salt (with a minimum purity of 92%) is reacted with acetamidine hydrochloride.

  • The reaction is carried out in a solvent such as isopropanol or methylisobutylcarbinol.

  • The mixture is heated at reflux for a period of 4 to 6 hours.

A key point of contention with this route is the reported yield. While an earlier patent (DE-A 35 11 273) claimed a yield of 57%, a later publication (EP2307355) stated that this yield was not reproducible, with their highest achieved yield being 35%.[1]

Causality and Expertise:

This condensation reaction is a well-established method for pyrimidine synthesis. The α-formyl-β-formylaminopropionitrile sodium salt acts as the three-carbon component, providing the backbone for the pyrimidine ring. Acetamidine hydrochloride serves as the source of the N-C-N fragment. The use of refluxing isopropanol provides the necessary thermal energy to drive the condensation and subsequent cyclization and dehydration steps. The discrepancy in reported yields highlights the sensitivity of this reaction to the purity of starting materials and precise reaction conditions, a critical consideration for industrial-scale production. The synthesis of the starting material, α-formyl-β-formylaminopropionitrile sodium salt, from β-aminopropionitrile and an ethyl formate has been reported with high yields of around 93%.

Logical Workflow Diagram:

G cluster_1 Route 2: Condensation Pathway alpha-formyl-beta-formylaminopropionitrile_Na_salt α-formyl-β-formylamino- propionitrile Sodium Salt Condensation_Reaction Condensation/ Cyclization alpha-formyl-beta-formylaminopropionitrile_Na_salt->Condensation_Reaction Acetamidine_HCl Acetamidine Hydrochloride Acetamidine_HCl->Condensation_Reaction Target_Molecule N-[(4-amino-2-methylpyrimidin- 5-yl)methyl]formamide Condensation_Reaction->Target_Molecule

Caption: Workflow for the condensation synthesis pathway.

Route 3: Direct Formylation of Grewe Diamine

This route represents the most straightforward conceptual approach, involving the direct N-formylation of the readily available precursor, 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as Grewe diamine.

Experimental Protocol:

  • Using Formic Acid: Heating the amine with formic acid, often with azeotropic removal of water using a Dean-Stark trap in a solvent like toluene, is a common and effective method for N-formylation.[4]

  • Using Ethyl Formate: The reaction of an amine with ethyl formate, sometimes with enzymatic catalysis, can provide the corresponding formamide under mild conditions.

  • Using Acetic Formic Anhydride: This highly reactive reagent, typically generated in situ from formic acid and acetic anhydride, can achieve rapid and high-yielding formylation of amines at low temperatures.[4]

Causality and Expertise:

The formylation of a primary amine is a fundamental and well-understood organic transformation. The choice of formylating agent is dictated by factors such as cost, reactivity, and the need for mild conditions to avoid side reactions.

  • Formic acid is an inexpensive and readily available reagent. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the removal of water driving the equilibrium towards the product.

  • Ethyl formate offers a milder alternative, with the formation of ethanol as a benign byproduct.

  • Acetic formic anhydride is the most reactive of these common reagents and is particularly useful for less reactive or sterically hindered amines, providing near-quantitative yields.[4]

Given the high efficiency of modern formylation techniques, it is reasonable to expect that a well-optimized process for the formylation of Grewe diamine could achieve yields in excess of 90%. However, without specific experimental data, this remains a projection based on established chemical principles.

Logical Workflow Diagram:

G cluster_2 Route 3: Direct Formylation Grewe_Diamine Grewe Diamine (4-amino-5-aminomethyl- 2-methylpyrimidine) N-Formylation N-Formylation Grewe_Diamine->N-Formylation Formylating_Agent Formylating Agent (e.g., Formic Acid, Ethyl Formate) Formylating_Agent->N-Formylation Final_Product N-[(4-amino-2-methylpyrimidin- 5-yl)methyl]formamide N-Formylation->Final_Product

Caption: Workflow for the direct formylation of Grewe diamine.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges.

  • Route 1 (Direct Cyclization) offers an elegant and modern approach with a respectable yield, minimizing the number of synthetic steps. Further optimization to improve the conversion rate could make this a highly competitive industrial process.

  • Route 2 (Condensation) represents a more traditional method. However, the conflicting reports on its yield suggest that it may be a more sensitive and less robust process, requiring stringent control over starting material purity and reaction conditions.

  • Route 3 (Direct Formylation) , while lacking specific yield data in the literature for this particular substrate, is conceptually the simplest and, based on established chemical precedent, likely to be a very high-yielding and efficient method. The development and publication of a validated, high-yield protocol for this transformation would be a valuable contribution to the field.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. While the direct cyclization method is promising, the direct formylation of Grewe diamine, once optimized and validated, could represent the most efficient and economically viable pathway for the large-scale production of this crucial Vitamin B1 intermediate. Future research should focus on a direct, side-by-side experimental comparison of these routes to provide definitive data on their relative merits.

References

  • Smyrl, N. R., & Smithwick, R. W. (1982). Hydroxide‐catalyzed synthesis of heterocyclic aromatic amine derivatives from nitriles. Journal of Heterocyclic Chemistry, 19(3), 493-496.
  • European Patent Office. (2013).
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • U.S. Patent No. 8,252,927 B2. (2012). Synthesis of substituted 4-amino-pyrimidines.
  • German Patent No. DE 35 11 273 A1. (1986). Verfahren zur Herstellung von 2-Methyl-4-amino-5-formylaminomethyl-pyrimidin.
  • U.S. Patent No. 8,252,927 B2. (2012). Synthesis of substituted 4-amino-pyrimidines.
  • European Patent Office. (2013).

Sources

Safety Operating Guide

Safe Disposal of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide (CAS No. 1886-34-6). As a valued partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of researchers and the protection of our environment.

Core Safety Principles & Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, it is imperative to work within a certified laboratory chemical fume hood to minimize inhalation exposure.[4][5] Adherence to the following PPE standards is mandatory.

Personal Protective Equipment (PPE) Specifications & Rationale
Eye Protection Wear chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] This is crucial to prevent accidental splashes.
Hand Protection Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[2][5]
Body Protection A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]

Spill Management Protocols

Accidental spills must be addressed immediately and safely. The procedure varies depending on the volume of the spill.

Small Spills (<50 mL)
  • Restrict Access: Ensure unauthorized personnel are kept away from the spill area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3][6]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) must be placed in the solid hazardous waste container.

Large Spills (>50 mL)
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Secure the Area: If safe to do so, close the laboratory doors to contain vapors.

  • Do Not Attempt to Clean: Large spills should only be handled by trained emergency responders.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[4][7] Do not discharge this chemical or its solutions into the sewer system.[6]

Unused or Waste Product
  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, airtight, and compatible waste container.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste - this compound" and include the date accumulation started.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents, acids, and bases.[5]

  • Disposal Request: When the container is full or no longer in use, arrange for its disposal through your institution's licensed hazardous waste disposal contractor.[7]

Contaminated Solid Waste
  • Segregation: All solid materials that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent paper) must be disposed of as hazardous solid waste.[4]

  • Collection: Place these materials in a separate, impervious container, such as a lined box or a designated solid waste drum.

  • Labeling: Clearly label the container as "Hazardous Solid Waste - this compound Contamination."

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[5]

  • Container Disposal: After triple rinsing, the container can often be disposed of through normal laboratory glass or plastic recycling streams, but confirm this with your institutional EHS guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe management and disposal of this compound and its associated waste.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Handling N-AMF WasteGenerated Is waste generated? Start->WasteGenerated SpillOccurred Has a spill occurred? Start->SpillOccurred Accident LiquidWaste Liquid Waste (Unused product, rinsate) WasteGenerated->LiquidWaste Yes (Liquid) SolidWaste Solid Waste (Contaminated items) WasteGenerated->SolidWaste Yes (Solid) EmptyContainer Empty Container WasteGenerated->EmptyContainer Yes (Container) SpillSize Small (<50mL) or Large (>50mL)? SpillOccurred->SpillSize Yes CollectLiquid Collect in labeled, sealed hazardous waste container LiquidWaste->CollectLiquid CollectSolid Collect in separate, labeled solid hazardous waste container SolidWaste->CollectSolid TripleRinse Triple rinse with appropriate solvent EmptyContainer->TripleRinse StoreWaste Store in designated satellite accumulation area CollectLiquid->StoreWaste CollectSolid->StoreWaste TripleRinse->CollectLiquid Collect rinsate DisposeHazardous Dispose via licensed hazardous waste contractor StoreWaste->DisposeHazardous SmallSpill Small Spill Procedure SpillSize->SmallSpill Small LargeSpill Large Spill Procedure SpillSize->LargeSpill Large AbsorbSpill Absorb with inert material SmallSpill->AbsorbSpill Dispose of cleaning materials Evacuate Evacuate Area LargeSpill->Evacuate CollectSpill Collect absorbed material into hazardous waste container AbsorbSpill->CollectSpill Dispose of cleaning materials DecontaminateArea Decontaminate spill area CollectSpill->DecontaminateArea Dispose of cleaning materials DecontaminateArea->CollectSolid Dispose of cleaning materials AlertEHS Alert Supervisor and EHS Evacuate->AlertEHS

Sources

Navigating the Safe Handling of N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: Understanding the Risks

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide is a member of the aminopyrimidine class and contains a formamide moiety.[1] While specific toxicological data for this compound is limited, an analysis of its structural components and data from analogous compounds allows for a presumptive hazard identification.

Based on structurally similar compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Compounds containing amine and formamide groups can cause skin and eye irritation.[2][3] Direct contact should be avoided.

  • Harmful if Swallowed or Inhaled: Similar to other organic compounds with amino and formyl groups, ingestion or inhalation may be harmful.[2][4] Handling should be performed in a manner that minimizes the generation of dust or aerosols.

  • Reproductive Toxicity: Some formamide derivatives, such as N-Methylformamide, are suspected of damaging fertility or the unborn child.[4][5][6] As a precautionary measure, this potential hazard should be considered.

Risk Assessment: A Proactive Approach to Safety

Before handling this compound, a thorough risk assessment is crucial. This involves evaluating the specific procedures to be performed and the potential for exposure.

Key considerations for your risk assessment should include:

  • Scale of the experiment: Larger quantities may pose a greater risk.

  • Physical form of the compound: Handling a solid may generate dust, while working with solutions could lead to splashes.

  • Ventilation: The adequacy of laboratory ventilation, such as the use of a chemical fume hood, is a critical factor.

  • Potential for aerosol generation: Procedures such as sonication or vigorous mixing may increase the risk of inhalation.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following recommendations are based on guidelines for handling similar chemical compounds.[7]

PPE CategoryItemSpecifications
Eye Protection Chemical Safety GogglesMust be worn at all times to protect from splashes. Should conform to EN 166 (EU) or NIOSH (US) standards.[8][9]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines and formamides.[7] Gloves must be inspected for any signs of degradation or perforation before use.[10]
Body Protection Lab CoatA flame-resistant lab coat should be fully buttoned to provide maximum coverage.[7]
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills.[7]
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted.[7][11]
Respiratory Protection RespiratorRecommended if working outside of a certified chemical fume hood or where there is a potential for generating dust or aerosols. A NIOSH-approved respirator with an appropriate particulate filter should be used.[7][8]

Operational Handling and Emergency Procedures

Adherence to proper handling techniques and preparedness for emergencies are critical for a safe laboratory environment.

Safe Handling Procedures:
  • Work in a well-ventilated area: All handling of this compound should be conducted in a certified chemical fume hood.[12]

  • Avoid dust and aerosol formation: Handle the solid compound carefully to minimize dust generation.[12]

  • Prevent contact: Avoid direct contact with skin, eyes, and clothing.[12]

  • Practice good hygiene: Wash hands thoroughly after handling, even if gloves were worn.[10]

Spill and Accidental Release Measures:
  • Evacuate the area: If a significant spill occurs, evacuate personnel from the immediate vicinity.

  • Ensure adequate ventilation.

  • Contain the spill: Prevent further leakage or spillage if it is safe to do so.[8] Do not allow the material to enter drains.

  • Cleanup: Carefully collect the spilled material using an inert absorbent material and place it in a suitable, labeled container for disposal.[8][10]

First Aid Measures:
  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[9]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[9]

Decontamination and Waste Disposal

Proper decontamination and waste disposal are crucial to prevent environmental contamination and ensure regulatory compliance.

Decontamination:
  • All equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated.

  • Contaminated PPE, such as gloves, should be removed carefully to avoid skin contact and disposed of as hazardous waste.[10]

Waste Disposal:
  • Waste Characterization: The waste must be characterized to determine the appropriate disposal method.[2]

  • Containerization: Use approved, sealed, and properly labeled containers for waste collection.[2] The label should include "Hazardous Waste," the full chemical name, and associated hazards.[2]

  • Disposal Route: The primary recommended disposal method for this type of chemical waste is through a licensed professional waste disposal service.[8] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable option.[8]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations for chemical waste.[8]

Visualizing the PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle This compound risk_assessment Assess Task: - Scale - Physical Form - Procedure start->risk_assessment aerosol_risk Potential for Dust/Aerosol? risk_assessment->aerosol_risk splash_risk Significant Splash Risk? risk_assessment->splash_risk base_ppe Base PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes aerosol_risk->base_ppe No add_respirator Use Respirator in Fume Hood aerosol_risk->add_respirator splash_risk->base_ppe No add_faceshield Add Face Shield splash_risk->add_faceshield Yes proceed Proceed with Experiment base_ppe->proceed add_faceshield->proceed add_respirator->proceed full_ppe Comprehensive PPE (Base + Face Shield + Respirator)

Caption: PPE selection workflow for handling the compound.

References

  • Benchchem. Navigating the Safe Disposal of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals.

  • ChemicalBook. Pyrimidine - Safety Data Sheet.

  • Benchchem. Proper Disposal of Pyrido[3,2-d]pyrimidine-2,4-diol: A Comprehensive Guide for Laboratory Professionals.

  • Echemi. N-[4-hydroxy-1-methyl-2-(propyldithio)-1-buten-1-yl]-, hydrochloride (1:1) Safety Data Sheets.

  • Benchchem. Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.

  • CDH Fine Chemical. material safety data sheet sds/msds.

  • PubChem. N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07).

  • US EPA. Personal Protective Equipment. (2025-09-12).

  • Chemos GmbH&Co.KG. Safety Data Sheet: Pyrimidine 98%.

  • CHEMM. Personal Protective Equipment (PPE).

  • Bernardo Ecenarro. Recommended PPE to handle chemicals.

  • PubChem. N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl].

  • SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Cole-Parmer. Material Safety Data Sheet - N-Methylformamide, 99+%.

  • Fisher Scientific. SAFETY DATA SHEET.

  • gsrs. N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE. .gov/ginas/app/beta/substances/JJO1TS4A8Y)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide
Reactant of Route 2
Reactant of Route 2
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.